molecular formula C8H7NO4 B1358711 2-Methylpyridine-3,5-dicarboxylic acid CAS No. 89942-70-1

2-Methylpyridine-3,5-dicarboxylic acid

Cat. No.: B1358711
CAS No.: 89942-70-1
M. Wt: 181.15 g/mol
InChI Key: UIGBPUBMNDUKPL-UHFFFAOYSA-N
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Description

2-Methylpyridine-3,5-dicarboxylic acid is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyridine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4-6(8(12)13)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGBPUBMNDUKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626633
Record name 2-Methylpyridine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89942-70-1
Record name 2-Methylpyridine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methylpyridine-3,5-dicarboxylic Acid

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, functionalized pyridine core serves as a versatile scaffold for the synthesis of complex molecules with a wide range of biological activities and material properties. The presence of the carboxylic acid moieties at the 3 and 5 positions allows for further derivatization, making it a key intermediate in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the primary synthetic pathways to this important compound, offering detailed experimental protocols and mechanistic insights to aid researchers in their synthetic endeavors.

Primary Synthetic Pathways: A Comparative Overview

Two principal synthetic routes have been established for the preparation of this compound: the Hantzsch Pyridine Synthesis and the Oxidation of 2,3,5-Collidine . Each pathway offers distinct advantages and challenges, and the choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

FeatureHantzsch Pyridine SynthesisOxidation of 2,3,5-Collidine
Starting Materials Acetaldehyde, Ethyl Acetoacetate, Ammonia source2,3,5-Collidine (2,3,5-trimethylpyridine)
Key Steps 1. Dihydropyridine formation2. Aromatization3. Hydrolysis1. Selective Oxidation
Advantages Convergent, builds the core ring, well-establishedPotentially more direct, fewer steps
Challenges Multi-step, requires aromatization, potential for side productsSelective oxidation of 3- and 5-methyl groups can be challenging

Pathway 1: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and highly versatile method for the construction of pyridine rings from readily available starting materials.[1] This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[2] The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the corresponding pyridine derivative.[1]

Reaction Mechanism

The synthesis of diethyl 2-methylpyridine-3,5-dicarboxylate via the Hantzsch reaction proceeds through a series of well-understood steps:

  • Knoevenagel Condensation: Acetaldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketoester.

  • Enamine Formation: A second equivalent of ethyl acetoacetate reacts with ammonia (from ammonium acetate) to form an enamine.

  • Michael Addition: The enamine adds to the α,β-unsaturated ketoester in a Michael-type conjugate addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring.

  • Aromatization: The dihydropyridine is oxidized to the pyridine.

  • Hydrolysis: The ester groups are hydrolyzed to carboxylic acids.

Diagram of the Hantzsch Synthesis Pathway

Hantzsch_Synthesis acetaldehyde Acetaldehyde dihydropyridine Diethyl 2-methyl-1,4-dihydro- pyridine-3,5-dicarboxylate acetaldehyde->dihydropyridine Hantzsch Condensation ethyl_acetoacetate1 Ethyl Acetoacetate (2 eq.) ethyl_acetoacetate1->dihydropyridine Hantzsch Condensation nh3 Ammonia Source (e.g., Ammonium Acetate) nh3->dihydropyridine Hantzsch Condensation pyridine_ester Diethyl 2-methylpyridine- 3,5-dicarboxylate dihydropyridine->pyridine_ester Aromatization (Oxidation) final_product 2-Methylpyridine-3,5- dicarboxylic Acid pyridine_ester->final_product Saponification (Hydrolysis) Collidine_Oxidation collidine 2,3,5-Collidine final_product 2-Methylpyridine-3,5- dicarboxylic Acid collidine->final_product Selective Oxidation oxidant Oxidizing Agent (e.g., KMnO4) oxidant->final_product Selective Oxidation

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylpyridine-3,5-dicarboxylic acid, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. The strategic placement of a methyl group and two carboxylic acid moieties on the pyridine ring suggests a molecule with unique steric and electronic properties, influencing its reactivity, solubility, and ability to coordinate with metal ions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a predictive framework based on the analysis of its structural isomers. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding for future investigation and application.

While experimental data for this compound is not extensively available in public literature, we can infer many of its properties through a detailed comparative analysis of its isomers and related compounds. This approach allows us to build a robust hypothesis of its chemical behavior, guiding experimental design and application development.

Molecular Structure and Basic Information

This compound is a heterocyclic compound with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1] Its structure features a pyridine ring substituted with a methyl group at the 2-position and two carboxylic acid groups at the 3- and 5-positions. The presence of both acidic (carboxylic acids) and basic (pyridine nitrogen) functional groups suggests amphoteric behavior.

Table 1: Basic Information for this compound

PropertyValueSource
CAS Number 89942-70-1[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
IUPAC Name This compound
SMILES O=C(C1=CC(C(O)=O)=CN=C1C)O[1]

Predicted Physicochemical Properties: A Comparative Analysis

To predict the physicochemical properties of this compound, we will analyze the known properties of its structural isomers and related pyridinedicarboxylic acids. This comparative approach is a cornerstone of medicinal chemistry for predicting the behavior of novel compounds.

Melting Point

The melting point of a solid is influenced by its crystal lattice energy, which is affected by intermolecular forces such as hydrogen bonding and van der Waals interactions. The presence of two carboxylic acid groups allows for extensive hydrogen bonding. The position of these groups and the methyl substituent will influence the packing efficiency in the solid state.

Table 2: Melting Points of Related Pyridinedicarboxylic Acids

CompoundStructureMelting Point (°C)
3,5-Pyridinedicarboxylic acid (Dinicotinic acid)>300
2,6-Dimethylpyridine-3,5-dicarboxylic acidNot available
3-Methylpyridine-2-carboxylic acid114-118
2-Methylpyridine-4-carboxylic acid295-299 (decomposes)
Pyridine-2,4-dicarboxylic acid (Lutidinic acid)243-246[2]
  • Insight: The high melting point of 3,5-pyridinedicarboxylic acid (>300 °C) is indicative of a highly stable crystal lattice due to strong intermolecular hydrogen bonding. The introduction of a methyl group in the 2-position in our target molecule may disrupt the crystal packing to some extent, potentially leading to a slightly lower melting point compared to its unmethylated counterpart. However, the presence of two carboxylic acid groups will still dominate, suggesting a high melting point, likely with decomposition.

Solubility

The solubility of this compound will be dictated by the interplay of its polar carboxylic acid groups and the relatively nonpolar methyl group and pyridine ring.

  • Water Solubility: The two carboxylic acid groups and the pyridine nitrogen can participate in hydrogen bonding with water, suggesting some aqueous solubility. However, the overall molecule is relatively rigid and contains a hydrophobic methyl group. The solubility is expected to be pH-dependent. At low pH, the pyridine nitrogen will be protonated, and at high pH, the carboxylic acids will be deprotonated, both of which should increase water solubility.

  • Organic Solvent Solubility: The molecule is expected to have limited solubility in nonpolar organic solvents. It will likely show better solubility in polar aprotic solvents like DMSO and DMF, which can disrupt the strong intermolecular hydrogen bonds. Lutidinic acid, a structural isomer, shows good solubility in DMSO.[3]

Acidity (pKa)

The pKa values of the carboxylic acid groups and the pyridine nitrogen are critical for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, binding to biological targets, and reactivity.

  • Carboxylic Acid pKa: The carboxylic acid groups are expected to have pKa values in the range of 2-5. The electron-withdrawing nature of the pyridine ring will increase the acidity of the carboxylic acid groups compared to benzoic acid (pKa ≈ 4.2).

  • Pyridine Nitrogen pKa: The pKa of the pyridine nitrogen will be influenced by the electron-withdrawing carboxylic acid groups, making it less basic than pyridine itself (pKa ≈ 5.2).

Table 3: pKa Values of Related Compounds

CompoundpKa1pKa2
Pyridine-2,4-dicarboxylic acid (Lutidinic acid)~2.0~4.9[3]
3,5-Lutidine6.15
  • Insight: Based on lutidinic acid, we can predict that this compound will have two acidic pKa values for its carboxylic acid groups. The pKa of the pyridine nitrogen is expected to be lower than that of 3,5-lutidine due to the presence of the electron-withdrawing carboxylic acid groups.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and provide a definitive characterization of this compound, the following experimental protocols are recommended.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis Synthesis Synthesis of 2-Methylpyridine- 3,5-dicarboxylic acid Purification Purification by Recrystallization/Chromatography Synthesis->Purification MeltingPoint Melting Point Determination (DSC/MP Apparatus) Purification->MeltingPoint Solubility Solubility Assessment (Kinetic/Thermodynamic) Purification->Solubility pKa pKa Determination (Potentiometric/Spectrophotometric) Purification->pKa Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Data Data Interpretation and Reporting MeltingPoint->Data Solubility->Data pKa->Data Spectroscopy->Data

Caption: Experimental workflow for the synthesis and physicochemical characterization.

Melting Point Determination
  • Methodology:

    • A small, dry sample of purified this compound is loaded into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus or a Differential Scanning Calorimeter (DSC).

    • The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C/min).

    • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For compounds that decompose, the decomposition temperature is noted.

  • Causality: A sharp melting point range indicates a pure compound. DSC provides more detailed information about thermal transitions.

Solubility Determination
  • Methodology (Thermodynamic Solubility):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at various pHs, organic solvents).

    • The suspension is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • The suspension is filtered or centrifuged to remove the undissolved solid.

    • The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Causality: This method provides the equilibrium solubility, which is a critical parameter for drug development and formulation.

pKa Determination
  • Methodology (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water with a co-solvent if necessary).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa values are determined from the titration curve, typically at the half-equivalence points.

  • Causality: Potentiometric titration is a robust method for determining the pKa values of ionizable groups, providing direct insight into the pH-dependent charge state of the molecule.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the methyl group protons and the aromatic protons on the pyridine ring.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule, including the carbonyl carbons of the carboxylic acids.

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present in the molecule. Characteristic peaks would be expected for the O-H stretch of the carboxylic acids, the C=O stretch of the carbonyl groups, and the C=N and C=C stretches of the pyridine ring.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

Potential Applications in Drug Development and Materials Science

The structural features of this compound suggest several potential applications:

  • Medicinal Chemistry: Pyridinedicarboxylic acids are known to act as inhibitors of various enzymes. For instance, lutidinic acid is a competitive inhibitor of 2-oxoglutarate-dependent oxygenases.[3] The unique substitution pattern of this compound could lead to novel enzyme inhibitors with applications in areas such as oncology and metabolic diseases.

  • Materials Science: The dicarboxylic acid functionality makes this molecule an excellent candidate as a linker for the synthesis of Metal-Organic Frameworks (MOFs).[4] The methyl group can influence the pore size and functionality of the resulting MOF, potentially leading to materials with tailored properties for gas storage, separation, or catalysis.

Conclusion

While direct experimental data for this compound remains limited, a thorough analysis of its structural analogs provides a strong predictive foundation for its physicochemical properties. It is anticipated to be a high-melting solid with pH-dependent aqueous solubility and multiple ionizable groups. The experimental protocols outlined in this guide provide a clear roadmap for the definitive characterization of this promising molecule. Further research into its synthesis and properties is warranted to unlock its full potential in both medicinal chemistry and materials science.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10366, 3,5-Pyridinedicarboxylic acid. Retrieved January 18, 2026, from [Link]

  • Chemsrc. (n.d.). Lutidinic acid. Retrieved January 18, 2026, from [Link]

  • Grokipedia. (n.d.). Lutidinic acid. Retrieved January 18, 2026, from [Link]

  • Al-Nobi, K. K. A., & Kadir, M. A. (2019). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JURNAL, 10(1). Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Lutidine. Retrieved January 18, 2026, from [Link]

Sources

Crystal Structure Analysis of 2-Methylpyridine-3,5-dicarboxylic Acid: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, profoundly impacting its application in pharmaceutical and material sciences. Pyridine dicarboxylic acids are exceptionally versatile building blocks, renowned for their ability to form robust and predictable intermolecular interactions. This guide focuses on 2-Methylpyridine-3,5-dicarboxylic acid, a molecule of significant interest for co-crystal design and as a linker in coordination polymers. While a definitive public crystal structure for this specific molecule has not been reported, this document serves as an in-depth technical guide outlining the complete experimental workflow required for its determination via single-crystal X-ray diffraction (SC-XRD). Furthermore, by synthesizing authoritative data from closely related analogues, we present a predictive analysis of its likely supramolecular architecture, focusing on the hierarchy of hydrogen bonding and other non-covalent interactions that govern its crystal packing. This guide is designed to equip researchers with both the practical protocols and the theoretical framework necessary to approach the crystal structure analysis of this and similar compounds.

Part 1: The Rationale: Why Crystal Structure is Paramount

The Significance of Pyridine Dicarboxylic Acids

Pyridine dicarboxylic acids are a cornerstone of crystal engineering. Their rigid aromatic core provides a well-defined geometry, while the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid groups serve as potent hydrogen bond acceptors and donors, respectively. This dual functionality allows them to act as highly effective "supramolecular glue," linking molecules together in a controlled fashion. In the pharmaceutical industry, this is leveraged to create co-crystals, where an active pharmaceutical ingredient (API) is combined with a co-former like a pyridine dicarboxylic acid to improve properties such as solubility, stability, and bioavailability. In materials science, they are extensively used as organic linkers to construct highly ordered, porous materials known as metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis.[1][2]

The Target Molecule: this compound

This compound (C₈H₇NO₄, CAS 89942-70-1) possesses a unique combination of functional groups that makes its crystal structure particularly compelling.[3]

  • Pyridine Nitrogen: A strong hydrogen bond acceptor.

  • Two Carboxylic Acid Groups: Potent hydrogen bond donors and acceptors, capable of forming strong, directional interactions.

  • Methyl Group: While less influential than the other groups, the methyl group is not inert; it can participate in weaker C-H···O interactions and its steric bulk can direct the overall packing arrangement.

The interplay between these groups dictates the final crystal architecture. Understanding this interplay is key to exploiting the molecule's potential.

How Crystal Structure Dictates Function

The solid-state structure of a compound is not an academic curiosity; it is fundamental to its real-world performance.

  • Solubility & Dissolution Rate: The energy required to break apart the crystal lattice directly impacts how readily a compound dissolves, a critical factor for the bioavailability of a drug.

  • Polymorphism: The ability of a compound to exist in multiple crystal forms (polymorphs) with different arrangements and properties is a major consideration in drug development. Each polymorph is, in effect, a different solid-state entity with its own unique characteristics and patentability.

  • Stability: The crystal packing arrangement affects a compound's stability against heat, humidity, and light.

  • Mechanical Properties: Hardness, tabletability, and flowability are all governed by the underlying crystal structure.

Therefore, a thorough crystal structure analysis is not just descriptive but predictive, providing invaluable insight for rational drug design and materials development.

Part 2: The Experimental Workflow: From Powder to Structure

The determination of a molecule's crystal structure is a systematic process. The following protocols provide a self-validating workflow, where success at each stage is a prerequisite for the next.

Synthesis and High-Purity Crystallization

The foundational requirement for SC-XRD is a single, high-quality crystal. This begins with the synthesis of the pure compound.

Experimental Protocol 1: Synthesis A plausible route for synthesizing methyl-substituted pyridines involves heterogeneous catalysis. While various methods exist, flow chemistry offers a modern, efficient approach. For example, a substituted pyridine can be passed through a heated column packed with a catalyst like Raney® nickel in a solvent such as 1-propanol to achieve methylation.[4] Following synthesis, rigorous purification by recrystallization or chromatography is essential to remove any impurities that could inhibit crystal growth.

Experimental Protocol 2: Single Crystal Growth The goal is to allow molecules to self-assemble slowly and perfectly. Slow evaporation from a suitable solvent is a robust and widely used technique.

  • Solvent Selection (The Rationale): The choice of solvent is critical. The ideal solvent should fully dissolve the compound when heated but allow it to become supersaturated upon slow cooling or evaporation. For this compound, solvents like ethanol, methanol, or water/ethanol mixtures are good starting points due to their ability to engage in hydrogen bonding and solvate the carboxylic acid groups.

  • Preparation: Dissolve a small amount (10-20 mg) of the highly purified compound in a minimal volume of the chosen solvent in a clean vial. Gentle heating may be required.

  • Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

  • Isolation: Place the vial in a vibration-free environment. Over several days to weeks, as the solvent slowly evaporates, high-quality single crystals should form. Isolate a suitable crystal (typically 0.1-0.3 mm in size) for analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This is the core analytical technique for determining atomic positions in a crystal.

Experimental Protocol 3: Data Collection

  • Mounting: A suitable crystal is selected under a microscope and mounted on a specialized pin or loop.

  • Instrumentation: The mounted crystal is placed in an X-ray diffractometer. The instrument generates a beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) that is directed at the crystal.[1]

  • Data Acquisition: The crystal is cooled (typically to ~100 K) to minimize thermal vibration of the atoms. It is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector as the X-rays are scattered by the electron clouds of the atoms in the crystal lattice.[5]

Structure Solution and Refinement

This stage translates the raw diffraction data into a final, validated 3D model.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of thousands of unique diffraction spots.[3]

  • Structure Solution: Using software packages like SHELXS, initial phases for the diffraction data are determined, which allows for the calculation of an initial electron density map.[6] The positions of most non-hydrogen atoms can be identified from the peaks in this map.

  • Structure Refinement: The initial atomic model is refined using a least-squares minimization process (e.g., with SHELXL).[6] This process adjusts the atomic positions and their anisotropic displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[7] The quality of the final model is assessed by parameters such as the R-factor, which should ideally be below 5-7% for a well-refined structure.

Part 3: Predictive Structural Analysis: What to Expect

In the absence of an experimental structure, a highly educated prediction can be made by analyzing the dominant intermolecular forces and applying the principle of supramolecular synthons—robust and predictable recognition patterns between functional groups.

Supramolecular Synthons: The Hierarchy of Interactions

Crystal formation is a thermodynamic process favoring the strongest and most stable interactions. For this compound, these interactions are hierarchical.

Primary Interaction: The Carboxylic Acid ··· Pyridine Heterosynthon The strongest and most predictable interaction will be the hydrogen bond between one of the carboxylic acid's -OH groups and the basic nitrogen atom of the pyridine ring (O-H···N). A comprehensive study of the Cambridge Structural Database (CSD) revealed that this specific supramolecular heterosynthon occurs in 98% of crystal structures containing both functionalities, making it an overwhelmingly persistent and reliable building block.[7] This interaction is favored over the formation of carboxylic acid dimers.

Secondary Interaction: The Carboxylic Acid Homosynthon The second carboxylic acid group can then interact with a neighboring molecule. The most common interaction for carboxylic acids is the formation of a cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. While the acid-pyridine synthon is generally preferred, the formation of acid-acid dimers creating chains or tapes is a very common secondary motif in the crystal packing of dicarboxylic acids.[7]

Tertiary Interactions: Weaker Forces

  • C-H···O Bonds: The methyl group and aromatic C-H bonds can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acids, providing additional stabilization to the 3D network.

  • π-π Stacking: The electron-rich pyridine rings may stack in an offset, face-to-face manner to maximize favorable electrostatic interactions, further stabilizing the crystal lattice.

A Predicted Crystal Packing Model

Based on this hierarchy, a plausible crystal packing model for this compound would involve:

  • Formation of primary chains or zigzag patterns driven by the dominant O-H···N heterosynthon.

  • These primary chains would then be cross-linked into 2D sheets or a 3D framework by the secondary O-H···O hydrogen bonds of the second carboxylic acid group, likely forming catemeric chains or cyclic dimers.

  • The methyl groups would protrude from these layers, influencing the final stacking and density of the crystal through weaker C-H···O and van der Waals interactions.

Part 4: Data Presentation and Visualization

Clear visualization and data tabulation are essential for interpreting and communicating crystal structure information.

Data Tables

Table 1: Representative Crystallographic Data for Pyridine Dicarboxylic Acid Analogues. This table provides an example of the kind of data obtained from a SC-XRD experiment, using values from related structures as a reference.

ParameterExample Value (Pyrimidine-2,5-dicarboxylic acid 1.5 hydrate)[8]
Chemical FormulaC₁₂H₁₄N₄O₁₁
Formula Weight374.27 g/mol
Crystal SystemOrthorhombic
Space GroupC222₁
a (Å)4.7425(3)
b (Å)12.5852(9)
c (Å)26.5080(18)
V (ų)1582.14(19)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.570
Final R indices [I > 2σ(I)]R₁ = 0.0377, wR₂ = 0.1064

Table 2: Typical Hydrogen Bond Geometries in Acid-Pyridine Systems. This table quantifies the expected intermolecular interactions.

Donor (D)Acceptor (A)Synthon TypeD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-HN (pyridine)Heterosynthon (Primary)~0.84~1.7 - 1.9~2.6 - 2.8~165 - 175
O-HO (carbonyl)Homosynthon (Secondary)~0.84~1.8 - 2.0~2.6 - 2.7~170 - 180
C-HO (carbonyl)Weak Interaction~0.95~2.4 - 2.7~3.2 - 3.6~140 - 160

(Data synthesized from typical values found in crystallographic literature)[6]

Diagrams and Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction & Analysis synthesis Synthesis & Purification crystal_growth Single Crystal Growth (Slow Evaporation) synthesis->crystal_growth High-purity compound data_collection SC-XRD Data Collection crystal_growth->data_collection Diffraction-quality crystal structure_solution Structure Solution (Electron Density Map) data_collection->structure_solution refinement Structure Refinement (Model vs. Data) structure_solution->refinement validation Final Validated Structure refinement->validation

Caption: Experimental workflow for single-crystal structure determination.

Caption: Key supramolecular synthons predicted for the title compound.

Part 5: Conclusion

The crystal structure of this compound holds significant predictive power for its application in both pharmaceutical and material sciences. While its definitive structure awaits experimental determination, this guide has provided a comprehensive roadmap for achieving that goal. We have detailed the necessary experimental protocols, from synthesis and crystallization to data collection and refinement, grounding each step in established scientific principles. Furthermore, by analyzing the hierarchy of intermolecular forces, we have constructed a robust predictive model for its crystal packing, highlighting the near-certainty of the O-H···N acid-pyridine heterosynthon as the primary organizational motif. The validation of this model through the experimental workflow described herein will provide the crucial atomic-level insights needed to fully unlock the potential of this versatile molecule.

References

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2022). Inorganic Chemistry. Available at: [Link]

  • CCDC 1958363: Experimental Crystal Structure Determination. (2022). Cambridge Crystallographic Data Centre. Available at: [Link]

  • 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester. PubChem. Available at: [Link]

  • 2,5-Pyridinedicarboxylic acid, 2-methyl ester. PubChem. Available at: [Link]

  • 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, hydrobromide (1:1), (4S)-. CAS Common Chemistry. Available at: [Link]

  • Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. (2018). MDPI. Available at: [Link]

  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. (2020). ACS Omega. Available at: [Link]

  • 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester. PubChem. Available at: [Link]

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2020). CrystEngComm. Available at: [Link]

  • Crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate, C12H14N4O11. (2017). ResearchGate. Available at: [Link]

  • 2-Methylpyridine. Wikipedia. Available at: [Link]

  • Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. (2014). Crystal Growth & Design. Available at: [Link]

  • The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. (2022). MDPI. Available at: [Link]

  • 3,5-Pyridinedicarboxylic acid. PubChem. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules. Available at: [Link]

  • 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate. CAS Common Chemistry. Available at: [Link]

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Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Methylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical sciences and chemical research, the solubility of a compound is a cornerstone physical property that dictates its behavior from synthesis and purification to formulation and bioavailability. 2-Methylpyridine-3,5-dicarboxylic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science, presents a unique solubility profile governed by the interplay of its constituent functional groups. This guide offers a comprehensive exploration of the factors influencing its solubility in common laboratory solvents, provides detailed protocols for its experimental determination, and presents a theoretical framework to predict its behavior. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and practical laboratory experience to empower researchers in their endeavors with this compound.

Molecular Architecture and its Influence on Solubility

The solubility of this compound is primarily dictated by its molecular structure, which features a pyridine ring substituted with two carboxylic acid groups and one methyl group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its potential for interaction with protic solvents.

  • Carboxylic Acid Groups: The two carboxylic acid groups are the dominant drivers of polarity. They can act as both hydrogen bond donors and acceptors, and their ability to ionize in response to pH changes significantly impacts aqueous solubility.

  • Methyl Group: The methyl group introduces a degree of lipophilicity, which can enhance solubility in less polar organic solvents.

The interplay of these functional groups results in an amphiphilic character, suggesting a nuanced solubility profile across a range of solvents.

Predicted Solubility Profile in Common Solvents

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe carboxylic acid groups can form strong hydrogen bonds with these solvents. The pyridine nitrogen also contributes to favorable interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateThe moderate polarity of ethers may allow for some dissolution, but the strong intermolecular forces of the dicarboxylic acid will limit solubility.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateThe polarity of ketones allows for some interaction with the carboxylic acid groups.
Esters Ethyl AcetateLow to ModerateSimilar to ketones, some interaction is possible, but high solubility is not expected.
Halogenated Dichloromethane, ChloroformLowThe low polarity of these solvents makes them poor candidates for dissolving a polar dicarboxylic acid.
Hydrocarbons Hexane, TolueneVery Low / InsolubleThe non-polar nature of these solvents is incompatible with the highly polar functional groups of the molecule.

The Decisive Role of pH in Aqueous Solubility

The solubility of this compound in aqueous solutions is highly dependent on the pH of the medium. The two carboxylic acid groups have distinct pKa values, and the pyridine nitrogen has its own pKa.

G cluster_acidic Acidic pH (e.g., pH < 2) cluster_neutral Near Neutral pH (e.g., pH 5-7) cluster_basic Basic pH (e.g., pH > 8) Acidic Predominantly Protonated (Low Solubility) Neutral Zwitterionic/Partially Ionized (Moderate Solubility) Acidic->Neutral Increase pH Basic Predominantly Deprotonated (Salt Form) (High Solubility) Neutral->Basic Increase pH

Figure 1: Influence of pH on the ionization state and aqueous solubility of this compound.

In acidic conditions, the carboxylic acid groups will be protonated, and the pyridine nitrogen will be protonated, leading to a cationic species with likely moderate solubility. As the pH increases, the carboxylic acid groups will deprotonate, forming a zwitterion and then an anionic species. In basic solutions, the compound will exist as a dicarboxylate salt, which is expected to have significantly higher aqueous solubility due to the strong ion-dipole interactions with water molecules.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of a solid compound in various solvents.

Objective: To determine the approximate solubility of this compound in a selection of common laboratory solvents at a given temperature (e.g., room temperature).

Materials:

  • This compound

  • A range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small test tubes or vials with caps

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

Protocol:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Initial Solvent Addition: Add a fixed volume of each solvent (e.g., 1 mL) to the corresponding test tube.[2][3]

  • Incremental Solute Addition: Weigh a small, known amount of this compound (e.g., 5 mg) and add it to the first test tube.

  • Agitation: Cap the test tube and agitate it vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by vigorous shaking.[2] Allow the mixture to stand and observe.

  • Observation:

    • Soluble: If the solid completely dissolves, record it as "soluble" at that concentration and proceed to the next increment of solute.

    • Insoluble/Partially Soluble: If the solid does not completely dissolve, continue to agitate for a longer period (e.g., up to 30 minutes) to ensure equilibrium is reached. If undissolved solid remains, the compound is considered insoluble or has reached its solubility limit at that concentration.

  • Quantitative Determination (Optional): For a more precise measurement, create a saturated solution by adding an excess of the solute to a known volume of solvent. Stir the mixture for an extended period (e.g., 24 hours) to ensure equilibrium. Filter the saturated solution to remove any undissolved solid. A known volume of the clear filtrate can then be evaporated to dryness, and the mass of the dissolved solid can be determined.

G start Start prepare Prepare Labeled Test Tubes with 1 mL of Solvent start->prepare add_solute Add a Known Amount (e.g., 5 mg) of Solute prepare->add_solute agitate Vigorously Agitate (1-2 minutes) add_solute->agitate observe Observe for Dissolution agitate->observe soluble Record as Soluble Add Next Increment of Solute observe->soluble Completely Dissolved insoluble Insoluble or Saturated Proceed to Next Solvent observe->insoluble Solid Remains soluble->add_solute end End insoluble->end

Figure 2: Workflow for the qualitative determination of solubility.

Leveraging Solubility in Practical Applications

A thorough understanding of the solubility of this compound is paramount for its effective use in various applications:

  • Crystallization and Purification: The choice of solvent is critical for obtaining high-purity crystalline material. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for recrystallization.

  • Reaction Chemistry: For synthetic transformations, the reactants must be in the same phase. Selecting a solvent that dissolves all reaction components is essential for efficient and complete reactions.

  • Formulation Development: In the context of drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Strategies to enhance aqueous solubility, such as salt formation by adjusting the pH, are often employed.

Safety Considerations

When handling this compound and the solvents mentioned in this guide, it is crucial to adhere to standard laboratory safety practices. Consult the Safety Data Sheet (SDS) for the compound and each solvent for specific handling, storage, and disposal instructions.[4][5][6] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent. While precise quantitative data requires experimental determination, a strong predictive understanding can be achieved by considering the contributions of its polar carboxylic acid groups, the pyridine ring, and the non-polar methyl group. The protocols and theoretical framework presented in this guide are intended to equip researchers with the knowledge and tools necessary to confidently navigate the solution landscape of this promising compound and unlock its full potential in their scientific pursuits.

References

  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
  • Solubility of Organic Compounds.
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.
  • SAFETY D
  • 2-Methylpyridine 98 109-06-8 - Sigma-Aldrich.
  • • SAFETY D
  • Pyridine-3,5-dicarboxylic acid - Solubility of Things.
  • 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | C10H11NO4 | CID 11745869.
  • 2 - SAFETY D
  • SAFETY D
  • Safety D

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A Methodological Guide to Assessing the Thermal Stability of 2-Methylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core:

For Researchers, Scientists, and Drug Development Professionals

Abstract: The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive methodological framework for researchers and drug development professionals to assess the thermal stability of 2-Methylpyridine-3,5-dicarboxylic acid, a compound of interest for which detailed thermal data is not yet widely available in public literature. By focusing on the "how-to" of thermal analysis, this document outlines the theoretical underpinnings of thermal decomposition for pyridine dicarboxylic acids and provides detailed, field-proven protocols for core analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Through this guide, readers will gain the expertise to design and execute robust thermal stability studies, interpret the resulting data with confidence, and make informed decisions in the drug development process.

Introduction: The Critical Role of Thermal Stability in Drug Development

Why Thermal Stability Matters: Implications for Safety, Efficacy, and Shelf-life

In the pharmaceutical sciences, the thermal stability of a compound is a cornerstone of its developability.[1][2][3] An unstable compound can degrade under manufacturing, storage, or even physiological conditions, leading to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability.[3] Therefore, a thorough understanding of a compound's thermal properties is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy.

Introduction to this compound: A Compound of Interest

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and two carboxylic acid functionalities. Its structural motifs are common in medicinal chemistry, suggesting its potential as a building block or an active molecule in drug discovery programs. As with any new chemical entity destined for pharmaceutical development, a comprehensive characterization of its physicochemical properties, including thermal stability, is essential.

The Current Knowledge Gap: Publicly Available Data on the Thermal Stability of this compound

A review of the current scientific literature reveals a scarcity of specific data on the thermal decomposition of this compound. While information exists for related pyridine carboxylic acids and their esters, the unique substitution pattern of the target molecule necessitates a dedicated investigation to establish its thermal profile.

Objectives of this Guide: Providing a Methodological Framework

This guide aims to bridge the existing knowledge gap by providing a detailed, practical framework for determining the thermal stability of this compound. It is designed to empower researchers to:

  • Understand the theoretical principles governing the thermal decomposition of this class of compounds.

  • Select and implement appropriate analytical techniques for thermal characterization.

  • Design robust experiments and interpret the resulting data accurately.

  • Establish a comprehensive thermal stability profile for novel compounds.

Theoretical Background: Understanding Thermal Decomposition of Pyridine Dicarboxylic Acids

Key Concepts in Thermal Stability

Thermal stability refers to the resistance of a substance to decompose upon heating. For a solid pharmaceutical compound, this is often characterized by its decomposition temperature, which can be influenced by factors such as crystal structure, purity, and the surrounding atmosphere.

General Decomposition Pathways for Carboxylic Acids

Aromatic carboxylic acids are typically crystalline solids with relatively high melting points.[4] Their thermal decomposition is often initiated by the loss of the carboxyl group.[5]

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a common thermal decomposition pathway for many carboxylic acids.[5] The ease of decarboxylation in pyridine carboxylic acids is significantly influenced by the position of the carboxyl group relative to the nitrogen atom.[6][7] For instance, picolinic acid (2-pyridinecarboxylic acid) undergoes decarboxylation more readily than its isomers, a phenomenon attributed to the formation of a zwitterionic intermediate that stabilizes the transition state.[7] The presence of other substituents on the pyridine ring can also exert electronic and steric effects that either facilitate or hinder this process.[8][9]

The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of its substituents. The methyl group in this compound is an electron-donating group, which can affect the electronic distribution within the ring and, consequently, the stability of the carboxyl groups. The relative positions of the two carboxylic acids and the methyl group will dictate the primary decomposition pathways.

Anticipated Thermal Behavior of this compound based on Structural Analogs

Based on the behavior of related compounds, it is anticipated that this compound will be a crystalline solid with a defined melting point, likely followed by decomposition at higher temperatures. The primary decomposition mechanism is expected to be decarboxylation. The presence of two carboxylic acid groups may lead to a multi-step decomposition process.

Core Analytical Techniques for Thermal Stability Assessment

Thermogravimetric Analysis (TGA): Principles and Applications

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability.[1][10] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of decomposition temperatures, the quantification of mass loss, and the identification of intermediate decomposition products.[10]

A TGA thermogram plots mass percentage against temperature. The onset temperature of a weight loss step indicates the temperature at which decomposition begins. The magnitude of the weight loss can be correlated with the loss of specific molecular fragments, such as water (desolvation) or carbon dioxide (decarboxylation). The amount of residue remaining at the end of the experiment provides information about the final decomposition products.

Differential Scanning Calorimetry (DSC): Principles and Applications

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It is a powerful tool for identifying thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[1][11]

A DSC thermogram plots heat flow against temperature. An endothermic peak typically represents melting, while an exothermic peak can indicate crystallization or decomposition. The temperature at the peak maximum is often taken as the transition temperature. The area under the peak is proportional to the enthalpy change of the transition.

Hyphenated Techniques for Evolved Gas Analysis (EGA)

For a more in-depth understanding of the decomposition mechanism, TGA can be coupled with other analytical techniques, such as mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), to identify the gases evolved during decomposition.

Experimental Protocols for Determining Thermal Stability

General Workflow for Thermal Stability Assessment

A systematic approach is crucial for obtaining reliable and reproducible thermal stability data. The following workflow is recommended:

G cluster_0 Phase 1: Preliminary Characterization cluster_1 Phase 2: Detailed Thermal Analysis cluster_2 Phase 3: Data Interpretation and Reporting A Sample Procurement and Purity Assessment B Initial DSC Scan (Broad Temperature Range) A->B C Initial TGA Scan (Broad Temperature Range) B->C D Optimized TGA Experiment (e.g., varied heating rates) C->D Inform parameter selection E Optimized DSC Experiment (e.g., heat-cool-heat cycles) D->E F Synthesize TGA and DSC Data G Propose Decomposition Mechanism F->G H Generate Stability Report G->H

Caption: A typical workflow for thermal stability assessment.

Detailed Protocol for Thermogravimetric Analysis (TGA)
  • Ensure the sample of this compound is homogenous and representative of the batch.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

  • Ensure an even distribution of the sample at the bottom of the pan.

  • Perform routine instrument calibration according to the manufacturer's guidelines.

  • Place the sample pan in the TGA furnace.

  • Heating Rate: A standard heating rate of 10 °C/min is a good starting point. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of overlapping thermal events, while faster rates can be used for rapid screening.

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min is typically used to prevent oxidative decomposition. An oxidative atmosphere (e.g., air) can be used to assess stability under different conditions.

  • Temperature Range: A typical range would be from ambient temperature to 600 °C to ensure complete decomposition is observed.

  • Plot the TGA curve (mass % vs. temperature).

  • Determine the onset temperature of decomposition (Tonset).

  • Calculate the percentage mass loss for each decomposition step.

  • Note the temperature of maximum rate of mass loss (from the derivative of the TGA curve).

  • Report the amount of final residue.

Detailed Protocol for Differential Scanning Calorimetry (DSC)
  • Accurately weigh 2-5 mg of the sample into a DSC pan.

  • Hermetically seal the pan to prevent the loss of volatile decomposition products. For studies where volatilization is desired, a pinhole lid can be used.

  • Perform temperature and enthalpy calibrations using certified reference materials (e.g., indium).

  • Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Heating Rate: A heating rate of 10 °C/min is standard.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

  • Modulation: For complex transitions, modulated DSC (mDSC) can be used to separate reversible and non-reversible thermal events.

  • Plot the DSC curve (heat flow vs. temperature).

  • Identify and report the temperatures of endothermic and exothermic peaks.

  • Calculate the enthalpy of transitions (e.g., melting) by integrating the peak area.

Data Interpretation and Case Studies with Related Compounds

Synthesizing TGA and DSC Data for a Comprehensive Stability Profile

The combination of TGA and DSC data provides a powerful and comprehensive picture of a compound's thermal behavior.[1] For example, an endothermic peak in the DSC that occurs at the same temperature as a weight loss in the TGA can be confidently assigned to a decomposition event. Conversely, a DSC peak with no corresponding weight loss in the TGA indicates a phase transition, such as melting.

Illustrative Example: Thermal Analysis of a Structurally Related Pyridine Dicarboxylic Acid

While specific data for this compound is unavailable, we can consider the hypothetical thermal analysis of a similar compound, such as 2,6-Dimethylpyridine-3,5-dicarboxylic acid.

Table 1: Hypothetical Thermal Analysis Data for a Related Compound

ParameterTGADSC
Initial Event No weight loss until ~200 °CEndothermic peak at 180 °C (Melting)
Decomposition Onset at ~220 °C, multi-step weight lossExothermic peak starting at ~220 °C
Residue ~5% at 600 °C

This hypothetical data suggests that the compound melts at 180 °C and then begins to decompose at 220 °C. The multi-step weight loss in the TGA could correspond to the sequential loss of the two carboxylic acid groups. The exothermic nature of the decomposition in the DSC indicates that the decomposition process releases energy.

Conclusion: Establishing a Robust Thermal Stability Profile

Key Takeaways for Researchers

A thorough assessment of the thermal stability of this compound is a critical step in its development as a potential pharmaceutical compound. By employing a systematic approach that combines TGA and DSC, researchers can obtain a comprehensive understanding of its melting behavior, decomposition temperature, and decomposition pathways. This information is invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall safety and quality of any potential drug product.

Future Directions and Advanced Characterization Techniques

For a more complete understanding of the decomposition mechanism, further studies could involve:

  • TGA-MS or TGA-FTIR: To identify the gaseous byproducts of decomposition.

  • Isothermal TGA: To study the long-term stability at specific temperatures.

  • Hot-Stage Microscopy: To visually observe the physical changes in the material upon heating.

References

  • Brown, M. E. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.
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  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Henven. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • TGA curves of DHA, DHS, and DHO dicarboxylic acid esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 53(11), 1579-1585.
  • Request PDF: Diesters of high-chain dicarboxylic acids with 1-tetradecanol as novel organic phase change materials for thermal energy storage. (n.d.). ResearchGate. Retrieved from [Link]

  • Request PDF: Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. (n.d.). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to 2-Methylpyridine-3,5-dicarboxylic Acid (CAS Number 89942-70-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylpyridine-3,5-dicarboxylic acid (CAS No. 89942-70-1), a functionalized pyridine derivative of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights into its properties, characterization, and potential applications. By leveraging data from structurally similar compounds, particularly pyridine-3,5-dicarboxylic acid, and established analytical methodologies for pyridine carboxylic acids, this document serves as a valuable resource for researchers navigating the synthesis, analysis, and utilization of this molecule. The guide details physicochemical properties, predicted spectral characteristics, step-by-step analytical protocols, and a discussion of its potential role in drug discovery and development, grounded in the established importance of the pyridine scaffold.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group at the 2-position and two carboxylic acid groups at the 3- and 5-positions. The presence of these functional groups imparts a unique combination of aromaticity, basicity (due to the pyridine nitrogen), and acidity (from the carboxylic acids), making it a versatile building block in organic synthesis. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The dicarboxylic acid functionality offers multiple points for derivatization, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies in drug discovery.[3]

Note on Data Availability: It is important to note that specific experimental spectral and detailed application data for CAS number 89942-70-1 are not extensively reported in peer-reviewed literature or common chemical databases. Therefore, this guide will provide data from the closely related and structurally analogous compound, pyridine-3,5-dicarboxylic acid (Dinicotinic acid, CAS No. 499-81-0), for comparative purposes. Methodologies presented are based on established protocols for the analysis of pyridine carboxylic acids.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 89942-70-1-
Molecular Formula C₈H₇NO₄-
Molecular Weight 181.15 g/mol -
IUPAC Name This compound-
Canonical SMILES CC1=NC=C(C=C1C(=O)O)C(=O)O-
Predicted Solubility Sparingly soluble in water and non-polar organic solvents; soluble in aqueous bases and polar aprotic solvents (e.g., DMSO, DMF).General chemical principles
Predicted pKa Two acidic pKa values are expected for the carboxylic acid protons, and one basic pKa for the pyridine nitrogen.General chemical principles

Spectral Analysis (Reference Data)

Due to the lack of specific experimental spectra for this compound, the following data for the parent compound, pyridine-3,5-dicarboxylic acid (CAS 499-81-0) , are provided as a reference to guide spectral interpretation.[4][5][6][7][8] The presence of the methyl group in the target compound is expected to introduce a characteristic singlet in the 1H NMR spectrum (typically in the range of 2.3-2.7 ppm) and an additional signal in the aliphatic region of the 13C NMR spectrum. It will also likely cause slight shifts in the aromatic proton and carbon signals compared to the reference compound.

1H NMR Spectroscopy (Reference)
  • Solvent: DMSO-d₆

  • Expected Signals for Pyridine-3,5-dicarboxylic acid:

    • ~9.1 ppm (d, 2H): Protons at positions 2 and 6 of the pyridine ring.

    • ~8.7 ppm (t, 1H): Proton at position 4 of the pyridine ring.

    • Broad signal (>13 ppm): Carboxylic acid protons.[8]

13C NMR Spectroscopy (Reference)
  • Solvent: DMSO-d₆

  • Expected Signals for Pyridine-3,5-dicarboxylic acid:

    • ~165 ppm: Carboxylic acid carbons.

    • ~152 ppm: Carbons at positions 2 and 6 of the pyridine ring.

    • ~138 ppm: Carbon at position 4 of the pyridine ring.

    • ~130 ppm: Carbons at positions 3 and 5 of the pyridine ring.[6]

Infrared (IR) Spectroscopy (Reference)

The IR spectrum of pyridine-3,5-dicarboxylic acid typically displays the following characteristic absorption bands:

  • 3300-2500 cm-1 (broad): O-H stretching of the carboxylic acid groups, often overlapping with C-H stretches.

  • ~1700 cm-1 (strong): C=O stretching of the carboxylic acid groups.

  • 1600-1400 cm-1: C=C and C=N stretching vibrations of the pyridine ring.[5]

Mass Spectrometry (Reference)
  • Technique: Electron Ionization (EI)

  • Expected Molecular Ion (M+) for Pyridine-3,5-dicarboxylic acid: m/z 167.[4]

  • Expected Molecular Ion (M+) for this compound: m/z 181.

  • Fragmentation Pattern: Expect losses of H₂O, CO, and CO₂ from the molecular ion.

Experimental Protocols

The following section details generalized, yet robust, experimental protocols for the synthesis and analysis of this compound, based on established methods for related compounds.

Synthesis

A common route for the synthesis of pyridine dicarboxylic acids involves the oxidation of the corresponding alkyl-substituted pyridines.[9]

Protocol: Oxidation of 2,3,5-Trimethylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3,5-trimethylpyridine in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

  • Reaction: Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the crude this compound.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an alcohol-water mixture) to obtain the purified product.

SynthesisWorkflow start Start: 2,3,5-Trimethylpyridine oxidation Oxidation (e.g., KMnO₄, heat) start->oxidation filtration Filtration (Remove MnO₂) oxidation->filtration acidification Acidification (e.g., HCl) filtration->acidification precipitation Precipitation of Crude Product acidification->precipitation purification Purification (Recrystallization) precipitation->purification end End: Pure 2-Methylpyridine- 3,5-dicarboxylic acid purification->end

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying pyridine carboxylic acids.[10][11]

Protocol: Reversed-Phase HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260-270 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample (e.g., 1 mg/mL in mobile phase) filter Filter (0.45 µm syringe filter) dissolve->filter inject Inject into HPLC filter->inject separation Separation on C18 Column (Gradient Elution) inject->separation detection UV Detection (e.g., 265 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram purity Determine Purity (Peak Area %) chromatogram->purity

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[12][13] The nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The dicarboxylic acid groups of this compound can serve as key interaction points with biological targets or as handles for further chemical modification.

Potential Roles in Drug Design:

  • Scaffold for Library Synthesis: The di-acid functionality allows for the straightforward synthesis of diverse libraries of amides, esters, and other derivatives for screening against various biological targets.

  • Chelating Agent: The arrangement of the nitrogen and carboxylate groups may allow for the chelation of metal ions, which is a property exploited in some therapeutic and diagnostic agents.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can be used as a fragment in FBDD campaigns to identify initial hits that can be grown or linked to develop more potent leads.

  • Bioisosteric Replacement: The pyridine dicarboxylic acid moiety can be used as a bioisostere for other chemical groups in known active compounds to modulate properties such as potency, selectivity, and pharmacokinetics.

DrugDiscoveryApplications cluster_properties Key Structural Features cluster_applications Potential Drug Discovery Applications main This compound CAS: 89942-70-1 pyridine Pyridine Core (H-bond acceptor, aromatic interactions) main->pyridine diacid Dicarboxylic Acids (H-bond donor/acceptor, derivatization points) main->diacid methyl Methyl Group (Modulates electronics and sterics) main->methyl fbdd Fragment for FBDD main->fbdd bioisostere Bioisosteric Replacement main->bioisostere scaffold Library Synthesis Scaffold pyridine->scaffold chelator Metal Chelating Agent pyridine->chelator diacid->scaffold diacid->chelator

Caption: The relationship between the structural features of this compound and its potential applications in drug discovery.

Safety and Handling

Conclusion

This compound (CAS 89942-70-1) is a chemical entity with significant potential as a building block in medicinal chemistry and other fields. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this guide provides a framework for its synthesis, characterization, and potential applications by drawing on established principles and data from closely related compounds. As research into novel heterocyclic scaffolds continues to expand, it is anticipated that the utility of functionalized pyridines such as this will become increasingly apparent, paving the way for new discoveries in drug development and materials science.

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theoretical calculations on 2-Methylpyridine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2-Methylpyridine-3,5-dicarboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound (MPDA), a pyridine derivative of interest in pharmaceutical and materials science. We detail a robust computational workflow grounded in Density Functional Theory (DFT), outlining the rationale behind methodological choices, from initial geometry optimization to the calculation of critical electronic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand molecular structure, reactivity, and potential applications of heterocyclic compounds.

Introduction: The Significance of Theoretical Modeling for Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1] this compound (CAS No. 89942-70-1) combines the features of a substituted pyridine ring with two carboxylic acid groups, suggesting a rich potential for hydrogen bonding, coordination chemistry, and diverse biological interactions.[2]

Predicting the behavior of such molecules at an atomic level is crucial for rational drug design and materials engineering. Theoretical calculations, particularly those based on quantum mechanics, allow us to elucidate electronic structure, molecular geometry, and chemical reactivity without the immediate need for synthesis and experimentation.[3] Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering an exceptional balance between computational efficiency and accuracy for medium-sized organic molecules.[3][4] This guide will walk through a standard, yet powerful, DFT-based protocol for characterizing MPDA.

The Computational Workflow: A Validated Approach

Our theoretical investigation follows a multi-step process designed to ensure the results are both accurate and physically meaningful. Each step builds upon the last, forming a self-validating system that begins with defining the most stable molecular structure and culminates in a detailed electronic analysis.

G cluster_0 Phase 1: Structure Optimization cluster_1 Phase 2: Property Calculation cluster_2 Phase 3: Data Interpretation A Initial Structure Input (SMILES/3D Builder) B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Confirmation of True Minimum (No Imaginary Frequencies) C->D E Frontier Molecular Orbitals (HOMO-LUMO) D->E F Molecular Electrostatic Potential (MEP) D->F G Natural Bond Orbital (NBO) Analysis D->G H Reactivity Prediction E->H I Charge Distribution Mapping F->I J Intramolecular Interactions G->J K Correlation with Experimental Observables H->K I->K J->K

Figure 1: A validated workflow for the theoretical analysis of organic molecules.

Phase 1: Establishing the Ground State Geometry

The foundation of any meaningful theoretical calculation is an accurately optimized molecular geometry. This process computationally determines the lowest energy conformation of the molecule, which corresponds to its most stable structure.[4]

Initial Molecular Structure

The process begins with generating an initial 3D structure of this compound. This can be accomplished using its SMILES string (O=C(C1=CC(C(O)=O)=CN=C1C)O) in molecular modeling software like Avogadro, GaussView, or ChemDraw.[2]

Figure 2: 2D representation of this compound.

Protocol: Geometry Optimization and Vibrational Analysis

Rationale for Method Selection: The B3LYP hybrid functional is chosen as it has consistently provided reliable results for the structural and vibrational properties of organic and heterocyclic systems.[5][6] The 6-311++G(d,p) basis set is selected to provide a good description of electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately modeling bond angles and lengths in a molecule with heteroatoms.[7][8]

Step-by-Step Protocol:

  • Input Preparation: Load the initial 3D structure of MPDA into a computational chemistry software package (e.g., Gaussian, ORCA).[3]

  • Calculation Setup:

    • Job Type: Specify Opt (Optimization) followed by Freq (Frequency). This ensures that a frequency calculation is automatically performed on the optimized geometry.

    • Method: Select DFT and specify the B3LYP functional.

    • Basis Set: Choose 6-311++G(d,p).

    • Charge and Multiplicity: Set the charge to 0 and the spin multiplicity to 1 (for a singlet ground state).

  • Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms to find the configuration that minimizes the total energy of the molecule.

  • Validation: Upon completion, inspect the output file. The primary goal is to confirm that the optimization converged to a true energy minimum. This is verified by the frequency calculation results: a stable structure will have zero imaginary frequencies.[9] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

Expected Data Output: Optimized Structural Parameters

The optimization yields key geometric data, such as bond lengths, bond angles, and dihedral angles. This theoretical data can be compared with experimental data (e.g., from X-ray crystallography) for validation.[4]

ParameterAtom PathExpected Bond Length (Å)Expected Bond Angle (°)
Bond LengthC-C (ring)~1.39 - 1.41-
Bond LengthC-N (ring)~1.33 - 1.35-
Bond LengthC-C (carboxyl)~1.50 - 1.52-
Bond LengthC=O (carboxyl)~1.21 - 1.23-
Bond AngleC-N-C (ring)~117 - 119
Bond AngleO-C=O (carboxyl)~123 - 125
Table 1: Illustrative optimized geometrical parameters for MPDA based on typical values for similar structures.

Phase 2: Unveiling Electronic Properties and Reactivity

With a validated ground-state structure, we can now calculate a suite of electronic properties that provide deep insights into the molecule's chemical nature. These calculations are performed on the optimized geometry from Phase 1.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[7]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive and can be easily excited, as it requires less energy to transfer an electron from the HOMO to the LUMO.[10]

PropertyDescriptionSignificance for Drug Development
EHOMO Energy of the highest occupied molecular orbitalIndicates electron-donating capability (nucleophilicity).
ELUMO Energy of the lowest unoccupied molecular orbitalIndicates electron-accepting capability (electrophilicity).
ΔE Gap ELUMO - EHOMOCorrelates with chemical reactivity and kinetic stability. Lower gap often implies higher reactivity.[7]
Table 2: Significance of Frontier Molecular Orbitals in MPDA analysis.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of the molecule. It is an invaluable tool for visualizing the charge distribution and predicting how a molecule will interact with other species.[7][11]

  • Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen.

  • Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the carboxylic acid protons).

  • Green Regions: Represent areas of neutral potential.

The MEP map for MPDA would likely show strong negative potential (red) around the carbonyl oxygens and the pyridine nitrogen, and strong positive potential (blue) around the acidic protons of the carboxyl groups.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution by assigning charges to individual atoms. It also reveals information about intramolecular charge transfer and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.[6] This analysis helps to quantify the electron-withdrawing or -donating effects of the substituent groups (methyl and carboxylic acids) on the pyridine ring.

Conclusion: Synthesizing Theory for Practical Application

The theoretical calculations detailed in this guide provide a powerful, multi-faceted view of this compound. By combining geometry optimization, vibrational analysis, and the calculation of electronic properties (HOMO-LUMO, MEP, NBO), researchers can:

  • Predict Reactive Sites: Identify which parts of the molecule are likely to engage in hydrogen bonding, coordination with metal ions, or interactions with a biological receptor.

  • Understand Stability: Evaluate the chemical stability and potential reactivity of the molecule based on its HOMO-LUMO gap.

  • Guide Synthesis and Modification: Use insights into the electronic structure to inform the design of new derivatives with tailored properties for improved efficacy or functionality.

This computational approach serves as a critical first step in the drug development and materials design pipeline, enabling a more targeted and efficient discovery process. The protocols described herein are robust, well-documented in scientific literature, and provide a solid foundation for the computational exploration of novel chemical entities.[3][4][7]

References

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An In-depth Technical Guide to the Coordination Chemistry of 2-Methylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential coordination sites of 2-Methylpyridine-3,5-dicarboxylic acid, a heterocyclic ligand of growing interest in the fields of coordination chemistry, materials science, and drug development. By examining its structural and electronic properties, we delineate the primary coordination vectors and explore the diverse range of potential binding modes. This document synthesizes theoretical principles with empirical data from analogous pyridine-dicarboxylate systems to offer a predictive framework for the coordination behavior of this versatile ligand. Methodologies for the synthesis and characterization of its metal complexes are detailed, providing researchers with both foundational knowledge and practical insights for the rational design of novel metal-organic frameworks and coordination polymers.

Introduction: The Architectural Versatility of a Heterocyclic Ligand

This compound is a multifunctional organic ligand that presents a compelling scaffold for the construction of sophisticated coordination complexes and metal-organic frameworks (MOFs). Its rigid pyridine backbone, combined with the flexible coordination capabilities of two carboxylate groups, offers a rich architectural diversity. The strategic placement of a methyl group at the 2-position introduces steric and electronic perturbations that can be exploited to fine-tune the resulting supramolecular structures and their properties. The rational design of functional materials, such as catalysts, luminescent sensors, and drug delivery vehicles, hinges on a fundamental understanding of how ligands like this compound interact with metal centers. This guide elucidates the key coordination sites of this ligand, providing a predictive and explanatory framework for its use in crystal engineering and materials design.

Fundamental Coordination Sites: A Triumvirate of Donor Atoms

The coordination chemistry of this compound is dominated by three primary electron-donating sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups. The interplay between these sites allows for a remarkable diversity in coordination modes.

The Pyridine Nitrogen: A Reliable N-Donor Anchor

The nitrogen atom within the pyridine ring is a classic Lewis base, possessing a lone pair of electrons available for coordination to a metal center. Its involvement is a common feature in the coordination chemistry of pyridine-dicarboxylate ligands, often acting as an anchoring point for the ligand. The coordination of the pyridine nitrogen can lead to the formation of stable chelate rings, particularly in conjunction with an ortho- or meta-positioned carboxylate group.

The Carboxylate Groups: Versatile O-Donor Connectors

The two carboxylate groups at the 3- and 5-positions are the primary drivers of structural diversity in the coordination complexes of this ligand. Upon deprotonation, each carboxylate group offers two oxygen atoms that can coordinate to metal ions in several distinct modes:

  • Monodentate: Only one oxygen atom of the carboxylate group binds to a single metal center.

  • Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to the same metal center, forming a stable four-membered chelate ring.

  • Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers. This mode is crucial for the formation of extended one-, two-, or three-dimensional coordination polymers.[1]

The specific coordination mode adopted by the carboxylate groups is highly sensitive to experimental conditions such as pH, the nature of the metal ion, and the solvent system used.[2]

Influence of the 2-Methyl Group

The methyl group at the 2-position, while not a coordination site itself, exerts a significant influence on the ligand's coordination behavior.

  • Steric Hindrance: The methyl group can sterically hinder the approach of a metal ion to the adjacent pyridine nitrogen and the carboxylate group at the 3-position. This may favor coordination with smaller metal ions or lead to distorted coordination geometries.

  • Electronic Effects: As an electron-donating group, the methyl group increases the electron density on the pyridine ring, potentially enhancing the basicity of the pyridine nitrogen and influencing its affinity for metal ions.

A Catalog of Potential Coordination Modes

Drawing parallels from structurally related pyridine-dicarboxylic acids, we can predict a variety of coordination modes for this compound. The deprotonated form of the ligand, 2-methylpyridine-3,5-dicarboxylate, can act as a versatile linker, connecting multiple metal centers to generate complex architectures.

The following diagrams illustrate some of the plausible coordination modes.

Figure 1: Structure of this compound with potential donor atoms highlighted.

The versatility of the carboxylate groups and the pyridine nitrogen allows for a wide array of coordination behaviors, leading to structures of varying dimensionality. For instance, in related systems, pyridine-dicarboxylate ligands have been shown to act as μ3- or μ4-linkers, where the carboxylate groups adopt monodentate, bidentate, and bridging bidentate modes, and the pyridine nitrogen is also involved in coordination.[1]

G cluster_A Monodentate N-coordination cluster_B Bidentate N,O-Chelation cluster_C Bridging Carboxylate L1 Ligand M1 M L1->M1 N L2 Ligand M2 M L2->M2 N L2->M2 O L3 Ligand M3a M1 L3->M3a O M3b M2 L3->M3b O

Figure 2: Simplified representation of common coordination modes.

Summary of Coordination Modes in Analogous Pyridine-Dicarboxylic Acid Systems

To provide a concrete basis for prediction, the following table summarizes experimentally observed coordination modes in metal complexes of various pyridine-dicarboxylic acids.

LigandMetal Ion(s)Observed Coordination Mode(s)DimensionalityReference
Pyridine-3,5-dicarboxylic acidCd²⁺, Zn²⁺, Co²⁺, Cu²⁺Bridging carboxylates, N-coordination0D, 1D, 2D, 3D
5-Methylpyridine-2,3-dicarboxylic acidLa³⁺, Pr³⁺Chelating N,O; Bridging carboxylates2D[3]
Pyridine-2,5-dicarboxylic acidNi²⁺Bidentate N,O-chelation0D[4]
Pyridine-2,6-dicarboxylic acidCu²⁺Tridentate O,N,O; Bidentate N,O; Monodentate N0D[5]
4,4'-(Pyridine-3,5-diyl)dibenzoic acidMn²⁺, Co²⁺, Ni²⁺, Cu²⁺μ3- and μ4-linking modes2D, 3D[1]

This data underscores the adaptability of pyridine-dicarboxylate ligands. The choice of metal ion and the specific isomer of the ligand play a crucial role in determining the final architecture of the coordination polymer.

Factors Influencing Coordination Site Selection

The ultimate structure of a coordination complex is not solely determined by the ligand's inherent properties but is the result of a delicate balance of several factors.

  • Role of the Metal Ion: The size, charge, and electronic configuration of the metal ion are critical. Hard metal ions (e.g., alkaline earth metals, lanthanides) typically favor coordination with hard oxygen donors from the carboxylate groups, while softer metal ions (e.g., late transition metals) may show a higher affinity for the softer pyridine nitrogen donor.[3][6]

  • Effect of pH: The pH of the reaction medium dictates the protonation state of the carboxylic acid groups. At low pH, the groups will be protonated and less likely to coordinate. As the pH increases, deprotonation occurs, activating the carboxylate groups for coordination. Precise pH control is therefore a powerful tool for guiding the self-assembly process.

  • Solvent and Temperature: The polarity of the solvent can influence the solubility of the reactants and the stability of the resulting complex. Temperature, particularly in solvothermal synthesis, can affect the kinetics of crystal growth and may lead to the formation of different crystalline phases.[6]

  • Ancillary Ligands: The presence of other ligands (ancillary or co-ligands) in the reaction mixture can compete for coordination sites on the metal ion, leading to the formation of mixed-ligand complexes with different structures and properties than those formed with the primary ligand alone.[4]

Experimental Workflow for Synthesis and Characterization

The investigation of the coordination chemistry of this compound involves the synthesis of its metal complexes and their subsequent characterization using a suite of analytical techniques.

Figure 3: A typical experimental workflow for the study of coordination complexes.

Generalized Synthesis and Crystallization Protocol

The following is a representative, generalized protocol for the synthesis of a coordination polymer using this compound. Researchers must optimize specific parameters such as solvent, temperature, and molar ratios for each metal-ligand system.

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent or solvent mixture (e.g., DMF/ethanol/water). In a separate vessel, dissolve a metal salt (e.g., nitrate, acetate, or chloride salt) (0.5-1 equivalent) in a minimal amount of solvent.

  • Reaction Assembly: Combine the two solutions. The pH may be adjusted at this stage using a suitable base (e.g., NaOH, triethylamine) to facilitate deprotonation of the carboxylic acid groups.

  • Crystallization:

    • Hydrothermal/Solvothermal Method: Transfer the reaction mixture to a Teflon-lined stainless steel autoclave and heat at a constant temperature (typically 100-180 °C) for 24-72 hours.[3] Allow the vessel to cool slowly to room temperature.

    • Slow Evaporation/Diffusion: Layer the metal salt solution onto the ligand solution or allow the solvent to evaporate slowly from the combined mixture at room temperature.

  • Product Isolation: Collect the resulting crystals by filtration, wash with the mother liquor or a suitable solvent, and dry in air.

Key Characterization Techniques
  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise three-dimensional structure of a crystalline coordination complex. It provides detailed information on bond lengths, bond angles, coordination numbers, and the overall crystal packing, revealing the exact coordination mode of the ligand.[1][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is invaluable for probing the coordination of the carboxylate groups. A shift in the characteristic asymmetric and symmetric stretching frequencies of the COO⁻ group upon coordination to a metal ion provides strong evidence of its involvement in bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution, providing insights into the ligand's environment and the dynamics of the complex.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the coordination complexes and to determine the presence of coordinated or lattice solvent molecules.[7]

Conclusion and Future Outlook

This compound is a highly promising ligand for the construction of novel coordination compounds with diverse structures and potential applications. Its key coordination sites—the pyridine nitrogen and the two carboxylate groups—offer a versatile platform for creating materials with tailored properties. The steric and electronic influence of the 2-methyl group adds another layer of control for the rational design of functional materials.

Future research in this area will likely focus on the systematic exploration of its coordination chemistry with a wide range of d- and f-block metals. The synthesis of new MOFs and coordination polymers based on this ligand could lead to advances in areas such as gas storage, separation, heterogeneous catalysis, and the development of new therapeutic agents. A thorough understanding of the fundamental principles outlined in this guide will be essential for researchers seeking to unlock the full potential of this versatile molecular building block.

References

  • Ghotbi, M. Y., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1503. [Link]

  • Tasiopoulos, A. J., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18037–18048. [Link]

  • Du, F., et al. (2011). Coordination mode of pyridine-2,4-dicarboxylic acid ligands in the title complex. ResearchGate. [Link]

  • Ghosh, S. K., & Bharadwaj, P. K. (2009). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions, (12), 2146–2156. [Link]

  • Frontera, A., et al. (2016). Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies. CrystEngComm, 18(1), 133-146. [Link]

  • Wang, Q., et al. (2019). Synthesis, structures, and properties of two lanthanide coordination complexes based on 5-methylpyridine-2,3-dicarboxylic acid. Cogent Chemistry, 5(1), 1633513. [Link]

  • Tasiopoulos, A. J., et al. (2015). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 17(36), 6946-6957. [Link]

  • Ravindran, A., et al. (2020). Coordination mode of a typical organic ligand, in this case pyridine-3,5-dicarboxylic acid coordinated to 'Cu' in a metal organic framework (MOFs). ResearchGate. [Link]

  • Tabatabaee, M., et al. (2011). Syntheses, crystal, molecular structures, and solution studies of Cu(II), Co(II), and Zn(II) coordination compounds containing pyridine-2,6-dicarboxylic acid and 1,4-pyrazine-2,3-dicarboxylic acid: comparative computational studies of Cu(II) and. Journal of the Iranian Chemical Society, 8(3), 639-656. [Link]

  • Woźnicka, M., et al. (2015). Pyridine-2,5-dicarboxylic acid complexes of nickel(II) with 2,2´-bipyridine and 1,10-phenanthroline coligands; Syntheses, crystal structures, spectroscopic and thermal studies. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135458, Pyridine-2,6-dicarboxamide. PubChem. [Link]

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  • Ghasivand, A., et al. (2021). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. New Journal of Chemistry, 45(3), 1545-1557. [Link]

  • Darkhijav, B., et al. (2016). Synthesis and Crystal Structure of a Novel Ca(II) Coordination Polymer Containing Dipyridine Dicarboxylic Ligand. ResearchGate. [Link]

  • Perlepe, P., et al. (2020). ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. Molecules, 25(23), 5707. [Link]

  • Bracco, S., et al. (2021). 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). ChemistryOpen, 10(1), 10-14. [Link]

  • Mroziński, J., et al. (1998). First-row transition-metal complexes of pyridine-2,6-dicarboxylic acid N-oxide. Crystal structure of diaqua(pyridine-2,6-dicarboxylate N-oxido)manganese(II). Inorganic Chemistry, 37(24), 6404-6407. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Pyridine-Based Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editor's Note and Scientific Foreword

The following guide provides a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) using a pyridine-based dicarboxylic acid linker. It is critical to inform the reader that a thorough review of the scientific literature reveals a significant scarcity of published research specifically on the use of 2-Methylpyridine-3,5-dicarboxylic acid as a ligand in MOF synthesis.

Therefore, this document is structured to provide robust, field-proven protocols for the closely related and extensively studied ligand, pyridine-3,5-dicarboxylic acid . The introduction of a methyl group at the 2-position of the pyridine ring, as in the user's specified topic, is anticipated to introduce steric hindrance that may influence the coordination environment of the metal centers and potentially lead to novel framework topologies. Researchers should consider the protocols herein as a strong foundational starting point, with the understanding that optimization of reaction conditions (e.g., temperature, reaction time, and solvent systems) may be necessary to accommodate the steric and electronic effects of the methyl group. The principles and methodologies described are fundamentally applicable and will serve as a valuable guide for the synthesis and characterization of novel MOFs based on substituted pyridine dicarboxylic acids.

Introduction: The Role of Pyridine-3,5-dicarboxylic Acid in MOF Synthesis

Pyridine-3,5-dicarboxylic acid (H₂pdc) is a versatile organic linker in the construction of Metal-Organic Frameworks. Its rigidity and the presence of both carboxylate groups and a pyridine nitrogen atom offer multiple coordination sites, enabling the formation of diverse and stable MOF architectures.[1] The nitrogen atom in the pyridine ring can act as a Lewis base, participating in coordination to the metal center, which can influence the dimensionality and topology of the resulting framework.[1] The dicarboxylate groups provide strong coordination to metal ions, forming the primary linkages that build the porous structure. The combination of these features allows for the synthesis of MOFs with varying dimensionalities, from 2D layered structures to complex 3D frameworks.[2][3][4]

The strategic selection of metal ions, solvents, and reaction conditions such as temperature and time allows for fine-tuning of the final MOF structure and properties. This control is paramount for applications in gas storage, catalysis, and, of particular interest to the target audience, drug delivery. The inherent porosity of these MOFs can be exploited for the encapsulation and controlled release of therapeutic agents.

Synthesis Methodologies: Solvothermal and Hydrothermal Routes

Solvothermal and hydrothermal syntheses are the most common methods for producing crystalline MOFs.[1] These techniques involve heating the reactants in a sealed vessel, allowing the pressure to build up, which facilitates the dissolution of precursors and the crystallization of the final product.

Causality Behind Experimental Choices in Solvothermal Synthesis
  • Solvent System: The choice of solvent is critical. High-boiling point solvents like N,N-Dimethylformamide (DMF) are frequently used as they can solvate both the organic linker and the metal salt, and they can also act as a template or structure-directing agent.[1][5] Mixtures of solvents, such as DMF and ethanol or water, can be used to modify the solubility of the reactants and influence the crystal growth process.

  • Temperature and Time: The reaction temperature directly impacts the kinetics of nucleation and crystal growth. Higher temperatures can lead to faster crystallization but may also result in less stable or undesired phases. A typical temperature range for the synthesis of pyridine-dicarboxylate-based MOFs is 100-150°C.[1] The reaction time, often ranging from 24 to 72 hours, is optimized to ensure the completion of the reaction and the formation of well-defined crystals.

  • Molar Ratios: The stoichiometry of the metal salt and the organic linker is a key parameter. While a 1:1 molar ratio is a common starting point, varying this ratio can influence the coordination environment of the metal ion and the final structure of the MOF.[1]

Detailed Experimental Protocols

The following protocols are based on established syntheses of MOFs using pyridine-3,5-dicarboxylic acid and are expected to be highly adaptable for this compound with minor modifications.

Protocol 1: Synthesis of a Zinc-based MOF

This protocol is adapted from syntheses of zinc-based MOFs with pyridine-3,5-dicarboxylic acid.[1]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Pyridine-3,5-dicarboxylic acid (H₂pdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate container, dissolve 0.5 mmol of pyridine-3,5-dicarboxylic acid in 5 mL of DMF.

  • Combine the two solutions in the scintillation vial and ensure the mixture is homogenous.

  • Cap the vial tightly and place it in an oven preheated to 120°C.

  • Maintain the temperature for 48 hours.

  • After 48 hours, turn off the oven and allow the vial to cool slowly to room temperature.

  • Colorless crystals should be visible at the bottom of the vial.

  • Separate the crystals from the mother liquor by decantation or centrifugation.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Dry the crystals under vacuum at 60°C for 12 hours.

Workflow for Zinc-based MOF Synthesis

cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Purification dissolve_zn Dissolve Zn(NO₃)₂·6H₂O in DMF mix Combine Solutions dissolve_zn->mix dissolve_ligand Dissolve H₂pdc in DMF dissolve_ligand->mix heat Heat at 120°C for 48h mix->heat cool Cool to Room Temp. heat->cool separate Separate Crystals cool->separate wash_dmf Wash with DMF separate->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry

Caption: Solvothermal synthesis workflow for a Zinc-based MOF.

Protocol 2: Synthesis of a Cobalt-based MOF

This protocol is adapted from the synthesis of cobalt-containing coordination polymers.[1]

Materials:

  • Cobalt(II) Acetate Tetrahydrate (Co(CH₃COO)₂·4H₂O)

  • Pyridine-3,5-dicarboxylic acid (H₂pdc)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Equipment:

  • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • In a 20 mL scintillation vial, combine 0.5 mmol of Cobalt(II) Acetate Tetrahydrate and 0.5 mmol of pyridine-3,5-dicarboxylic acid.

  • Add 10 mL of a 1:1 (v/v) mixture of DMF and Methanol.

  • Seal the vial and sonicate for 10 minutes to ensure a homogenous suspension.

  • Place the vial in an oven and heat to 110°C for 24 hours.

  • Allow the reaction to cool to room temperature naturally.

  • Collect the resulting colored crystals by filtration.

  • Wash the product with fresh DMF (2 x 10 mL) followed by methanol (2 x 10 mL).

  • Dry the final product in a vacuum oven at 80°C overnight.

Quantitative Data Summary

ParameterProtocol 1 (Zinc-based MOF)Protocol 2 (Cobalt-based MOF)
Metal SaltZinc Nitrate HexahydrateCobalt(II) Acetate Tetrahydrate
LigandPyridine-3,5-dicarboxylic acidPyridine-3,5-dicarboxylic acid
Molar Ratio (Metal:Ligand)1:11:1
Solvent SystemDMFDMF:Methanol (1:1 v/v)
Temperature120°C110°C
Time48 hours24 hours

Characterization of the Synthesized MOFs

A multi-technique approach is essential for the comprehensive characterization of the synthesized MOFs to confirm their structure, purity, and properties.

Characterization Workflow

MOF Synthesized MOF PXRD Powder X-ray Diffraction (PXRD) MOF->PXRD Phase Purity & Crystallinity FTIR Fourier-Transform Infrared Spectroscopy (FTIR) MOF->FTIR Functional Groups & Coordination TGA Thermogravimetric Analysis (TGA) MOF->TGA Thermal Stability Porosity Porosity Analysis (e.g., N₂ Sorption) MOF->Porosity Surface Area & Pore Size

Caption: Standard characterization workflow for synthesized MOFs.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk sample. The experimental PXRD pattern should be compared with a simulated pattern from single-crystal X-ray diffraction data if available.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the coordination of the carboxylate groups to the metal center. The characteristic C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) will shift to lower wavenumbers upon deprotonation and coordination to the metal ion.[1]

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. It can also provide information about the loss of solvent molecules from the pores.

  • Porosity and Surface Area Analysis: Gas sorption measurements, typically using nitrogen at 77 K, are performed to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.

Potential Applications in Drug Development

MOFs synthesized from pyridine-based dicarboxylic acids hold promise for applications in drug development due to their tunable porosity and the potential for functionalization. The pores of the MOF can serve as reservoirs for drug molecules, which can be loaded post-synthetically. The release of the drug can be triggered by changes in pH, temperature, or the presence of specific biomolecules. The pyridine nitrogen and the potential for further functionalization of the ligand offer sites for targeted drug delivery by attaching specific cell-targeting moieties.

Conclusion

The protocols and characterization guidelines presented here provide a solid foundation for the synthesis and analysis of Metal-Organic Frameworks using pyridine-3,5-dicarboxylic acid. While direct literature on the 2-methyl substituted analogue is limited, these methodologies are scientifically sound and readily adaptable. The introduction of the methyl group is a scientifically interesting modification that could lead to the discovery of novel MOF structures with unique properties. Careful execution of these protocols, coupled with thorough characterization, will enable researchers to explore this promising area of materials chemistry.

References

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. [Link]

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Semantic Scholar. [Link]

  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT Journal. [Link]

  • 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. PubMed Central. [Link]

  • Simplifying the Synthesis of Metal-Organic Frameworks. PMC - NIH. [Link]

  • Evaluating Solvothermal and Mechanochemical Routes towards the Metal–Organic Framework Mg2(m-dobdc). PMC - NIH. [Link]

Sources

Application Notes and Protocols: 2-Methylpyridine-3,5-dicarboxylic acid as a Versatile Ligand for Coordination Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide on the utilization of 2-methylpyridine-3,5-dicarboxylic acid as a ligand for the synthesis of novel coordination complexes. While this specific ligand remains a relatively underexplored building block in coordination chemistry, its structural features suggest significant potential for creating metal-organic frameworks (MOFs) and discrete molecular complexes with valuable applications in catalysis, materials science, and drug development. This guide will leverage established principles from the coordination chemistry of analogous pyridine dicarboxylic acids to propose robust synthetic protocols, outline essential characterization techniques, and explore promising avenues for application. The causality behind experimental choices is emphasized to provide a foundational understanding for researchers entering this area.

Introduction: The Potential of this compound

Pyridine dicarboxylic acids are a well-established class of ligands in coordination chemistry, known for their ability to form stable and structurally diverse metal complexes. The presence of both a nitrogen atom within the pyridine ring and two carboxylate groups allows for multiple coordination modes, making them excellent candidates for the construction of multidimensional structures like MOFs.[1]

The ligand of focus, this compound, introduces a methyl group at the 2-position of the pyridine ring. This substitution is not merely a minor alteration; it is predicted to have a significant impact on the resulting coordination complexes:

  • Steric Influence: The methyl group adjacent to the nitrogen donor atom can introduce steric hindrance, influencing the coordination geometry around the metal center and potentially leading to the formation of unique structural topologies not observed with the parent pyridine-3,5-dicarboxylic acid.

  • Electronic Effects: The electron-donating nature of the methyl group can modulate the electron density of the pyridine ring, thereby altering the coordination strength of the nitrogen atom and potentially influencing the electronic and, consequently, the catalytic or photoluminescent properties of the resulting complexes.[2]

  • Modulation of Intermolecular Interactions: The methyl group can participate in or influence crystal packing through van der Waals interactions and by affecting the hydrogen bonding networks established by the carboxylate groups.

Given the known applications of pyridine-based compounds in pharmaceuticals and agrochemicals, coordination complexes derived from this ligand are promising candidates for biological evaluation.[3][4] The pyridine scaffold is a key component in numerous FDA-approved drugs, and its incorporation into metal complexes can lead to synergistic effects and novel therapeutic activities.[5]

Synthesis of Coordination Complexes: A Prototypical Approach

The synthesis of coordination polymers and MOFs with pyridine dicarboxylic acid ligands is most commonly achieved through hydrothermal or solvothermal methods. These techniques facilitate the crystallization of thermodynamically stable products. The following protocol is a generalized yet robust starting point for the synthesis of a coordination complex using this compound.

Proposed Hydrothermal Synthesis Protocol: A Case Study with a Divalent Metal Ion (e.g., Zn(II))

This protocol is adapted from established methods for similar pyridine dicarboxylic acid ligands.[6] Researchers should consider this a foundational method to be optimized for specific metal ions and desired outcomes.

Materials:

  • This compound (H₂L)

  • A divalent metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)

  • Deionized water

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF, optional, can act as a template or solvent)

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • Reagent Preparation: In a 20 mL glass vial, combine this compound (e.g., 0.1 mmol, 18.1 mg) and the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg).

  • Solvent Addition: Add deionized water (e.g., 10 mL). If a mixed solvent system is desired, a combination of water and DMF can be used. The solvent ratio can be a critical parameter influencing the final structure.[7]

  • Homogenization: Stir the mixture at room temperature for approximately 30 minutes to ensure homogeneity. The pH of the solution can be adjusted at this stage using a dilute acid or base to influence the deprotonation state of the ligand and the final crystal structure.

  • Autoclave Sealing: Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal the vessel tightly.

  • Heating: Place the autoclave in a programmable oven and heat to a specific temperature (e.g., 120-180 °C) for a period of 2-4 days. The temperature and reaction time are critical variables that will require optimization.

  • Cooling: Allow the autoclave to cool slowly to room temperature over 24-48 hours. Slow cooling is crucial for the formation of high-quality single crystals.

  • Product Isolation: Open the autoclave and collect the crystalline product by filtration.

  • Washing: Wash the crystals with deionized water and a small amount of ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in air or in a desiccator.

Experimental Workflow for Hydrothermal Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification reagents Combine Ligand and Metal Salt solvent Add Solvent (e.g., H₂O/DMF) reagents->solvent stir Stir for Homogenization solvent->stir autoclave Transfer to Autoclave stir->autoclave heat Heat in Oven (120-180°C, 2-4 days) autoclave->heat cool Slow Cooling to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with H₂O and Ethanol filter->wash dry Air Dry wash->dry product product dry->product Final Product

Caption: Hydrothermal synthesis workflow for coordination complexes.

Essential Characterization Techniques

A thorough characterization of the synthesized complexes is imperative to understand their structure and properties.

Technique Purpose Expected Information
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic arrangement.Coordination environment of the metal ion, coordination modes of the ligand, bond lengths and angles, crystal packing, and overall network topology.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to compare with the simulated pattern from SCXRD.Confirmation that the bulk material is the same as the single crystal analyzed.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups and confirm the coordination of the ligand to the metal center.Shifts in the C=O and C-O stretching frequencies of the carboxylate groups upon coordination.[8] The disappearance of the broad O-H stretch from the carboxylic acid indicates deprotonation.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and to determine the presence of solvent molecules.Identification of the temperature at which coordinated or lattice solvent molecules are lost, and the decomposition temperature of the framework.[6]
Elemental Analysis (CHN) To determine the elemental composition of the complex and verify its proposed formula.Provides the percentage of Carbon, Hydrogen, and Nitrogen, which can be compared to the calculated values from the chemical formula.
Photoluminescence Spectroscopy To investigate the luminescent properties of the complex, particularly for d¹⁰ metal complexes (e.g., Zn(II), Cd(II)) or lanthanide complexes.Emission and excitation spectra, which can be useful for applications in sensing or lighting.

Coordination Modes and Structural Diversity

Based on related pyridine dicarboxylic acids, this compound is expected to exhibit a variety of coordination modes, contributing to a rich structural diversity in its complexes.

Potential Coordination Modes of 2-Methylpyridine-3,5-dicarboxylate

G cluster_a Monodentate cluster_b Bidentate Chelating (N,O) cluster_c Bidentate Bridging cluster_d Tridentate Bridging a M a_lig O-C-Py-N a->a_lig b M b_lig O-C-Py-N b->b_lig c1 M1 c_lig O-C-Py-C-O c1->c_lig c2 M2 c2->c_lig d1 M1 d_lig O-C-Py(N)-C-O d1->d_lig d2 M2 d2->d_lig

Caption: Simplified representation of potential coordination modes.

The interplay of these coordination modes can lead to the formation of discrete molecules (0D), chains (1D), layers (2D), or three-dimensional frameworks (3D).[7] The choice of metal ion, solvent system, temperature, and pH will all play a crucial role in determining the final architecture.

Potential Applications in Drug Development and Beyond

The unique structural and electronic properties of complexes derived from this compound make them attractive candidates for several applications.

  • Anticancer Agents: Many coordination complexes, particularly those of zinc and manganese, have demonstrated antiproliferative activities.[8] The planar pyridine ring can facilitate intercalation with DNA, while the metal center can interact with biological macromolecules. The biological activity of such complexes should be evaluated against various cancer cell lines.

  • Enzyme Inhibition: Pyridine carboxylic acid derivatives are known to be scaffolds for potent enzyme inhibitors.[5] Metal complexes can enhance this inhibitory activity through specific geometric arrangements that complement the active site of an enzyme.

  • Catalysis: The metal centers in coordination polymers can act as Lewis acid sites, catalyzing a variety of organic reactions. The porous nature of MOFs can also lead to size- and shape-selective catalysis. For instance, similar complexes have been explored as catalysts in the Henry reaction.[9]

  • Luminescent Sensing: Zinc and cadmium complexes with this ligand are expected to exhibit photoluminescence. This property can be exploited for the development of chemical sensors, where the luminescence is quenched or enhanced upon interaction with a specific analyte.

  • Gas Adsorption: The formation of porous MOFs could lead to materials with applications in gas storage and separation, an area where pyridine dicarboxylate-based frameworks have shown promise.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, resource for the design and synthesis of novel coordination complexes. The strategic placement of the methyl group offers a handle to fine-tune the structural and electronic properties of the resulting materials. This guide provides a foundational framework for researchers to begin exploring the coordination chemistry of this ligand. The proposed synthetic protocols, coupled with rigorous characterization, will undoubtedly lead to the discovery of new materials with exciting properties and potential applications in fields ranging from medicinal chemistry to materials science. The systematic investigation of this ligand with a variety of transition metals and lanthanides is a fertile ground for future research.

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  • Kulesza, A., et al. (2023). Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine. Molecules, 28(9), 3698. Available from: [Link]

  • Wang, X., et al. (2019). Synthesis and characterization of two isostructural 3d-4f coordination compounds based on pyridine-2,6-dicarboxylic acid and 4,4'-bipyridine. Acta Crystallographica Section C, 75(Pt 6), 725-731. Available from: [Link]

  • Ozerov, V., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(13), 7506-7525. Available from: [Link]

  • Zhang, J., et al. (2008). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm, 10(12), 1847-1853. Available from: [Link]

  • Ning, G., et al. (2014). Metal(ii) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton Transactions, 43(22), 8454-8460. Available from: [Link]

  • Singh, U. P., & Kumar, A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 3747–3772. Available from: [Link]

Sources

Synthesis of 2-Methylpyridine-3,5-dicarboxylic Acid: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methylpyridine-3,5-dicarboxylic Acid

This compound is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid, functionalized pyridine core makes it an attractive scaffold for the synthesis of novel pharmaceutical agents and functional materials. The presence of two carboxylic acid moieties and a methyl group on the pyridine ring allows for diverse chemical modifications, enabling the exploration of a wide chemical space for drug discovery and the development of advanced materials such as metal-organic frameworks (MOFs). This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Synthetic Strategy: From 2,3,5-Collidine to the Target Molecule

The most direct and efficient synthetic route to this compound involves the selective oxidation of the methyl groups at the 3- and 5-positions of 2,3,5-collidine (2,3,5-trimethylpyridine), while preserving the methyl group at the 2-position. This selective oxidation is typically achieved using a strong oxidizing agent under controlled conditions. This protocol will detail the synthesis of the starting material, 2,3,5-collidine, followed by its oxidation to the desired dicarboxylic acid.

Part 1: Synthesis of the Starting Material: 2,3,5-Collidine

While 2,3,5-collidine is commercially available, for laboratories where it is not readily accessible, a common synthetic route involves the reaction of 3,5-lutidine with an aliphatic alcohol in the presence of a Raney cobalt catalyst.[1][2][3]

Experimental Protocol: Synthesis of 2,3,5-Collidine

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
3,5-LutidineC₇H₉N107.15321 g
MethanolCH₃OH32.04570 g
Raney CobaltCo-64 g
Hydrogen GasH₂2.02As needed
Sodium HydroxideNaOH40.0030 g

Procedure:

  • Reactor Setup: In a 1-liter electromagnetic agitation type autoclave equipped with a reflux condenser, charge 321 g of 3,5-lutidine and 64 g of Raney cobalt.

  • Inert Atmosphere: Purge the autoclave with hydrogen gas to replace the air.

  • Reaction Conditions: Raise the internal temperature to 240°C.

  • Methanol Addition: Continuously introduce 570 g of methanol into the autoclave under pressure using a constant volume delivery pump over a period of 7 hours.

  • Pressure Maintenance: During the methanol addition, intermittently vent the produced gas to maintain the internal pressure of the autoclave in the range of 45 to 60 kg/cm ².

  • Cooling and Catalyst Removal: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any remaining pressure and remove the contents. Filter the reaction mixture to remove the Raney cobalt catalyst.

  • Work-up: Add 30 g of sodium hydroxide to the filtrate and transfer the mixture to a separating funnel. Separate the organic layer.

  • Purification: Distill the organic layer using a Dixon packed tower to obtain pure 2,3,5-collidine.

Expected Yield: Approximately 314 g of 2,3,5-collidine (purity >99%).

Part 2: Synthesis of this compound

The core of this application note is the oxidation of 2,3,5-collidine to this compound. This transformation is achieved through a vigorous oxidation using nitric acid under elevated temperature and pressure.[4][5] This method is adapted from industrial processes and scaled down for laboratory synthesis with a strong emphasis on safety.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge 2,3,5-Collidine and Nitric Acid B Heat to 230-350°C under Pressure A->B C Maintain Reaction for 1-20 minutes B->C D Cool and Depressurize C->D E Adjust Nitric Acid Concentration D->E F Crystallize Product as Nitrate Salt E->F G Isolate Nitrate Salt F->G H Dissolve Salt in Water G->H I Adjust pH to Isoelectric Point H->I J Crystallize Pure Product I->J K Filter and Dry J->K

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2,3,5-CollidineC₈H₁₁N121.18121 g (1.0 mol)
Nitric Acid (68%)HNO₃63.01~1 L (excess)
Sodium HydroxideNaOH40.00As needed
Hydrochloric AcidHCl36.46As needed

Experimental Protocol: Oxidation of 2,3,5-Collidine

  • Safety First: This reaction involves the use of concentrated nitric acid at high temperatures and pressures and is extremely hazardous . It must be performed in a specialized high-pressure reactor (autoclave) designed for such conditions, located within a blast-proof fume hood. All personnel must wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[6][7][8][9][10] An emergency shower and eyewash station must be immediately accessible.

  • Reactor Charging: Carefully charge the high-pressure reactor with 121 g (1.0 mol) of 2,3,5-collidine and a significant excess of concentrated nitric acid (approximately 25-600% excess, a starting point of 500 mL of 68% nitric acid is recommended).[4][5]

  • Reaction Conditions: Seal the reactor and begin heating and stirring. The reaction is typically carried out at a temperature between 230°C and 350°C and at pressures up to 300 atmospheres.[4][5] The reaction time is short, ranging from 1 to 20 minutes.

  • Reaction Quenching and Work-up: After the reaction time has elapsed, rapidly cool the reactor. Once at a safe temperature, carefully and slowly vent the pressure.

  • Product Crystallization: The initial product will be the nitrate salt of this compound. To induce crystallization, the concentration of nitric acid in the reaction mixture may need to be adjusted to between 10-28%.[5] This can be achieved by either carefully adding water or by distilling off some of the excess nitric acid under reduced pressure. Cool the mixture to 0-20°C to facilitate the crystallization of the nitrate salt.

  • Isolation of the Nitrate Salt: Isolate the crystalline nitrate salt by filtration.

  • Conversion to the Free Acid: Dissolve the isolated nitrate salt in a minimal amount of water.

  • pH Adjustment: Carefully adjust the pH of the solution to the isoelectric point of this compound. This is done by the dropwise addition of a base (e.g., sodium hydroxide solution) or an acid (e.g., hydrochloric acid) until the product precipitates out of the solution. The isoelectric point will need to be determined empirically but is expected to be in the acidic pH range.

  • Final Product Isolation and Drying: Collect the precipitated this compound by filtration, wash with a small amount of cold water, and dry under vacuum.

Expected Yield: Yields for this type of reaction are reported to be high, potentially exceeding 90%.[4]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • Elemental Analysis: To confirm the elemental composition.

Safety and Handling

  • Nitric Acid: A highly corrosive and strong oxidizing agent.[6][7][8][9][10] Avoid contact with skin, eyes, and clothing.[6][7] It reacts violently with many organic compounds.[6][8] All work must be conducted in a chemical fume hood.[6]

  • High-Pressure Reactions: Operations involving high-pressure reactors require specialized training and equipment. Ensure the reactor is properly maintained and operated within its specified limits.

  • Pyridine Derivatives: Pyridine and its derivatives are often flammable and toxic. Handle with care and avoid inhalation or skin contact.

  • Waste Disposal: Neutralize acidic waste streams before disposal. Dispose of all chemical waste in accordance with local regulations.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocols and adhering to the stringent safety precautions, researchers can reliably produce this valuable compound for their research and development needs. The provided methodology, grounded in established chemical principles, offers a robust pathway to a key building block for innovation in pharmaceuticals and materials science.

References

  • NITRIC ACID SAFETY. (n.d.). Retrieved from University of California, Santa Barbara Environmental Health & Safety.
  • Carl ROTH. (n.d.).
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Lab Pro Inc. (2023, March 7). Understanding the Risk and Safety Measures for Handling Nitric Acid.
  • Sigma-Aldrich. (2024, September 8).
  • Process for the oxidation of a methyl-pyridine dissolved in aqueous solution to the corresponding pyridine carboxylic acid. (1957). U.S.
  • 2-Methyl-pyridine-3,5-dicarboxylic acid. (n.d.).
  • Process for pyridine carboxylic acids by oxidation of alkylpyridines. (1970).
  • 4-Methylpyridine-2,6-Dicarboxylic Acid 37645-36-6 wiki. (n.d.).
  • Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. (2019). Scientific Reports, 9(1), 17565.
  • Oxidative Dearomatization of Pyridines. (2022).
  • 2,3,5-Collidine synthesis. (n.d.).
  • Oxidation of methylpyridines with some argentous compounds. (1981). Monatshefte für Chemie / Chemical Monthly, 112(8-9), 965-971.
  • Process for the production of pyridine carboxylic acids from lower alkyl pyridines. (1973). U.S.
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (2020). Chemical Science, 11(34), 9146–9151.
  • Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine. (1987). U.S.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). Organic & Biomolecular Chemistry, 3(3), 538–541.
  • This compound. (n.d.).
  • 2-Methyl-pyridine-3,5-dicarboxylic acid. (n.d.).
  • 2,3,5-Collidine. (n.d.).
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2014). CrystEngComm, 16(44), 10256–10269.
  • Method for the preparation of pyridine-2,3-dicarboxylic acids. (1988).
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 24). [Video]. YouTube.
  • 2-Acetyl-3-pyridinecarboxylic acid. (n.d.).
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2005). Organic & Biomolecular Chemistry, 3(3), 538-541.
  • Method for the preparation of pyridine-2,3-dicarboxylic acids. (1989). U.S.
  • 2,3,5-Collidine 99 695-98-7. (n.d.).
  • A process for the preparation of a collidine and 2,3,5,6-tetramethyl pyridine. (2002).
  • Synthesis of 2,3,5-collidine. (n.d.).
  • Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine. (1987). U.S.
  • 2-ACETONICOTINIC ACID synthesis. (n.d.).
  • 2-Acetylnicotinic acid - 89942-59-6. (n.d.).

Sources

Application Notes and Protocols for 2-Methylpyridine-3,5-dicarboxylic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Catalytic Potential of 2-Methylpyridine-3,5-dicarboxylic Acid

This compound is a versatile heterocyclic compound poised for significant applications in the field of catalysis. Its rigid pyridine core, coupled with the dual carboxylic acid functionalities, provides a unique platform for the design of novel catalysts. The presence of the methyl group at the 2-position introduces electronic and steric modifications compared to its parent compound, pyridine-3,5-dicarboxylic acid, offering opportunities for fine-tuning catalytic activity and selectivity.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the catalytic applications of this compound. While direct catalytic applications of this specific molecule are an emerging area of research, this guide draws upon established principles and protocols from closely related pyridine dicarboxylic acid systems to provide a robust starting point for investigation. The primary focus will be on its use as a building block for Metal-Organic Frameworks (MOFs) and their subsequent application in heterogeneous catalysis, a field where analogous compounds have shown considerable promise.

Part 1: Application in Heterogeneous Catalysis - Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it an excellent candidate as an organic linker for the synthesis of MOFs. These crystalline, porous materials offer high surface areas and tunable active sites, making them highly effective heterogeneous catalysts. The incorporation of this compound into a MOF structure can create a catalyst with unique properties stemming from the Lewis acidity of the metal nodes and the potential Brønsted acidity of the uncoordinated carboxylic acid groups.

Featured Application: Knoevenagel Condensation Catalyzed by a [Cu(2-Me-pydc)] MOF

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. MOFs have been demonstrated to be efficient catalysts for this reaction, often exhibiting high activity and selectivity under mild conditions. Coordination polymers constructed from functionalized pyridine-dicarboxylic acid linkers have shown catalytic potential in the Knoevenagel condensation of benzaldehyde with active methylene compounds[1].

Here, we propose a hypothetical copper-based MOF, designated as [Cu(2-Me-pydc)] (where 2-Me-pydc = 2-Methylpyridine-3,5-dicarboxylate), as a heterogeneous catalyst for the Knoevenagel condensation. The Lewis acidic copper centers within the MOF are expected to activate the carbonyl group of the aldehyde, while the basic nitrogen atom of the pyridine ring in the linker can facilitate the deprotonation of the active methylene compound.

Experimental Workflow: Synthesis of [Cu(2-Me-pydc)] MOF and Catalytic Knoevenagel Condensation

G cluster_0 Part A: [Cu(2-Me-pydc)] MOF Synthesis cluster_1 Part B: Catalytic Knoevenagel Condensation A Solvothermal Reaction: - this compound - Copper(II) salt (e.g., Cu(NO3)2·3H2O) - Solvent (e.g., DMF/Ethanol/H2O) B Heating and Crystallization (e.g., 120 °C for 48h) A->B C Isolation and Washing: - Cool to room temperature - Filter the crystals - Wash with DMF and Ethanol B->C D Activation: - Solvent exchange with a volatile solvent (e.g., acetone) - Heating under vacuum to remove guest molecules C->D E Reaction Setup: - [Cu(2-Me-pydc)] MOF catalyst - Aldehyde (e.g., Benzaldehyde) - Active methylene compound (e.g., Malononitrile) - Solvent (e.g., Ethanol) D->E Activated Catalyst F Reaction at Room Temperature (Monitor by TLC or GC) E->F G Catalyst Separation: - Centrifugation or filtration F->G G->E Recycled Catalyst H Product Isolation: - Evaporation of solvent - Purification (e.g., recrystallization or column chromatography) G->H

Caption: Experimental workflow for the synthesis of [Cu(2-Me-pydc)] MOF and its application in Knoevenagel condensation.

Protocol 1: Synthesis of [Cu(2-Me-pydc)] MOF

This protocol is adapted from general solvothermal methods for the synthesis of pyridine-dicarboxylate-based MOFs.

Materials:

  • This compound (1 mmol, 181.15 mg)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (1 mmol, 241.60 mg)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Ethanol (5 mL)

  • Deionized water (5 mL)

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve this compound and Cu(NO₃)₂·3H₂O in a solvent mixture of DMF, ethanol, and deionized water.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting blue crystals by filtration and wash them with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • To activate the MOF, immerse the as-synthesized crystals in acetone for 24 hours, replacing the acetone every 8 hours.

  • Decant the acetone and dry the [Cu(2-Me-pydc)] MOF under vacuum at 150 °C for 12 hours.

Expected Outcome:

A crystalline, porous material with a high surface area. Characterization can be performed using Powder X-ray Diffraction (PXRD) to confirm the crystal structure, Thermogravimetric Analysis (TGA) to assess thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.

Protocol 2: Knoevenagel Condensation of Benzaldehyde and Malononitrile using [Cu(2-Me-pydc)] MOF

Materials:

  • Activated [Cu(2-Me-pydc)] MOF (10 mg)

  • Benzaldehyde (1 mmol, 106.12 mg, 0.102 mL)

  • Malononitrile (1.2 mmol, 79.28 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add the activated [Cu(2-Me-pydc)] MOF catalyst (10 mg), benzaldehyde (1 mmol), and malononitrile (1.2 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, separate the catalyst from the reaction mixture by centrifugation or filtration.

  • Wash the recovered catalyst with ethanol and dry it under vacuum for reuse in subsequent catalytic cycles.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 2-benzylidenemalononitrile.

Expected Outcome:

High conversion of benzaldehyde to 2-benzylidenemalononitrile with excellent selectivity. The catalyst should be easily recoverable and reusable for several cycles without a significant loss in activity.

Catalytic Mechanism: A Plausible Pathway

G catalyst [Cu(2-Me-pydc)] MOF (Lewis Acidic Cu center) intermediate1 Activated Aldehyde (Coordinated to Cu center) catalyst->intermediate1 Coordination aldehyde Benzaldehyde aldehyde->intermediate1 malononitrile Malononitrile enolate Enolate of Malononitrile malononitrile->enolate Deprotonation (facilitated by pyridine N) intermediate2 Aldol-type Adduct intermediate1->intermediate2 Nucleophilic Attack enolate->intermediate2 product 2-Benzylidenemalononitrile intermediate2->product Dehydration water H2O intermediate2->water product->catalyst Catalyst Regeneration

Caption: Plausible catalytic cycle for the Knoevenagel condensation catalyzed by [Cu(2-Me-pydc)] MOF.

Part 2: Potential Application in Organocatalysis

Drawing parallels with pyridine-2,6-dicarboxylic acid, which has been successfully employed as a bifunctional organocatalyst[2], this compound also holds potential in this domain. The combination of a Brønsted acidic carboxylic acid group and a Lewis basic pyridine nitrogen atom within the same molecule allows for a synergistic activation of both the electrophile and the nucleophile.

Hypothetical Application: Hydrophosphonylation of Aldehydes

The hydrophosphonylation of aldehydes to afford α-hydroxy phosphonates is a significant transformation, with the products having various biological activities. Pyridine-2,6-dicarboxylic acid has been shown to catalyze this reaction effectively in water[2]. It is plausible that this compound could also act as an efficient organocatalyst for this reaction.

Proposed Protocol: Organocatalytic Hydrophosphonylation

Materials:

  • This compound (0.1 mmol, 18.1 mg)

  • Aldehyde (e.g., Benzaldehyde) (1 mmol)

  • Trimethyl phosphite (1.2 mmol, 148.9 mg, 0.14 mL)

  • Water (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (0.1 mmol) in water (5 mL).

  • Add the aldehyde (1 mmol) and trimethyl phosphite (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-hydroxy phosphonate.

  • The aqueous layer containing the catalyst can potentially be reused for subsequent reactions.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the development of novel catalysts. Its application in the synthesis of functional MOFs for heterogeneous catalysis and its potential as a bifunctional organocatalyst open up exciting avenues for research. The protocols detailed in this guide, though based on analogies with similar compounds, provide a solid foundation for initiating investigations into the catalytic prowess of this intriguing molecule. Further research is warranted to fully elucidate its catalytic capabilities and to explore its potential in a wider range of organic transformations, including asymmetric catalysis through the synthesis of chiral derivatives.

References

  • Kirillov, A. M., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18043–18055. [Link]

  • Jahani, F., et al. (2010). Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Synthesis, 2010(19), 3315-3318. [Link]

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The Versatile Scaffold: Application Notes and Protocols for 2-Methylpyridine-3,5-dicarboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. 2-Methylpyridine-3,5-dicarboxylic acid, a readily available substituted pyridine, represents a versatile starting material for the synthesis of a diverse array of novel compounds with potential therapeutic applications. While not a direct precursor in the established synthesis of many blockbuster drugs, its strategic functionalization opens avenues for the creation of new chemical entities and pharmaceutical intermediates.

This guide provides detailed application notes and protocols for the synthetic manipulation of this compound. We will explore the reactivity of its carboxylic acid and methyl functional groups, offering experimentally grounded procedures for derivatization. The causality behind experimental choices will be elucidated, empowering researchers to adapt and innovate upon these foundational methods.

Strategic Importance of this compound

The value of this compound lies in its trifunctional nature. The two carboxylic acid groups at the 3 and 5 positions, and the methyl group at the 2-position, serve as handles for a variety of chemical transformations. This allows for the systematic modification of the molecule's steric and electronic properties, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Derivatization of the Carboxylic Acid Functionalities

The carboxylic acid groups are prime sites for modification, enabling the introduction of a wide range of functionalities that can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Esterification: Modulating Lipophilicity and Bioavailability

Esterification of the carboxylic acids is a fundamental transformation to increase lipophilicity, which can enhance membrane permeability and oral bioavailability.

Protocol 1: Fischer Esterification of this compound

This protocol describes the synthesis of a dialkyl 2-methylpyridine-3,5-dicarboxylate.

Rationale: Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[6] The use of a large excess of the alcohol can drive the equilibrium towards the product.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend this compound (1.0 eq) in the desired anhydrous alcohol (20-50 eq).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.

  • Purify the product by column chromatography on silica gel if necessary.

Alcohol Typical Reaction Time (h) Expected Yield (%)
Methanol6-1285-95
Ethanol8-1680-90
Propanol12-2475-85

Visualization of Fischer Esterification:

Fischer_Esterification Start This compound Reagents ROH, H₂SO₄ (cat.) Reflux Start->Reagents Product Dialkyl 2-methylpyridine-3,5-dicarboxylate Reagents->Product

Caption: Fischer Esterification Workflow.

Amidation: Introducing Hydrogen Bonding Moieties

Amide bond formation is a cornerstone of medicinal chemistry, as the amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[7][8][9][10][11]

Protocol 2: Amide Coupling of this compound using a Coupling Reagent

This protocol details the synthesis of a bis-amide derivative.

Rationale: The use of coupling reagents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) allows for mild and efficient amide bond formation, avoiding the harsh conditions of other methods.[7]

Materials:

  • This compound

  • Amine (R-NH₂) (2.2 eq)

  • EDC (2.2 eq)

  • HOBt (2.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (2.2 eq) and EDC (2.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine (2.2 eq) followed by the dropwise addition of DIPEA (4.0 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Amide Coupling:

Amide_Coupling Start This compound Reagents R-NH₂, EDC, HOBt, DIPEA DMF Start->Reagents Product Bis-amide derivative Reagents->Product

Caption: Amide Coupling Workflow.

Transformations of the Methyl Group

The 2-methyl group offers a distinct site for functionalization, allowing for the introduction of various substituents or the formation of fused ring systems.

Oxidation of the Methyl Group

Oxidation of the methyl group can lead to the corresponding carboxylic acid, pyridine-2,3,5-tricarboxylic acid, a versatile intermediate for further derivatization.

Protocol 3: Oxidation of the Methyl Group with Potassium Permanganate

Rationale: Potassium permanganate is a strong oxidizing agent capable of oxidizing alkyl side chains on aromatic rings to carboxylic acids.[12] The reaction is typically carried out in an aqueous solution under neutral or alkaline conditions.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite

Procedure:

  • Dissolve this compound (1.0 eq) in an aqueous solution of NaOH.

  • Heat the solution and add a solution of KMnO₄ (excess) portion-wise, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue heating until the reaction is complete (monitored by TLC of an acidified aliquot).

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • If any unreacted permanganate remains, add a small amount of sodium bisulfite until the purple color disappears.

  • Carefully acidify the filtrate with concentrated HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain pyridine-2,3,5-tricarboxylic acid.

Halogenation of the Methyl Group

Halogenation of the methyl group provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.

Protocol 4: Free Radical Bromination of the Methyl Group

Rationale: N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN is a standard method for the selective bromination of benzylic positions.[13]

Materials:

  • This compound dimethyl ester (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide or AIBN

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-methylpyridine-3,5-dicarboxylate (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-(bromomethyl)pyridine-3,5-dicarboxylate by column chromatography.

Visualization of Synthetic Pathways:

Synthetic_Pathways Start This compound Diester Dialkyl 2-methylpyridine-3,5-dicarboxylate Start->Diester Esterification Bisamide Bis-amide derivative Start->Bisamide Amidation TricarboxylicAcid Pyridine-2,3,5-tricarboxylic acid Start->TricarboxylicAcid Oxidation (KMnO₄) Bromomethyl Dialkyl 2-(bromomethyl)pyridine- 3,5-dicarboxylate Diester->Bromomethyl Halogenation (NBS) NucleophilicSub Further Nucleophilic Substitution Products Bromomethyl->NucleophilicSub Nu⁻

Caption: Derivatization pathways of this compound.

Conclusion

This compound is a valuable and versatile building block for pharmaceutical synthesis. The protocols outlined in this guide provide a foundation for the creation of diverse libraries of pyridine-based compounds. By strategically modifying its functional groups, researchers can explore new chemical space and develop novel drug candidates with improved therapeutic profiles. The principles of synthetic causality and self-validating protocols are central to empowering researchers to not just follow steps, but to innovate and expand upon these methodologies in their quest for new medicines.

References

  • Sharma, P.K. Synthesis of starting heterocycles: 2-aminobenzothiazoles, 2-aminothiazoles and 2-aminobenzenethiols – potential precursors for macroheterocycles. Macroheterocycles, 2018, 11(3), 316-321.
  • Sharma, P.K.; Manhas, M. A review: Different approach of bioactive pyrimidobenzothiazoles synthesis. Drug Invention Today, 2017, 9, 18-22.
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022). Available at: [Link]

  • OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry - ACS Publications. (1951). Available at: [Link]

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. Available at: [Link]

  • Esterification of pyridine carboxylic acids - Google Patents. (1956).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Available at: [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (2021). Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023). Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Available at: [Link]

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC - NIH. (2021). Available at: [Link]

  • Amide Formation from Carboxylic Acids - YouTube. (2014). Available at: [Link]

  • Forming amides from a carboxylic acid and its derivatives. (practice) - Khan Academy. Available at: [Link]

  • Preparation of amides using DCC (video) - Khan Academy. Available at: [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. (2022). Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Single Crystals of 2-Methylpyridine-3,5-dicarboxylic Acid Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 2-Methylpyridine-3,5-dicarboxylic Acid in Crystal Engineering

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and tailored chemical functionalities make them prime candidates for applications in gas storage, separation, catalysis, and importantly, drug delivery. The ligand this compound is a particularly interesting building block for MOFs. The presence of two carboxylate groups and a pyridine nitrogen atom offers multiple coordination sites for metal ions, while the methyl group introduces steric and electronic modifications that can influence the resulting framework's topology, porosity, and physicochemical properties.[1]

The successful application of these MOFs, especially in fields requiring high purity and detailed structural analysis like drug development, hinges on the ability to grow high-quality single crystals. Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the three-dimensional structure of MOFs, which is crucial for understanding their properties and function. This guide provides detailed protocols and the underlying scientific rationale for the synthesis of single crystals of MOFs based on this compound. While direct literature on this specific ligand is emerging, the protocols presented here are based on well-established methods for the parent pyridine-3,5-dicarboxylic acid and other substituted analogues, providing a robust starting point for successful crystallization.[2][3][4][5][6]

Understanding the Crystallization Process: Key Parameters and Their Influence

The formation of single crystals of MOFs is a complex process governed by a delicate interplay of thermodynamics and kinetics. Several key parameters must be carefully controlled to favor the nucleation and slow growth of a limited number of crystals, rather than the rapid precipitation of a polycrystalline powder. The most common and effective methods for achieving this are solvothermal and hydrothermal synthesis.[7] These techniques involve heating the reactants in a sealed vessel to increase solubility and promote the crystallization process under elevated temperature and pressure.

Key Parameters Influencing Single Crystal Growth:

  • Solvent System: The choice of solvent is critical. It must be able to dissolve both the metal salt and the organic linker to create a homogeneous reaction mixture. High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are frequently used.[8][9] Sometimes, a mixture of solvents (e.g., DMF/water or DMF/ethanol) can be employed to fine-tune the solubility of the reactants and influence the final crystal structure.[10]

  • Temperature and Reaction Time: The reaction temperature directly affects the kinetics of crystal nucleation and growth. Generally, temperatures between 100°C and 250°C are employed.[7] A slower heating rate and a prolonged reaction time (from hours to several days) often favor the growth of larger, higher-quality single crystals by allowing the system to approach thermodynamic equilibrium.

  • Molar Ratios of Reactants: The stoichiometry of the metal precursor to the organic linker is a crucial parameter that dictates the final structure of the MOF. It is often beneficial to explore a range of molar ratios to identify the optimal conditions for the desired crystalline phase.

  • Modulators and Templates: The addition of certain molecules, known as modulators or templates, can significantly influence the crystallization process. For instance, mono-carboxylic acids can act as modulators, competing with the linker for coordination to the metal centers and thereby slowing down the nucleation rate, which can lead to larger crystals. Templates, on the other hand, can direct the formation of specific framework topologies.[2][4][5]

  • pH of the Solution: The pH of the reaction mixture can affect the deprotonation state of the carboxylic acid groups on the ligand, which in turn influences its coordination behavior with the metal ions. Adjusting the pH can be a useful strategy to control the dimensionality and structure of the resulting MOF.

Experimental Protocols for Single Crystal Growth

The following protocols provide a starting point for the synthesis of single crystals of this compound MOFs with various metal ions. It is important to note that these are generalized procedures, and optimization of the parameters for each specific metal-ligand combination is highly recommended.

Protocol 1: Solvothermal Synthesis of a Zn(II)-based MOF

This protocol is adapted from established procedures for pyridine-dicarboxylate MOFs and is a good starting point for producing single crystals with divalent metal ions like Zn(II), Cd(II), and Co(II).

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonicate the mixture for 10-15 minutes to ensure complete dissolution and a homogeneous solution.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C at a rate of 5°C/min and hold it at this temperature for 48 hours.

  • Cool the autoclave to room temperature at a slow rate (e.g., 0.1°C/min). Slow cooling is often critical for obtaining well-defined single crystals.

  • After cooling, carefully open the autoclave and collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with a volatile solvent like ethanol or acetone (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum or in a desiccator.

Causality behind Experimental Choices:

  • DMF as Solvent: DMF is an excellent solvent for both the pyridinedicarboxylic acid ligand and many metal nitrates, ensuring a homogeneous reaction environment. Its high boiling point allows for a wide range of reaction temperatures to be explored under solvothermal conditions.[8]

  • 1:1 Molar Ratio: A 1:1 molar ratio of metal to ligand is a common starting point for the synthesis of coordination polymers. However, varying this ratio can lead to different structural outcomes and may be necessary for optimization.

  • Temperature and Time: The temperature of 120°C and a 48-hour reaction time are chosen to provide sufficient energy for the reaction to proceed while allowing for slow crystal growth.[10]

  • Slow Cooling: The slow cooling step is crucial as it reduces the supersaturation of the solution gradually, promoting the growth of existing crystal nuclei rather than the formation of new ones, which leads to larger and more perfect crystals.

Protocol 2: Hydrothermal Synthesis of a Lanthanide-based MOF

Lanthanide ions are known to form MOFs with interesting luminescent and magnetic properties. This protocol is based on the synthesis of lanthanide-pyridinedicarboxylate MOFs and can be adapted for this compound.[11]

Materials:

  • This compound

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) or other lanthanide nitrates

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.15 mmol of this compound and 0.1 mmol of Europium(III) nitrate hexahydrate in a mixture of 8 mL of deionized water and 2 mL of ethanol.

  • Adjust the pH of the solution to approximately 5-6 using a dilute solution of NaOH or HCl if necessary.

  • Stir the mixture for 30 minutes at room temperature.

  • Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 160°C for 72 hours.

  • Cool the autoclave to room temperature naturally.

  • Collect the resulting crystals by filtration, wash them with deionized water and ethanol, and dry them in air.

Causality behind Experimental Choices:

  • Water/Ethanol Solvent Mixture: The use of a water/ethanol mixture can improve the solubility of the organic linker while still providing a protic environment that can influence the coordination chemistry.

  • pH Adjustment: The coordination of lanthanide ions is highly sensitive to pH. Controlling the pH ensures the desired deprotonation state of the carboxylic acid groups for coordination.

  • Higher Temperature and Longer Reaction Time: Lanthanide MOF synthesis often requires higher temperatures and longer reaction times to facilitate the formation of stable crystalline frameworks.

Data Presentation and Characterization

To systematically explore the optimal conditions for single crystal growth, it is recommended to vary the key parameters and characterize the resulting materials.

Table 1: Suggested Screening Parameters for Solvothermal Synthesis

ParameterRange to ExploreRationale
Metal Precursor Zn(II), Cd(II), Co(II), Cu(II), Mn(II)Different metal ions will lead to different coordination geometries and framework structures.
Solvent DMF, DEF, DMF/H₂O, DMF/EthanolTo tune reactant solubility and influence crystal morphology.[8][9]
Temperature (°C) 100, 120, 150, 180To investigate the effect of temperature on reaction kinetics and crystal quality.[7]
Time (hours) 24, 48, 72To allow sufficient time for crystal growth and to observe the effect on crystal size.
Molar Ratio (Metal:Ligand) 1:1, 1:2, 2:1To explore different stoichiometric possibilities and their impact on the final structure.

Characterization Techniques:

  • Single-Crystal X-ray Diffraction (SCXRD): The definitive technique to determine the crystal structure and confirm the formation of a single crystal.

  • Powder X-ray Diffraction (PXRD): To check the phase purity of the bulk material and to compare the experimental pattern with the one simulated from the single-crystal structure.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and size of the crystals.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to identify the temperature at which solvent molecules are removed.

Visualization of Experimental Workflow

The general workflow for the solvothermal synthesis of single crystals of this compound MOFs can be visualized as follows:

solvothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Characterization start Weigh Metal Salt and Ligand dissolve Dissolve in Solvent (e.g., DMF) start->dissolve sonicate Sonicate for Homogenization dissolve->sonicate autoclave Transfer to Teflon-lined Autoclave sonicate->autoclave seal Seal Autoclave autoclave->seal heat Heat in Oven (e.g., 120°C, 48h) seal->heat cool Slow Cooling to Room Temperature heat->cool collect Collect Crystals cool->collect wash Wash with Solvents collect->wash dry Dry Crystals wash->dry characterize Characterize (SCXRD, PXRD, etc.) dry->characterize

Caption: Solvothermal synthesis workflow for single crystal MOFs.

Logical Relationships in Crystal Growth

The interplay of key parameters determines the outcome of the crystallization experiment. Understanding these relationships is crucial for troubleshooting and optimization.

crystal_growth_logic cluster_inputs Input Parameters cluster_processes Governing Processes cluster_outputs Crystal Properties Temp Temperature Solubility Reactant Solubility Temp->Solubility Nucleation Nucleation Rate Temp->Nucleation Growth Crystal Growth Rate Temp->Growth Time Time Time->Growth Solvent Solvent Solvent->Solubility Solvent->Nucleation Ratio Molar Ratio Phase Crystalline Phase Ratio->Phase Modulator Modulator/Template Modulator->Nucleation Solubility->Nucleation Size Crystal Size Nucleation->Size inversely proportional Quality Crystal Quality Nucleation->Quality inversely proportional Growth->Size directly proportional Growth->Quality directly proportional

Caption: Interplay of parameters in MOF single crystal growth.

Conclusion and Future Outlook

The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis of single crystals of MOFs using this compound. The key to success lies in a systematic approach to exploring the reaction parameter space and careful characterization of the resulting materials. The steric hindrance and electronic effects of the methyl group on the pyridine ring may lead to the formation of novel MOF structures with unique properties compared to those derived from the parent ligand. As the field of crystal engineering continues to advance, the development of predictive models for MOF synthesis will undoubtedly accelerate the discovery of new materials with tailored functionalities for a wide range of applications, from targeted drug delivery to advanced catalysis.

References

  • Al-Nobi, K. K. A., & Abdul Kadir, M. (2020). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JURNAL, 1(1). [Link]

  • Chen, J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(10), 1735-1747. [Link]

  • Kumar, M., et al. (2018). A series of 3D lanthanide coordination polymers decorated with a rigid 3,5-pyridinedicarboxylic acid linker: Syntheses, structural diversity, DFT study, Hirshfeld surface analysis, luminescence and magnetic properties. Inorganica Chimica Acta, 479, 264-275. [Link]

  • Shi, Q., et al. (2007). Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n·3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Journal of Molecular Structure, 837(1-3), 185-189. [Link]

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. [Link]

  • Chen, J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Semantic Scholar. [Link]

  • Mahajan, S., & Lahtinen, M. (2024). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design. [Link]

  • Mahajan, S., & Lahtinen, M. (2024). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers : Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. JYX. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. [Link]

  • Pachfule, P., et al. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 11(4), 1215-1222. [Link]

  • Chen, J., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]

  • Al-Nobi, K. K. A., & Abdul Kadir, M. (2020). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JURNAL. [Link]

  • Li, Y., et al. (2018). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Molecules, 23(10), 2469. [Link]

  • Voronina, A., et al. (2022). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Magnetochemistry, 8(11), 143. [Link]

  • Fonari, A., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. International Journal of Molecular Sciences, 22(5), 2415. [Link]

  • Li, J., et al. (2011). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm, 13(10), 3621-3627. [Link]

  • Pachfule, P., et al. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design. [Link]

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Application Notes and Protocols for the Functionalization of 2-Methylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

2-Methylpyridine-3,5-dicarboxylic acid is a versatile heterocyclic compound that holds significant promise for a range of applications, particularly in the realms of medicinal chemistry, materials science, and agrochemicals. Its rigid pyridine core, coupled with three distinct functional groups—a methyl group at the 2-position and two carboxylic acids at the 3- and 5-positions—provides a unique platform for targeted chemical modifications. The strategic functionalization of this scaffold allows for the fine-tuning of its physicochemical properties, enabling the development of novel compounds with tailored biological activities and material characteristics.

This comprehensive guide provides detailed application notes and protocols for the functionalization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage the potential of this molecule. The protocols outlined herein are grounded in established chemical principles and supported by authoritative literature, offering a robust framework for the synthesis of a diverse array of derivatives.

Strategic Functionalization Pathways

The functionalization of this compound can be approached through three primary avenues, each offering a distinct set of opportunities for molecular diversification.

Functionalization_Pathways A This compound B Carboxylic Acid Functionalization (Positions 3 & 5) A->B Esterification, Amidation, MOF Synthesis C Methyl Group Functionalization (Position 2) A->C Oxidation, Halogenation D Pyridine Ring Modification A->D N-Oxidation, Ring Halogenation

Figure 1: Key functionalization strategies for this compound.

Part 1: Functionalization of the Carboxylic Acid Groups

The two carboxylic acid groups are the most prominent reactive sites for introducing molecular diversity. Their conversion to esters, amides, and their use as ligands in metal-organic frameworks (MOFs) are key strategies for developing new chemical entities.

Esterification: Modulating Solubility and Bioavailability

Esterification of the carboxylic acid groups is a fundamental transformation that can significantly impact the solubility, lipophilicity, and pharmacokinetic profile of the resulting molecules. The presence of the methyl group at the 2-position may introduce steric hindrance at the adjacent 3-position carboxylic acid, potentially allowing for selective functionalization under carefully controlled conditions.[1]

This classic acid-catalyzed method is suitable for the straightforward synthesis of symmetrical diesters.

Rationale: The use of a large excess of the alcohol and a strong acid catalyst drives the equilibrium towards the formation of the ester. Refluxing ensures the reaction proceeds at a reasonable rate.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; 20-50 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a sulfonic acid like benzene sulfonic acid (0.1-0.2 eq.).[2]

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Parameter Condition Rationale
Catalyst H₂SO₄, Benzene sulfonic acidStrong acid to protonate the carbonyl oxygen, increasing electrophilicity.
Solvent Excess AlcoholActs as both reactant and solvent, driving the equilibrium.
Temperature RefluxIncreases reaction rate.
Work-up NaHCO₃ washNeutralizes the acid catalyst and removes unreacted starting material.

For substrates that are sensitive to harsh acidic conditions, the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a preferred method.[3]

Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as a nucleophilic catalyst, further accelerating the reaction.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) and the desired alcohol (2.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst and Reagent Addition: Add a catalytic amount of DMAP (0.2 eq.). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add a solution of DCC (2.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Work-up: Filter off the DCU precipitate and wash it with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with 1 M hydrochloric acid (HCl) to remove any remaining DMAP, followed by a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer, filter, and concentrate. Purify the crude ester by column chromatography.

Amidation: Building Blocks for Bioactive Molecules

The formation of amides from the carboxylic acid groups is a cornerstone of drug discovery, as the amide bond is a key feature in many biologically active compounds.

Similar to the Steglich esterification, carbodiimides like DCC or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation.[4]

Rationale: The carbodiimide activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The use of an additive like 1-hydroxybenzotriazole (HOBt) or HATU can suppress side reactions and improve yields.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Reagent Addition: Add the desired primary or secondary amine (2.2 eq.) and a coupling additive such as HOBt (2.2 eq.) or HATU (2.2 eq.).

  • Activation: Cool the mixture to 0 °C and add EDC (2.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase, filter, and concentrate. Purify the crude diamide by column chromatography or recrystallization.

Amidation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Activation & Reaction cluster_3 Work-up & Purification A Dissolve Diacid in Anhydrous Solvent B Add Amine & Coupling Additive A->B C Cool to 0°C B->C D Add EDC C->D E Stir at RT D->E F Aqueous Work-up E->F G Purification F->G

Figure 2: General workflow for carbodiimide-mediated amidation.

Metal-Organic Frameworks (MOFs): Engineering Porous Materials

The dicarboxylic acid functionality makes this compound an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). The pyridine nitrogen and the two carboxylate groups can coordinate with metal ions to form extended, porous structures with potential applications in gas storage, catalysis, and sensing.[5][6]

Solvothermal synthesis is a common method for preparing crystalline MOFs.

Rationale: The high temperature and pressure of the solvothermal method facilitate the dissolution of the reactants and promote the formation of a crystalline product. The choice of metal salt and solvent system is crucial in determining the final structure of the MOF.

Step-by-Step Protocol:

  • Reactant Preparation: In a small vial, combine this compound (1.0 eq.) and a suitable metal salt (e.g., Zinc nitrate, Copper acetate; 1.0-2.0 eq.).

  • Solvent Addition: Add a solvent or a mixture of solvents, such as DMF, diethylformamide (DEF), or ethanol.

  • Reaction Vessel: Place the vial in a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave in an oven at a temperature ranging from 80 to 150 °C for 24-72 hours.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The crystalline product can be isolated by filtration, washed with the reaction solvent, and dried.

Metal Salt Solvent Typical Temperature (°C) Potential Structure
Zn(NO₃)₂·6H₂ODMF/Ethanol100-1203D porous framework
Cu(OAc)₂·H₂ODMF/Water80-1002D layered structure
Co(NO₃)₂·6H₂ODEF120-150Interpenetrated network

Part 2: Functionalization of the Methyl Group

The methyl group at the 2-position offers another handle for chemical modification, primarily through oxidation or halogenation reactions.

Oxidation to a Carboxylic Acid: Towards Tricarboxylic Pyridines

Oxidation of the methyl group to a carboxylic acid would yield pyridine-2,3,5-tricarboxylic acid, a valuable building block for more complex structures.

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids.

Rationale: The reaction proceeds under basic conditions to ensure the solubility of the permanganate and to prevent the protonation of the pyridine nitrogen, which would deactivate the ring towards oxidation.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound in an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Oxidant Addition: Heat the solution to 80-100 °C and add a solution of KMnO₄ (3-5 eq.) portion-wise, maintaining the temperature. The disappearance of the purple color of the permanganate indicates its consumption.

  • Reaction Monitoring: Continue heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Isolation: Acidify the filtrate with concentrated HCl to the isoelectric point of the tricarboxylic acid to precipitate the product.[7]

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry.

Halogenation of the Methyl Group: Introducing a Reactive Handle

Halogenation of the methyl group, for instance, through free-radical bromination, can introduce a reactive site for subsequent nucleophilic substitution reactions.

This reaction is typically initiated by light or a radical initiator.

Rationale: N-Bromosuccinimide (NBS) is a convenient source of bromine radicals. A radical initiator like azobisisobutyronitrile (AIBN) is used to start the chain reaction.

Step-by-Step Protocol:

  • Ester Protection: It is advisable to first protect the carboxylic acid groups as esters (using Protocol 1.1 or 1.2) to prevent unwanted side reactions.

  • Reaction Setup: Dissolve the diester of this compound in an inert solvent such as carbon tetrachloride (CCl₄) or benzene.

  • Reagent Addition: Add NBS (1.1 eq.) and a catalytic amount of AIBN.

  • Initiation: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and filter off the succinimide.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the product by column chromatography.

Part 3: Modification of the Pyridine Ring

While the existing functional groups are the primary sites for modification, the pyridine ring itself can also be functionalized, for example, through N-oxidation.

N-Oxidation: Modulating Electronic Properties

Formation of the pyridine N-oxide can alter the electronic properties of the ring, influencing its reactivity in subsequent reactions and potentially impacting its biological activity.

Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the N-oxidation of pyridines.

Rationale: The peroxyacid acts as an electrophilic oxygen source, which attacks the lone pair of electrons on the pyridine nitrogen.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (or its esterified form) in a chlorinated solvent like DCM or chloroform.

  • Reagent Addition: Add m-CPBA (1.1-1.5 eq.) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Purification: Separate the organic layer and wash it with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer, filter, and concentrate. Purify the N-oxide by column chromatography or recrystallization.

Conclusion

The functionalization of this compound offers a wealth of opportunities for the creation of novel molecules with diverse applications. The protocols detailed in this guide provide a solid foundation for exploring the chemical space around this versatile scaffold. By understanding the principles behind each reaction and carefully controlling the experimental conditions, researchers can effectively synthesize a wide range of derivatives tailored to their specific needs in drug discovery, materials science, and beyond.

References

  • Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Method for the preparation of pyridine-2,3-dicarboxylic acids. (n.d.). Google Patents.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. (2003). The Journal of Organic Chemistry, 68(19), 7545-7547.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Inorganics, 7(4), 50.
  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from [Link]

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2020). CrystEngComm, 22(8), 1435-1446.
  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2014). Organic & Biomolecular Chemistry, 12(42), 8435-8442.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Give the relationship between the steric hindrance and the rate of esterification? (n.d.). askIITians. Retrieved January 18, 2026, from [Link]

Sources

The Untapped Potential of 2-Methylpyridine-3,5-dicarboxylic Acid in Advanced Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Functionalized Pyridine-Based Linkers

The field of materials science has been profoundly impacted by the development of crystalline porous materials, most notably Metal-Organic Frameworks (MOFs) and coordination polymers. The remarkable tunability of these materials stems from the judicious selection of their constituent building blocks: metal nodes and organic linkers. Among the vast library of organic linkers, pyridine-dicarboxylic acids have emerged as a particularly versatile class. Their rigid aromatic backbone, coupled with the coordinating ability of both the pyridine nitrogen and the carboxylate groups, allows for the construction of robust frameworks with diverse topologies and functionalities.

While pyridine-3,5-dicarboxylic acid has been extensively studied as a linker, this guide focuses on a less-explored derivative: 2-Methylpyridine-3,5-dicarboxylic acid . Our extensive literature review reveals a scarcity of research specifically utilizing this methylated analogue in materials synthesis. This presents a unique opportunity for innovation and discovery. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both a roadmap for exploring the potential of this compound and a solid foundation based on the well-established chemistry of its parent compounds.

Herein, we will delve into the anticipated impact of the 2-methyl functionalization, propose a synthetic strategy for the ligand, provide detailed protocols for the synthesis and characterization of novel materials, and discuss potential applications based on analogous systems.

The Strategic Advantage of the 2-Methyl Group: An Expert's Perspective

The introduction of a methyl group at the 2-position of the pyridine-3,5-dicarboxylic acid linker is not a trivial modification. From a chemical standpoint, this substitution is expected to introduce several key changes that can be rationally exploited in materials design:

  • Steric Influence: The methyl group introduces steric hindrance around the pyridine nitrogen. This can influence the coordination environment of the metal center, potentially leading to the formation of novel framework topologies that are not accessible with the parent linker. It may also create specific pockets or channels within the material, influencing its guest-uptake properties.

  • Electronic Effects: As an electron-donating group, the methyl substituent increases the electron density on the pyridine ring. This can modulate the Lewis basicity of the pyridine nitrogen, affecting its coordination strength and the overall electronic properties of the resulting framework. This could have significant implications for applications in catalysis and sensing.

  • Hydrophobicity: The addition of a methyl group will slightly increase the hydrophobicity of the linker. This can alter the interaction of the resulting MOF with guest molecules, particularly water, which is a critical factor in applications such as gas storage and separation from humid streams.

These anticipated effects are summarized in the logical flow diagram below:

G cluster_ligand Ligand Modification cluster_effects Anticipated Effects cluster_consequences Potential Material Properties 2_Methyl_Sub 2-Methyl Group on Pyridine-3,5-dicarboxylic Acid Steric Steric Hindrance 2_Methyl_Sub->Steric introduces Electronic Increased Electron Density 2_Methyl_Sub->Electronic donates electrons Hydrophobicity Increased Hydrophobicity 2_Methyl_Sub->Hydrophobicity adds alkyl group Topology Novel Framework Topologies Steric->Topology Coordination Altered Metal Coordination Steric->Coordination Electronic->Coordination Catalysis Modulated Catalytic Activity Electronic->Catalysis Sensing Enhanced Sensing Properties Electronic->Sensing Sorption Modified Gas/Solvent Sorption Hydrophobicity->Sorption

Caption: Anticipated effects of 2-methyl functionalization.

Application Notes: Exploring New Frontiers

Based on the extensive research on related pyridine-dicarboxylate-based MOFs, materials derived from this compound are poised to make significant contributions to several key areas of materials science.

Luminescent Materials for Sensing and Optoelectronics

Many MOFs constructed from pyridine-dicarboxylic acid derivatives exhibit interesting photoluminescent properties. These properties can arise from the organic linker itself, from the metal center (especially with lanthanides), or from guest molecules encapsulated within the pores. The electronic modifications introduced by the 2-methyl group could fine-tune the emission and excitation wavelengths of the material.

  • Sensing of Nitroaromatics: A notable application of luminescent MOFs is the detection of nitroaromatic compounds, which are common explosives. A terbium-based MOF synthesized with pyridine-3,5-dicarboxylic acid has demonstrated potential as a fluorescent sensor for these molecules.[1] The electron-rich nature of the 2-methyl derivative could enhance the interaction with electron-deficient nitroaromatics, potentially leading to improved sensitivity and selectivity.

  • Organic Light-Emitting Devices (OLEDs): Lanthanide complexes of pyridine dicarboxylic acids are known to be excellent green emitters and are considered potential materials for OLEDs.[2] The modified electronic properties of the 2-methyl derivative could influence the quantum yield and stability of the luminescent material.

Heterogeneous Catalysis

The incorporation of open metal sites and functional organic linkers makes MOFs highly promising candidates for heterogeneous catalysis.

  • Lewis Acid Catalysis: The metal nodes within the MOF can act as Lewis acid sites. The steric and electronic environment around these sites, influenced by the 2-methyl group, can impact their catalytic activity and selectivity in various organic transformations.

  • Knoevenagel Condensation: Coordination polymers based on functionalized pyridine-dicarboxylic acids have shown catalytic activity in Knoevenagel condensation reactions.[3] The basicity of the pyridine nitrogen in the 2-methyl derivative could play a role in catalyzing such reactions.

Gas Storage and Separation

The porosity of MOFs makes them ideal candidates for gas storage and separation applications. The size, shape, and chemical nature of the pores can be tailored by the choice of the organic linker.

  • Selective Gas Adsorption: The introduction of the 2-methyl group can modify the pore dimensions and surface chemistry of the MOF, potentially leading to enhanced selectivity for certain gases, such as CO2 over N2.

  • Hydrogen Storage: While not a primary application for this class of linkers, the interaction of hydrogen with the aromatic rings and metal centers can be subtly influenced by the electronic properties of the linker.

Protocols: A Practical Guide to Synthesis and Characterization

The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Protocol 1: Proposed Synthesis of this compound

Reaction Scheme:

Materials:

  • 2,3,5-Collidine

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,3,5-collidine and a volume of water.

  • Oxidation: Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. The reaction is exothermic and should be controlled by the rate of addition and external cooling if necessary.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) is formed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the MnO₂.

    • To the filtrate, carefully add sodium bisulfite to quench any remaining permanganate.

    • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The desired this compound will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by filtration and wash with cold deionized water.

    • Recrystallize the crude product from a suitable solvent system, such as a water/ethanol mixture, to obtain the purified product.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Potassium permanganate is a strong and common oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.

  • Acidification: The dicarboxylic acid is soluble in its carboxylate form at basic or neutral pH. Acidification is necessary to protonate the carboxylate groups, reducing their solubility and causing the product to precipitate.

Protocol 2: General Hydrothermal Synthesis of a Metal-Organic Framework

This protocol provides a general method for the synthesis of a MOF using this compound as the organic linker. The specific metal salt, solvent system, and reaction conditions can be varied to target different structures and properties.

G Ligand 2-Methylpyridine-3,5- dicarboxylic Acid Reaction_Vessel Teflon-lined Autoclave Ligand->Reaction_Vessel Metal_Salt Metal Salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂) Metal_Salt->Reaction_Vessel Solvent Solvent (e.g., DMF, DEF, Ethanol) Solvent->Reaction_Vessel Heating Hydrothermal Synthesis (80-150 °C, 24-72 h) Reaction_Vessel->Heating Crystallization Crystallization Heating->Crystallization Washing Washing with Solvent Crystallization->Washing Activation Solvent Exchange & Activation Washing->Activation MOF_Product Porous MOF Material Activation->MOF_Product

Caption: General workflow for hydrothermal MOF synthesis.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Ethanol

  • Dichloromethane

Procedure:

  • Preparation of the Reaction Mixture: In a glass vial, dissolve this compound and the chosen metal salt in the solvent (e.g., DMF). The molar ratio of ligand to metal can be varied (e.g., 1:1, 1:2, 2:1) to explore different coordination environments.

  • Solvothermal Reaction: Place the sealed vial inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specific temperature (typically between 80 °C and 150 °C) for a set period (usually 24 to 72 hours).

  • Crystallization and Isolation: After the reaction, allow the autoclave to cool slowly to room temperature. Crystals of the MOF should have formed. Collect the crystals by filtration and wash them with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To remove the high-boiling point solvent from the pores of the MOF, immerse the crystals in a low-boiling point solvent like ethanol or dichloromethane for several days, periodically replacing the solvent. This process is crucial for achieving a porous material.

  • Drying and Activation: After solvent exchange, carefully dry the MOF under vacuum at an elevated temperature to remove the solvent completely and activate the material for further characterization and application.

Self-Validation and Characterization:

The successful synthesis of the desired MOF should be confirmed by a suite of characterization techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including the coordination environment of the metal and the topology of the framework.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material and determine the temperature at which the framework decomposes.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers by observing the shift in the C=O stretching frequency.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

Data Presentation: A Comparative Overview

While specific quantitative data for materials derived from this compound is not available, the following table presents representative data for MOFs synthesized from the parent pyridine-3,5-dicarboxylic acid (PYDC) to provide a baseline for comparison and to set expectations for future research.

PropertyCo-PYDC MOFCu-PYDC MOFReference
Electrochemical Properties [4]
Specific Capacity (at 3 mV s⁻¹)~25 C g⁻¹~105 C g⁻¹[4]
Equivalent Series Resistance (ESR)2.2 Ω0.4 Ω[4]
Hybrid Supercapacitor Device [4]
Energy Density-17 W h kg⁻¹[4]
Power Density-2550 W kg⁻¹[4]

This data highlights the potential of pyridine-dicarboxylate based MOFs as electrode materials in energy storage devices. The superior performance of the Cu-based MOF suggests that the choice of metal ion is critical. It is anticipated that the electronic modifications from the 2-methyl group could further influence these electrochemical properties.

Conclusion and Future Outlook

This compound represents an underutilized and potentially valuable building block for the design of novel functional materials. The strategic placement of the methyl group is expected to impart unique steric and electronic features to the resulting MOFs and coordination polymers, opening up new avenues for applications in luminescence, catalysis, and gas separation.

This guide provides a comprehensive starting point for researchers interested in exploring this promising area. The proposed synthetic protocols, coupled with the detailed characterization and application notes, are intended to accelerate the discovery and development of new materials based on this intriguing linker. The lack of existing data should not be seen as a deterrent, but rather as an exciting opportunity to contribute novel and impactful research to the field of materials science.

References

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. [Link]

  • Functionalization and Isoreticulation in a Series of Metal–Organic Frameworks Derived from Pyridinecarboxylates. Inorganic Chemistry. [Link]

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Semantic Scholar. [Link]

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. [Link]

  • Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. RSC Publishing. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]

  • Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]

  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link]

  • Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. PubMed. [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. [Link]

  • A luminescent Tb(III)-MOF based on pyridine-3, 5-dicarboxylic acid for detection of nitroaromatic explosives. ResearchGate. [Link]

Sources

Application Notes & Protocols: Biological Activity Screening of 2-Methylpyridine-3,5-dicarboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyridine-Based Scaffolds

The pyridine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for designing novel therapeutic agents. Within this class, 2-Methylpyridine-3,5-dicarboxylic acid and its analogues represent a versatile platform for drug discovery. The dicarboxylic acid moieties offer opportunities for forming coordination complexes with metal ions, which have shown promising anticancer activities.[2][3] Furthermore, the pyridine core can be readily functionalized to modulate pharmacokinetic properties and target specific biological pathways.[4]

This guide provides a comprehensive overview of key in vitro assays for screening the biological activities of novel this compound analogues, with a focus on anticancer, anti-angiogenic, and antimicrobial applications. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for hit identification and lead optimization in drug discovery programs.

Section 1: Anticancer Activity Screening

A primary focus in the development of novel pyridine dicarboxylic acid analogues is their potential as anticancer agents.[5] The initial screening phase typically involves assessing the cytotoxic and anti-proliferative effects of the compounds on various cancer cell lines.

Cell Viability Assays: The XTT Method

To quantify the effect of the analogues on cancer cell viability, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a reliable and high-throughput method.[6][7] This colorimetric assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.[8][9] Metabolically active cells reduce the water-soluble XTT tetrazolium salt to a soluble orange formazan product.[6][8] This eliminates the need for a solubilization step, which is a limitation of the older MTT assay, thereby streamlining the protocol and reducing potential errors.[6][7]

The key advantage of the XTT assay is that the formazan product is water-soluble, allowing for direct measurement of absorbance without an additional solubilization step.[6][7] This simplifies the workflow, reduces hands-on time, and minimizes variability that can arise from incomplete dissolution of formazan crystals in the MTT assay.[6]

Experimental Workflow: XTT Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay XTT Assay cluster_analysis Data Analysis plate Seed cancer cells in a 96-well plate treat Add compound dilutions to wells plate->treat compound Prepare serial dilutions of 2-methylpyridine-3,5-dicarboxylic acid analogues compound->treat incubate Incubate for 48-72 hours at 37°C, 5% CO2 treat->incubate add_xtt Add activated XTT reagent to each well incubate->add_xtt incubate_xtt Incubate for 2-4 hours add_xtt->incubate_xtt read Measure absorbance at 450-500 nm incubate_xtt->read calculate Calculate % cell viability and determine IC50 values read->calculate

Caption: Workflow for assessing cell viability using the XTT assay.

Detailed Protocol: XTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, SMMC-7721)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound analogues (dissolved in DMSO)

  • XTT Cell Proliferation Assay Kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • XTT Reagent Addition:

    • Prepare the activated XTT solution according to the manufacturer's instructions by mixing the XTT reagent and the electron-coupling reagent.

    • Add 50 µL of the activated XTT solution to each well.

  • Incubation and Absorbance Measurement:

    • Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator.

    • Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC₅₀ Values
CompoundCancer Cell LineIC₅₀ (µM)
Analogue 1MCF-7 (Breast)15.2
Analogue 2SMMC-7721 (Liver)21.8[2][3]
Analogue 3A549 (Lung)32.5
Doxorubicin (Control)MCF-7 (Breast)1.93[5]

Section 2: Anti-Angiogenic Activity Screening

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[10] Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. The tube formation assay is a widely used in vitro method to assess the anti-angiogenic potential of novel compounds.[11][12]

Endothelial Cell Tube Formation Assay

This assay measures the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures when cultured on a basement membrane extract like Matrigel®.[11][13] The extent of tube formation can be quantified by measuring parameters like the number of loops, tube length, and branch points.[11][13]

Experimental Workflow: Tube Formation Assay

G cluster_prep Preparation cluster_seeding Cell Seeding cluster_incubation Incubation & Imaging cluster_analysis Data Analysis coat_plate Coat 96-well plate with Matrigel® and allow to solidify seed_cells Seed HUVECs onto the Matrigel®-coated plate coat_plate->seed_cells prep_cells Prepare HUVEC suspension in media with and without test compounds prep_cells->seed_cells incubate Incubate for 4-12 hours to allow tube formation seed_cells->incubate image Image wells using a microscope incubate->image quantify Quantify tube formation (e.g., tube length, branch points) image->quantify

Caption: Workflow for the in vitro endothelial cell tube formation assay.

Detailed Protocol: Tube Formation Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel® Basement Membrane Matrix

  • 96-well microplates

  • This compound analogues

  • Inverted microscope with a camera

Procedure:

  • Plate Coating:

    • Thaw Matrigel® on ice overnight.

    • Coat the wells of a pre-chilled 96-well plate with 50-100 µL of Matrigel® per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[12]

  • Cell Preparation and Treatment:

    • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1-2 x 10⁵ cells/mL.

    • Prepare dilutions of the test compounds in the cell suspension.

  • Cell Seeding and Incubation:

    • Gently add 100 µL of the HUVEC suspension (with or without compounds) to each Matrigel®-coated well.

    • Incubate the plate at 37°C, 5% CO₂ for 4 to 12 hours.[13][14] The optimal incubation time may need to be determined empirically.

  • Imaging and Quantification:

    • After incubation, visualize the formation of capillary-like structures using an inverted microscope.

    • Capture images of multiple fields per well.

    • Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops.

Data Presentation: Hypothetical Anti-Angiogenic Activity
CompoundConcentration (µM)Inhibition of Tube Formation (%)
Analogue 11045
Analogue 21062
Analogue 31038
Suramin (Control)1085[10]

Section 3: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[15] Pyridine derivatives have been explored for their antimicrobial properties.[4] A fundamental step in this process is to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17][18] The broth microdilution method is a standard and quantitative technique for determining MIC values.[19][20]

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis MIC Determination prep_compound Prepare two-fold serial dilutions of test compounds in a 96-well plate inoculate Inoculate the wells with the bacterial suspension prep_compound->inoculate prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity to determine the MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • This compound analogues

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Spectrophotometer or McFarland standards

Procedure:

  • Compound Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Incubate the plate at 35-37°C for 16-24 hours.[21]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[21]

Data Presentation: Hypothetical MIC Values
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Analogue 13264
Analogue 21632
Analogue 3>128>128
Ciprofloxacin (Control)0.50.25

Conclusion

The protocols outlined in this application note provide a robust framework for the initial biological activity screening of this compound analogues. By systematically evaluating their anticancer, anti-angiogenic, and antimicrobial properties, researchers can effectively identify promising lead compounds for further development. It is crucial to follow these standardized methods to ensure data reliability and comparability across different screening campaigns. Subsequent studies should focus on elucidating the mechanism of action of the most active compounds and evaluating their efficacy and safety in more complex biological systems.

References

  • ibidi GmbH. Angiogenesis Assays | Tube Formation Assay. Available from: [Link]

  • Crowley, M. J., et al. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. 2014. Available from: [Link]

  • Study.com. Minimum Inhibitory Concentration | Overview & Determining Methods. Available from: [Link]

  • JoVE. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. 2014. Available from: [Link]

  • Amsbio. In Vitro Angiogenesis Assays. Available from: [Link]

  • Grokipedia. Minimum inhibitory concentration. Available from: [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. 2024. Available from: [Link]

  • Wikipedia. Minimum inhibitory concentration. Available from: [Link]

  • Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC). 2024. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Available from: [Link]

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

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  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. 2025. Available from: [Link]

  • eCampusOntario Pressbooks. Protocol for Bacterial Cell Inhibition Assay. Available from: [Link]

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  • National Institutes of Health. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available from: [Link]

  • Journal of Cancer Metastasis and Treatment. Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Available from: [Link]

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  • National Institutes of Health. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]

  • National Institutes of Health. Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. 2016. Available from: [Link]

  • Microbe Investigations. Zone of Inhibition Test - Kirby Bauer Test. Available from: [Link]

  • Study.com. Using Growth Inhibition Procedures to Identify Mycobacteria, Viruses & Microorganisms. Available from: [Link]

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  • Journal of Cancer Metastasis and Treatment. Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. 2023. Available from: [Link]

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  • MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. 2018. Available from: [Link]

  • National Institutes of Health. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. 2025. Available from: [Link]

  • MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. 2019. Available from: [Link]

  • National Institutes of Health. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]

  • MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Available from: [Link]

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Application Notes and Protocols for the Hydrothermal Synthesis of 2-Methylpyridine-3,5-dicarboxylic Acid-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Methylpyridine-3,5-dicarboxylic Acid in MOF Synthesis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, in drug delivery systems.[1][2] The modular nature of MOFs, constructed from organic linkers and metal nodes, allows for precise tuning of their chemical and physical properties.[3] The selection of the organic linker is paramount in dictating the final architecture and functionality of the MOF.

This guide focuses on the hydrothermal synthesis of MOFs utilizing this compound as the organic linker. The presence of a methyl group at the 2-position of the pyridine ring, adjacent to a carboxylic acid group, introduces unique steric and electronic effects. This substitution can influence the coordination environment of the metal center, potentially leading to novel network topologies and modified pore environments compared to MOFs derived from the parent pyridine-3,5-dicarboxylic acid. The inherent basicity of the pyridine nitrogen atom provides an additional coordination site, contributing to the structural diversity of the resulting frameworks.[3] Furthermore, the functionalizable pyridine ring and the porous nature of the resulting MOFs make them attractive candidates for applications in drug delivery, where the pore structure can be tailored for specific cargo loading and release.[1]

Hydrothermal synthesis is a widely employed method for growing high-quality single crystals of MOFs. The reaction is typically carried out in a sealed vessel, where the increased autogenous pressure and temperature facilitate the dissolution of precursors and promote the crystallization of the final product. This technique is particularly advantageous for the synthesis of robust MOFs with high crystallinity.

Materials and Reagents

Material/Reagent Grade Supplier Notes
This compound≥98%Commercially AvailablePurity is critical for reproducible synthesis.
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Lanthanide salts)Analytical GradeMajor Chemical SuppliersThe choice of metal will determine the final structure and properties of the MOF.
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water)Anhydrous/HPLC GradeMajor Chemical SuppliersThe solvent system can significantly influence the solubility of reactants and the final MOF structure.
Modulator (e.g., Acetic Acid, Formic Acid, Trifluoroacetic Acid)Reagent GradeMajor Chemical SuppliersOptional, but often crucial for controlling crystal size and morphology.
Deionized WaterType IIn-house or CommercialFor reaction setup and washing.
Teflon-lined Stainless Steel Autoclave-Scientific Equipment SupplierEnsure the autoclave is rated for the desired reaction temperature and pressure.
Programmable Oven-Scientific Equipment SupplierFor precise temperature control during synthesis.
Centrifuge-Scientific Equipment SupplierFor isolating the synthesized product.
Schlenk Line/Vacuum Oven-Scientific Equipment SupplierFor activation of the MOF post-synthesis.

Experimental Protocols

Protocol 1: General Hydrothermal Synthesis of a this compound-Based MOF

This protocol provides a general procedure for the hydrothermal synthesis of a MOF using this compound. The specific metal salt, solvent system, and reaction conditions may require optimization.

1. Precursor Solution Preparation: a. In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of the chosen solvent (e.g., DMF or a DMF/Ethanol/Water mixture). Gentle heating or sonication may be required to aid dissolution. The solubility of pyridine-dicarboxylic acids is generally good in polar aprotic solvents like DMF. b. In a separate vial, dissolve 0.1 mmol of the selected metal salt (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of the same solvent system.

2. Reaction Assembly: a. Combine the two precursor solutions in the glass vial. b. If using a modulator, add a specific volume (e.g., 0.1-1.0 mL) of the chosen acid (e.g., acetic acid) to the reaction mixture. Modulators can compete with the linker for coordination to the metal center, slowing down the crystallization process and often leading to larger, more well-defined crystals. c. Place the glass vial inside a 23 mL Teflon-lined stainless steel autoclave. d. Seal the autoclave tightly.

3. Hydrothermal Reaction: a. Place the sealed autoclave in a preheated programmable oven. b. Ramp the temperature to the desired reaction temperature (typically between 80 °C and 150 °C) over a period of 1-2 hours. c. Hold the temperature for the desired reaction time (typically 24 to 72 hours). d. After the reaction is complete, cool the autoclave down to room temperature slowly over several hours (e.g., a cooling rate of 5 °C/hour). Rapid cooling can lead to the formation of smaller or less crystalline products.

4. Product Isolation and Purification: a. Carefully open the autoclave in a well-ventilated fume hood. b. Collect the crystalline product by decanting the mother liquor. c. Wash the crystals with fresh solvent (e.g., DMF) three times to remove any unreacted starting materials. d. Centrifuge the product at a moderate speed (e.g., 5000 rpm) for 5 minutes after each wash. e. To exchange the high-boiling point solvent within the pores, immerse the washed crystals in a low-boiling point solvent such as ethanol or methanol for 2-3 days, replacing the solvent daily.

5. Activation: a. After solvent exchange, decant the solvent and transfer the product to a vacuum oven or Schlenk line. b. Heat the sample under vacuum at a temperature below its decomposition point (typically 100-150 °C) for 12-24 hours. This step is crucial to remove the guest solvent molecules from the pores, making the MOF accessible for subsequent applications.

Experimental Workflow Diagram

G cluster_prep Precursor Preparation cluster_reaction Hydrothermal Synthesis cluster_processing Post-Synthesis Processing Linker_sol Dissolve Linker Mixing Combine Solutions (+/- Modulator) Linker_sol->Mixing Metal_sol Dissolve Metal Salt Metal_sol->Mixing Autoclave Seal in Autoclave Mixing->Autoclave Heating Heat in Oven Autoclave->Heating Cooling Controlled Cooling Heating->Cooling Isolation Isolate Crystals Cooling->Isolation Washing Wash with Solvent Isolation->Washing Solvent_Ex Solvent Exchange Washing->Solvent_Ex Activation Activate under Vacuum Solvent_Ex->Activation Final_MOF Activated MOF Activation->Final_MOF

Caption: Hydrothermal synthesis workflow for this compound-based MOFs.

Influence of Synthesis Parameters

The properties of the final MOF are highly dependent on the synthesis conditions. The following table summarizes the key parameters and their expected influence.

Parameter Typical Range Influence on MOF Properties Causality
Temperature 80 - 150 °CAffects crystallinity, crystal size, and phase formation.Higher temperatures increase the solubility of reactants and provide the necessary energy for crystal growth. However, excessively high temperatures can lead to the formation of dense, non-porous phases.
Time 24 - 72 hoursInfluences crystal growth and purity.Longer reaction times can allow for the growth of larger, more perfect crystals. However, prolonged heating can sometimes lead to the decomposition of the linker or the formation of undesired byproducts.
Solvent System DMF, DEF, Ethanol, Water, or mixturesDetermines the solubility of reactants and can act as a template for the MOF structure.The polarity and coordinating ability of the solvent can influence the coordination geometry of the metal ion and the self-assembly of the framework.
Metal-to-Linker Ratio 1:1 to 1:2Can affect the dimensionality and topology of the resulting MOF.The stoichiometry of the reactants can favor the formation of specific coordination modes and network connectivities.
Modulator Concentration 0 - 100 equivalentsControls crystal size, morphology, and defect density.Modulators compete with the linker for coordination sites, slowing down the nucleation and growth processes, which often results in larger and more well-defined crystals.[4][5]
pH -Can influence the deprotonation state of the carboxylic acid groups and the hydrolysis of the metal salt.The pH of the reaction mixture affects the availability of the carboxylate coordinating groups and can influence the formation of different metal-oxo clusters.

Characterization Techniques

To confirm the successful synthesis and to characterize the properties of the this compound-based MOF, a suite of analytical techniques should be employed.

Technique Purpose Expected Observations
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk sample.A well-defined diffraction pattern with sharp peaks indicates a crystalline material. The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction data to confirm the structure.
Single-Crystal X-ray Diffraction (SC-XRD) To determine the precise three-dimensional atomic structure of the MOF.Provides detailed information on bond lengths, bond angles, coordination environment of the metal, and the overall network topology.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the linker to the metal center.The characteristic C=O stretching frequency of the carboxylic acid (~1700 cm⁻¹) should shift to a lower wavenumber upon coordination to the metal ion.[3] The disappearance of the broad O-H stretch of the carboxylic acid is also indicative of coordination.[3]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the amount of solvent within the pores.A TGA curve will show weight loss steps corresponding to the removal of guest solvent molecules and the eventual decomposition of the framework at higher temperatures.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and porosity of the activated MOF.An N₂ adsorption-desorption isotherm at 77 K will allow for the calculation of the BET surface area, pore volume, and pore size distribution, confirming the porous nature of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the organic linker and the digested MOF.¹H and ¹³C NMR of the digested MOF (e.g., in D₂SO₄/D₂O) should match the spectrum of the pure linker, confirming its integrity within the framework.

Troubleshooting

Problem Possible Cause Suggested Solution
Amorphous product or no precipitate - Reactant concentrations are too low.- Reaction temperature is too low.- Inappropriate solvent system.- Increase the concentration of the reactants.- Increase the reaction temperature in increments.- Experiment with different solvents or solvent mixtures to improve reactant solubility.
Formation of a fine powder instead of single crystals - Nucleation rate is too high.- Rapid cooling.- Introduce a modulator to slow down the reaction kinetics.- Decrease the reaction temperature.- Implement a slower cooling profile for the oven.
Low product yield - Incomplete reaction.- Product is partially soluble in the mother liquor.- Increase the reaction time.- Try a different solvent system where the product is less soluble.
Impure product (mixed phases) - Reaction conditions are on a phase boundary.- Carefully adjust the reaction temperature, time, or reactant ratios.- The use of a modulator can sometimes favor the formation of a single phase.

Diagram of Linker Coordination

Caption: Potential coordination modes of the 2-Methylpyridine-3,5-dicarboxylate linker with metal centers (M).

References

  • Khaled Ahmed Al-Nobi, K., & Abdul Kadir, M. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL, 3(4). Retrieved from [Link]

  • Alves, T. I. C., et al. (2022). Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. Pharmaceuticals, 15(1), 95. Retrieved from [Link]

  • Jiang, D., et al. (2021). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). Coordination Chemistry Reviews, 444, 214064. Retrieved from [Link]

  • Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(8), 1436-1448. Retrieved from [Link]

  • Lanno, A., et al. (2022). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Inorganic Chemistry, 61(1), 406-415. Retrieved from [Link]

  • Jiang, D., et al. (2021). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). Coordination Chemistry Reviews, 444, 214064. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpyridine-3,5-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. Here, we address common challenges through troubleshooting guides and frequently asked questions, explaining the causality behind experimental choices to ensure your success.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached via two primary, robust routes. The choice between them often depends on the availability of starting materials, scalability, and the desired purity profile.

  • Route A: Oxidation of 2,3,5-Collidine. This is a direct and atom-economical approach that involves the oxidation of the two methyl groups at the 3- and 5-positions of the pyridine ring.

  • Route B: Modified Hantzsch Pyridine Synthesis. This classic multi-component reaction builds the pyridine ring first as a diester, which is subsequently hydrolyzed to the target diacid.

Below is a logical workflow to guide you through selecting and troubleshooting these synthetic pathways.

Synthesis_Workflow cluster_selection Route Selection cluster_route_a Route A: Oxidation cluster_route_b Route B: Hantzsch Synthesis Start Identify Available Starting Materials Collidine_Avail Is 2,3,5-Collidine Readily Available? Start->Collidine_Avail Hantzsch_Reagents_Avail Are Acetaldehyde & Ethyl Acetoacetate Available? Collidine_Avail->Hantzsch_Reagents_Avail No Oxidation Perform Oxidation of 2,3,5-Collidine Collidine_Avail->Oxidation Yes Hantzsch_Reagents_Avail->Start No (Re-evaluate sources) Hantzsch Hantzsch Reaction to form Diester Intermediate Hantzsch_Reagents_Avail->Hantzsch Yes Purification_A Isolate & Purify Diacid Product Oxidation->Purification_A End Final Product: This compound Purification_A->End Hydrolysis Perform Saponification (Diester -> Diacid) Hantzsch->Hydrolysis Purification_B Isolate & Purify Diacid Product Hydrolysis->Purification_B Purification_B->End

Caption: Decision workflow for selecting a synthetic route.

II. Troubleshooting Guide & FAQs: Route A - Oxidation of 2,3,5-Collidine

This route is conceptually straightforward but requires careful control of reaction conditions to prevent over-oxidation or incomplete conversion. The most common oxidizing agent for this transformation is potassium permanganate (KMnO₄).[1][2]

Oxidation_Pathway cluster_main Oxidation of 2,3,5-Collidine cluster_side Potential Side Products Collidine 2,3,5-Collidine (2,3,5-Trimethylpyridine) Diacid This compound (Target Product) Collidine->Diacid  KMnO4, H2O, Heat   Triacid Pyridine-2,3,5-tricarboxylic acid (Over-oxidation) Collidine->Triacid Harsh Conditions Monoacid 3,5-Dimethylpyridine- 2-carboxylic acid (Incorrect Oxidation) Collidine->Monoacid Steric Hindrance/Temp.

Caption: Reaction pathway for the oxidation of 2,3,5-collidine.

Frequently Asked Questions (FAQs)

Question 1: My reaction yield is very low, and I recover a lot of unreacted starting material. What is going wrong?

Answer: Low conversion is a common issue and typically points to three main factors: insufficient oxidant, inadequate temperature, or poor mixing.

  • Causality: The oxidation of alkyl side chains on an aromatic ring requires breaking strong C-H bonds, which is energetically demanding.[2] Potassium permanganate is a powerful oxidant, but the reaction kinetics can be slow, especially in a heterogeneous mixture (solid KMnO₄ and MnO₂ in a liquid phase).

  • Troubleshooting Steps:

    • Stoichiometry: Ensure you are using a sufficient molar excess of KMnO₄. Theoretically, 6 moles of KMnO₄ are required per mole of 2,3,5-collidine to oxidize two methyl groups to carboxylic acids. Practically, an excess of 10-20% is recommended to drive the reaction to completion.

    • Temperature Control: The reaction is typically performed at reflux in an aqueous solution. Ensure your reaction mixture is maintaining a steady reflux (around 100 °C). Temperatures that are too low will result in impractically long reaction times.

    • Mixing: Vigorous mechanical stirring is crucial. The reaction involves multiple phases (aqueous solution, organic starting material, solid KMnO₄, and solid MnO₂ byproduct). Efficient stirring increases the interfacial area, enhancing the reaction rate.

    • Reaction Time: This oxidation can take several hours (8-24 hours). Monitor the reaction by TLC or LC-MS. A key indicator of reaction progress is the disappearance of the purple permanganate color.

Question 2: My final product is a brownish powder and shows multiple spots on TLC. How can I improve purity and avoid side products?

Answer: The formation of colored impurities and side products is often due to over-oxidation or incomplete oxidation. The brown color is typically from residual manganese dioxide (MnO₂).

  • Causality: While the methyl groups at the 3- and 5-positions are the primary targets, the 2-methyl group can also be oxidized under harsh conditions, leading to pyridine-2,3,5-tricarboxylic acid. Conversely, if conditions are too mild, you may form mono-oxidized intermediates. The MnO₂ byproduct is a fine, voluminous precipitate that can be difficult to remove completely.[1]

  • Troubleshooting & Purification Protocol:

    • Control Over-oxidation: Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed. Precise temperature control is key.

    • MnO₂ Removal: After the reaction is complete (the purple color of permanganate is gone), the hot solution must be filtered to remove the MnO₂. Using a pad of Celite® or diatomaceous earth in your filter funnel is highly effective for trapping the fine particles. Wash the filter cake thoroughly with hot water to recover any adsorbed product.

    • Acid-Alkali Purification: This is a highly effective method for purifying pyridine carboxylic acids.[1]

      • Take the filtrate and cool it to room temperature.

      • Slowly acidify with concentrated HCl or H₂SO₄ to a pH of ~3-4. The product will precipitate out.

      • Filter the crude solid.

      • Redissolve the crude solid in a dilute base (e.g., 5% NaOH or NH₄OH solution).

      • Add activated carbon and stir for 30 minutes at 50-60 °C to remove colored impurities.

      • Filter the hot solution through Celite® to remove the carbon.

      • Re-precipitate the pure product by again acidifying the clear filtrate to its isoelectric point (pH ~3-4).

      • Filter, wash with cold water, and dry under vacuum.

Question 3: The reaction starts, but then seems to stall, with the permanganate color persisting for a very long time. What could be the cause?

Answer: This "stalling" can happen if the MnO₂ byproduct coats the remaining KMnO₄ particles, preventing them from dissolving and reacting.

  • Causality: As MnO₂ is formed, it can passivate the surface of the solid KMnO₄, effectively halting the reaction.

  • Troubleshooting Steps:

    • Incremental Addition: Instead of adding all the KMnO₄ at once, add it in portions over several hours. This maintains a manageable concentration of oxidant and prevents excessive initial MnO₂ formation.

    • Enhanced Agitation: Ensure your mechanical stirrer is creating a strong vortex and that no solids are settling at the bottom of the flask.

    • Solvent Volume: Ensure the reaction is not overly concentrated. A sufficient volume of water is needed to allow for effective stirring and dissolution of the oxidant.

ParameterRecommended ValueRationale
Starting Material 2,3,5-CollidinePrecursor with required methyl groups at C3 and C5.
Oxidant Potassium Permanganate (KMnO₄)Strong, common, and effective oxidant for alkyl side-chains.[2]
Molar Ratio 1 : 6.5 (Collidine : KMnO₄)A slight excess of oxidant ensures complete conversion.
Solvent WaterInexpensive, non-reactive, and allows for high reaction temperatures (reflux).
Temperature 95-100 °C (Reflux)Provides sufficient energy to overcome the activation barrier.
Reaction Time 8-24 hours (Monitor by TLC)Reaction kinetics can be slow.
Workup Hot filtration, acidificationRemoves MnO₂ byproduct and precipitates the crude product.[1]

Table 1: Recommended Reaction Conditions for Route A.

III. Troubleshooting Guide & FAQs: Route B - Hantzsch Synthesis & Hydrolysis

This route is a multi-step process that offers good control over the final structure. It involves forming the diethyl ester of the target molecule, followed by hydrolysis.[3][4]

Hantzsch_Pathway Reagents Acetaldehyde + 2x Ethyl Acetoacetate + Ammonia DHP Diethyl 2-methyl-1,4-dihydropyridine- 3,5-dicarboxylate Reagents->DHP Hantzsch Condensation Diester Diethyl 2-methylpyridine- 3,5-dicarboxylate DHP->Diester Oxidation (e.g., HNO3 or FeCl3) Diacid This compound (Target Product) Diester->Diacid Saponification (e.g., NaOH, H2O, Heat)

Caption: Reaction pathway for the Hantzsch synthesis and subsequent hydrolysis.

Frequently Asked Questions (FAQs)

Question 1: The initial Hantzsch reaction to form the dihydropyridine intermediate has a low yield. What are the critical parameters?

Answer: The Hantzsch synthesis is a multi-component reaction, and its success hinges on balancing the rates of several competing reactions.[5]

  • Causality: The mechanism involves Knoevenagel condensation, enamine formation, and a Michael addition.[5] If conditions are not optimal, side reactions can dominate. The intermediate 1,4-dihydropyridine (1,4-DHP) can also be unstable.

  • Troubleshooting Steps:

    • Solvent and Temperature: The reaction is often performed in a protic solvent like ethanol or under solvent-free conditions. Refluxing in ethanol is a standard and reliable method.

    • Ammonia Source: Ammonium acetate is a convenient source of ammonia as it also acts as a mild acidic catalyst.

    • Order of Addition: While it's a one-pot reaction, pre-mixing the aldehyde and one equivalent of the β-ketoester before adding the ammonia and the second equivalent of β-ketoester can sometimes improve yields by favoring the initial Knoevenagel condensation.

    • Aromatization: The 1,4-DHP intermediate must be oxidized to the stable pyridine ring. This can be done in a separate step using nitric acid or ferric chloride (FeCl₃), or sometimes occurs in situ.[6] Ensure this oxidation step goes to completion, as the DHP is often less stable and harder to purify.

Question 2: The hydrolysis (saponification) of the diethyl ester to the dicarboxylic acid is incomplete. I get a mix of diester, monoester, and diacid.

Answer: Incomplete hydrolysis is a frequent challenge, especially with sterically hindered esters.

  • Causality: The hydrolysis of the second ester group is often slower than the first due to the electrostatic repulsion from the newly formed carboxylate anion. The 2-methyl group may also provide some minor steric hindrance.

  • Troubleshooting Steps:

    • Sufficient Base: Use a significant excess of base (e.g., 3-4 equivalents of NaOH or KOH) to ensure the reaction equilibrium is pushed towards the dicarboxylate salt.

    • Reaction Time and Temperature: Saponification requires heating. Refluxing the diester in an aqueous or aqueous/alcoholic solution of NaOH for several hours (4-12 h) is typically necessary. Monitor the reaction by TLC or LC-MS until all starting material and monoester intermediate are consumed.

    • Co-solvent: If the diester has low solubility in the aqueous base, adding a co-solvent like ethanol or dioxane can create a homogeneous solution and accelerate the reaction.

Question 3: How do I properly isolate the final dicarboxylic acid after hydrolysis?

Answer: Isolation requires careful pH control to precipitate the product from the aqueous solution.

  • Causality: Pyridine dicarboxylic acids are amphoteric. They are soluble in both strong acid (protonated nitrogen) and base (deprotonated carboxyl groups). They are least soluble at their isoelectric point.

  • Isolation Protocol:

    • After hydrolysis is complete, cool the basic reaction mixture in an ice bath.

    • Slowly and with vigorous stirring, add a strong acid (e.g., 6M HCl) dropwise.

    • Monitor the pH closely with a pH meter or pH paper. The product will begin to precipitate.

    • Continue adding acid until you reach the pH of maximum precipitation (typically pH 3-4). Adding too much acid will re-dissolve the product.

    • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete crystallization.

    • Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by a cold non-polar solvent like acetone or ether to aid drying.

    • Dry the final product under vacuum.

ParameterStep 1: Hantzsch ReactionStep 2: Hydrolysis
Reactants Acetaldehyde, Ethyl Acetoacetate, NH₄OAcDiethyl 2-methylpyridine-3,5-dicarboxylate
Solvent EthanolWater / Ethanol mixture
Reagent N/ASodium Hydroxide (NaOH)
Molar Ratio 1 : 2 : 1.2 (Aldehyde:Ketoester:Ammonia)1 : 3 (Diester : NaOH)
Temperature 78 °C (Reflux)80-100 °C (Reflux)
Reaction Time 4-8 hours4-12 hours
Workup Oxidation, extractionAcidification to isoelectric point

Table 2: Recommended Reaction Conditions for Route B.

IV. Experimental Protocols

Protocol A: Oxidation of 2,3,5-Collidine
  • Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,3,5-collidine (12.1 g, 0.1 mol) and 400 mL of water.

  • Reaction: Heat the mixture to 95 °C with vigorous stirring. Prepare a solution of potassium permanganate (102.7 g, 0.65 mol) in 500 mL of warm water. Add this KMnO₄ solution dropwise to the reaction flask over 4-5 hours, maintaining a gentle reflux.

  • Monitoring: The purple color of the permanganate should disappear as it is consumed. Continue heating and stirring for an additional 4-6 hours after the addition is complete, or until the purple color no longer persists.

  • Workup (MnO₂ Removal): While the mixture is still hot, add a small amount of ethanol to quench any remaining KMnO₄. Filter the hot mixture through a pad of Celite® to remove the brown MnO₂ precipitate. Wash the filter cake with 2 x 100 mL of hot water.

  • Isolation: Combine the filtrates and cool to room temperature. Slowly acidify with concentrated HCl with stirring in an ice bath until the pH is approximately 3.5.

  • Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with 50 mL of cold water. For higher purity, perform the acid-alkali purification described in Section II, FAQ 2. Dry the final product in a vacuum oven at 60 °C to yield this compound.

Protocol B: Hantzsch Synthesis and Hydrolysis

Step 1: Synthesis of Diethyl 2-methylpyridine-3,5-dicarboxylate

  • Setup: In a 500 mL round-bottom flask, combine ethyl acetoacetate (52.0 g, 0.4 mol), acetaldehyde (8.8 g, 0.2 mol), ammonium acetate (18.5 g, 0.24 mol), and 150 mL of ethanol.

  • Condensation: Heat the mixture to reflux with stirring for 6 hours. The reaction progress can be monitored by TLC.

  • Oxidation: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, add 65% nitric acid (20 mL) dropwise while cooling in an ice bath. Once the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 50 °C for 1 hour.

  • Isolation: Pour the reaction mixture into 500 mL of ice-water and neutralize by the slow addition of solid sodium bicarbonate. Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl ester. Purify by column chromatography or recrystallization from ethanol/water.

Step 2: Hydrolysis to this compound

  • Setup: To a 500 mL round-bottom flask, add the diethyl ester from Step 1 (25.1 g, 0.1 mol) and a solution of sodium hydroxide (12.0 g, 0.3 mol) in 200 mL of water/ethanol (1:1).

  • Saponification: Heat the mixture to reflux with stirring for 8 hours, or until TLC/LC-MS indicates the complete disappearance of the starting material and monoester intermediate.

  • Isolation: Cool the reaction mixture in an ice bath. Carefully acidify with 6M HCl to pH ~3.5.

  • Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product.

V. References

  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about Hantzsch's reaction? A review. RSC Advances, 4(90), 54282–54299.

  • Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debache, A. (2011). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2575.

Sources

Technical Support Center: Purification of 2-Methylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylpyridine-3,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to troubleshoot effectively and achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Question: Why is the yield of my this compound unexpectedly low after the initial precipitation?

Answer:

Low recovery after precipitation is a frequent issue that can often be traced back to suboptimal pH control or excessive washing. This compound, like other dicarboxylic acids, exhibits pH-dependent solubility.

  • Incomplete Precipitation: The isoelectric point of the molecule is crucial for minimum solubility. If the pH of the solution is not carefully adjusted, a significant amount of the product may remain dissolved. It is essential to perform a slow, controlled acidification with a mineral acid such as HCl or H₂SO₄.[1][2] Monitoring the pH throughout the addition is critical. Small-scale trials can help determine the optimal final pH for maximum precipitation.

  • Loss During Washing: While washing the filtered solid is necessary to remove residual acid and inorganic salts, using an excessive volume of cold water or a solvent in which the compound has some solubility can lead to product loss. Washing should be performed with a minimal amount of ice-cold deionized water.

  • Formation of Soluble Salts: If the acidification is incomplete, some of the product may remain as a more soluble salt (e.g., a carboxylate salt), leading to lower yields of the precipitated free acid.

Question: My purified this compound has a persistent yellow or off-white color. What is the likely cause and how can I remove it?

Answer:

A persistent color in your final product often indicates the presence of chromophoric impurities, which can arise from the synthesis or degradation.

  • Oxidized Impurities: The synthesis of pyridine dicarboxylic acids often involves strong oxidizing agents.[2] Incomplete reaction or side reactions can lead to colored, oxidized byproducts that co-precipitate with your desired compound.

  • Residual Starting Materials or Intermediates: Depending on the synthetic route, colored starting materials or intermediates may be carried through the purification process.

  • Thermal Degradation: Heating the compound for extended periods, especially at high temperatures during drying, can sometimes lead to decomposition and the formation of colored impurities.

To address this, a recrystallization step is highly recommended. For colored impurities that are difficult to remove by recrystallization alone, treatment with activated charcoal can be effective.[3] A small amount of activated charcoal is added to the hot solution of the crude product, which is then filtered while hot to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

Question: I am struggling to find a suitable solvent for the recrystallization of this compound. What is the recommended approach?

Answer:

Selecting the right solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Solvent Screening: A systematic solvent screening is the most effective approach. Test small quantities of your crude product in various solvents of differing polarities. Common choices for carboxylic acids include water, ethanol, methanol, acetic acid, or mixtures such as ethanol/water or toluene/petroleum ether.[4]

  • Water as a Primary Solvent: For many pyridine dicarboxylic acids, water is a good starting point due to the polarity imparted by the carboxylic acid groups and the pyridine nitrogen.[5] The solubility will be significantly higher in hot water compared to cold water.

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

Below is a table to guide your solvent screening process.

Solvent SystemExpected Solubility ProfileRationale
WaterGood solubility when hot, poor when cold.The polar nature of the carboxylic acids and the pyridine ring allows for hydrogen bonding with water.
Ethanol/WaterHighly tunable.The ratio can be adjusted to achieve the ideal solubility gradient for effective purification.
Acetic AcidLikely a good solvent.The acidic nature of the solvent can protonate the pyridine nitrogen, increasing solubility.
TolueneLikely a poor solvent.The non-polar nature of toluene makes it a potential "anti-solvent" in a mixed-solvent system.

Question: My compound oils out during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for nucleation and ordered crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled solution can induce crystallization.[3]

  • Solvent Adjustment: The solvent system may be too good. Try using a solvent in which the compound is less soluble, or adjust the ratio of your mixed solvent system to be richer in the "poor" solvent.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.

Frequently Asked Questions (FAQs)

What are the most common impurities I should expect in my crude this compound?

The impurities will largely depend on the synthetic route employed. Common synthetic precursors include substituted pyridines or quinolines which are then oxidized.[2][6] Therefore, potential impurities could be:

  • Unreacted Starting Materials: The initial substituted pyridine or quinoline.

  • Partially Oxidized Intermediates: Compounds where only one of the precursor groups has been oxidized to a carboxylic acid.

  • Over-oxidized or Side-Reaction Products: Products from undesired oxidation at other positions on the pyridine ring.

  • Inorganic Salts: From the use of basic or acidic reagents during the workup.

What is the best way to dry the purified this compound?

Proper drying is essential to remove residual solvents.

  • Air Drying: The initial bulk of the solvent can be removed by air drying on a filter paper.

  • Vacuum Oven: The most effective method is to dry the solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C).[1] This will efficiently remove residual water and other volatile solvents without causing thermal decomposition. It is advisable to perform a small-scale test to ensure the chosen temperature does not cause degradation.

  • Desiccator: For smaller quantities, drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide or anhydrous calcium sulfate is also effective.[7]

Which analytical techniques are most suitable for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the compound and identifying any organic impurities. The presence of unexpected signals can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the sample. A single, sharp peak is indicative of a pure compound. Different detector types (e.g., UV-Vis) can be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it excellent for identifying unknown impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Experimental Workflow & Diagrams

Workflow for Purification by Precipitation and Recrystallization

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_precipitation Precipitation cluster_recrystallization Recrystallization crude_solution Crude Reaction Mixture in Aqueous Base acidification Slow Acidification (e.g., with HCl) to Isoelectric Point crude_solution->acidification 1 precipitation Precipitate Formation acidification->precipitation 2 filtration_wash Filtration & Washing with Cold Water precipitation->filtration_wash 3 crude_solid Crude this compound filtration_wash->crude_solid 4 dissolution Dissolve Crude Solid in Minimal Hot Solvent crude_solid->dissolution 5 charcoal Optional: Activated Charcoal Treatment dissolution->charcoal 6a hot_filtration Hot Filtration dissolution->hot_filtration charcoal->hot_filtration 6b crystallization Slow Cooling & Crystallization hot_filtration->crystallization 7 final_filtration Filtration & Washing with Cold Solvent crystallization->final_filtration 8 drying Drying under Vacuum final_filtration->drying 9 pure_product Pure this compound drying->pure_product 10

Caption: A generalized workflow for the purification of this compound.

Decision Tree for Troubleshooting Low Recrystallization Yield

This diagram provides a logical path for troubleshooting low yields during the recrystallization process.

TroubleshootingYield start Low Recrystallization Yield check_filtrate Is there precipitate in the cold filtrate? start->check_filtrate too_much_solvent Too much solvent was used. Reduce solvent volume in next attempt. check_filtrate->too_much_solvent Yes solvent_too_good Compound is too soluble in the cold solvent. Try a different solvent or a mixed-solvent system. check_filtrate->solvent_too_good No check_hot_solution Was the crude material fully dissolved in the hot solvent? solvent_too_good->check_hot_solution insoluble_impurities Insoluble impurities were present. Perform hot filtration. check_hot_solution->insoluble_impurities No not_enough_solvent Not enough solvent was used. Increase solvent volume slightly. check_hot_solution->not_enough_solvent Yes

Caption: A decision tree for troubleshooting low recrystallization yields.

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • Method for the preparation of pyridine-2,3-dicarboxylic acids. Patent 0259687.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Drying Organic Solutions. University of Colorado Boulder Department of Chemistry. Available at: [Link]

  • Drying Agents. Chemistry LibreTexts. Available at: [Link]

  • Method for the preparation of pyridine-2,3-dicarboxylic acids. US4816588A. Google Patents.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Available at: [Link]

  • Process for recovery of pyridine-2,3-dicarboxylic acid. CN1236777A. Google Patents.
  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. EP0564083A1. Google Patents.
  • Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. Available at: [Link]

Sources

common impurities in 2-Methylpyridine-3,5-dicarboxylic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylpyridine-3,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during its synthesis and purification. Here, we provide in-depth answers to frequently asked questions and step-by-step guides to ensure the highest quality of your product for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The impurities in this compound are typically related to its synthesis, which commonly involves the Hantzsch pyridine synthesis to form the corresponding diester, followed by hydrolysis. The common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residuals of the aldehyde, β-keto ester (e.g., ethyl acetoacetate), and the nitrogen donor (e.g., ammonia or ammonium acetate) used in the Hantzsch synthesis.[1][2][3][4]

  • Incompletely Oxidized Intermediates: The 1,4-dihydropyridine precursor to the aromatic pyridine ring is a very common impurity if the oxidation step is not complete.[1][5]

  • Partially Hydrolyzed Product: Monoesters of this compound can be present if the hydrolysis of the diester intermediate is incomplete.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, water, or other organic solvents) may be present in the final product.[6]

  • Inorganic Salts: Salts formed during pH adjustments in the workup, such as sodium sulfate or ammonium chloride, can be trapped in the product.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main compound from its impurities. Different impurities will have different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify impurities by their characteristic chemical shifts. For example, the presence of a dihydropyridine intermediate will show characteristic peaks for the protons on the saturated ring. Residual solvents like ethanol will also have distinct signals.

  • Mass Spectrometry (MS): MS can help identify impurities by their mass-to-charge ratio, confirming the molecular weight of unknown species.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can indicate the presence of functional groups that are characteristic of certain impurities, such as the N-H stretch of a dihydropyridine or the C=O stretch of a residual ester.

Troubleshooting Guide

Problem 1: My final product is off-white or yellowish, not pure white.
  • Possible Cause: The discoloration is often due to the presence of oxidized byproducts or residual dihydropyridine intermediates, which can be colored.

  • Solution:

    • Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water) and add a small amount of activated charcoal. The charcoal will adsorb colored impurities.

    • Recrystallization: After the charcoal treatment, perform a careful recrystallization. This is a highly effective method for removing colored impurities.

Problem 2: My NMR spectrum shows unexpected peaks in the aliphatic region.
  • Possible Cause: These peaks often correspond to the protons of the 1,4-dihydropyridine intermediate that was not fully oxidized. Residual solvents from the synthesis or purification, such as ethanol, can also show up in this region.

  • Solution:

    • Re-run the Oxidation Step: If the dihydropyridine intermediate is the issue, you may need to re-subject your material to the oxidation conditions. Common oxidants for this step include nitric acid or chromium trioxide.[1]

    • Thorough Drying: If the peaks correspond to residual solvents, ensure your product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (if the compound is thermally stable).

Problem 3: The melting point of my product is broad and lower than the literature value.
  • Possible Cause: A broad and depressed melting point is a classic indicator of an impure compound. The presence of any of the common impurities will lead to this observation.

  • Solution:

    • Recrystallization: This is the most effective technique for purifying crystalline solids. The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying this compound using a single-solvent recrystallization method.

Step 1: Solvent Selection

  • Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, acetic acid, or mixtures thereof) at room temperature and at their boiling points.

  • The ideal solvent will dissolve the product sparingly at room temperature but completely at its boiling point.

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of solvent to ensure good recovery.

Step 3: Decolorization (Optional)

  • If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot filter the solution through a fluted filter paper to remove the charcoal.

Step 4: Crystallization

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

Step 5: Isolation and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is particularly useful for separating the acidic product from non-acidic impurities.

Step 1: Dissolution

  • Dissolve the crude product in a suitable organic solvent in which the impurities are also soluble.

Step 2: Base Extraction

  • Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M sodium hydroxide). The acidic this compound will react with the base and move into the aqueous layer as its sodium salt.

  • Repeat the extraction two to three times to ensure all the desired product has been transferred to the aqueous layer.

Step 3: Backwash

  • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped non-acidic impurities.

Step 4: Acidification and Precipitation

  • Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (pH ~2-3).

  • The this compound will precipitate out of the solution as a solid.

Step 5: Isolation and Drying

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual salts.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity ClassExampleIdentification MethodRemoval Technique
Starting MaterialsEthyl acetoacetateNMR, GC-MSRecrystallization, Washing
IntermediatesDiethyl 2-methyl-1,4-dihydropyridine-3,5-dicarboxylateNMR, HPLCFurther oxidation, Recrystallization
ByproductsPartially hydrolyzed monoesterHPLC, MSComplete hydrolysis, Recrystallization
SolventsEthanolNMR, GCVacuum drying
Inorganic SaltsSodium ChlorideConductivity, ICWashing with water

Visualizations

Diagram 1: Workflow for the Purification of this compound

G cluster_0 Initial State cluster_1 Purification Path 1: Recrystallization cluster_2 Purification Path 2: Acid-Base Extraction cluster_3 Final State Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve If crystalline solid Dissolve_AB Dissolve in Organic Solvent Crude->Dissolve_AB If mixture with non-acidic impurities Charcoal Charcoal Treatment (Optional) Dissolve->Charcoal Filter Hot Filtration Charcoal->Filter Crystallize Cool to Crystallize Filter->Crystallize Isolate Isolate Crystals Crystallize->Isolate Pure Pure Product Isolate->Pure Extract Extract with Aqueous Base Dissolve_AB->Extract Acidify Acidify Aqueous Layer Extract->Acidify Precipitate Precipitate Product Acidify->Precipitate Isolate_AB Isolate Precipitate Precipitate->Isolate_AB Isolate_AB->Pure

Caption: Purification workflows for this compound.

References

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Eisner, U. & Kuthan, J. The Chemistry of Dihydropyridines. Chemical Reviews, 1972, 72(1), 1-42.
  • Google Patents.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

  • Google Patents.
  • Google Patents. Method for the preparation of pyridine-2,3-dicarboxylic acids - US4816588A.
  • National Center for Biotechnology Information. Flow Synthesis of 2-Methylpyridines via α-Methylation. ACS Sustainable Chemistry & Engineering, 2015 , 3(9), 2311–2316. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for 2-Methylpyridine-3,5-dicarboxylic acid (CAS 89942-70-1). This molecule is a valuable building block in pharmaceutical and materials science research. However, its rigid, zwitterionic potential and dual carboxylic acid groups present significant solubility challenges in common laboratory solvents. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these challenges and to offer practical, field-tested solutions. We will explore the fundamental chemical principles governing its solubility and provide step-by-step protocols to help you achieve successful dissolution for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound so poorly soluble in water and many organic solvents?

Answer:

The poor solubility of this compound stems from a combination of its molecular structure:

  • Strong Intermolecular Forces: In its solid, neutral state, the molecule acts as both a hydrogen bond donor (from the carboxylic acid protons) and a hydrogen bond acceptor (at the pyridine nitrogen and carbonyl oxygens). This leads to the formation of a highly stable crystal lattice structure that is difficult for solvent molecules to break apart.

  • Zwitterionic Character: The acidic carboxylic acid groups can donate protons to the basic pyridine nitrogen, forming an intramolecular salt, or zwitterion. This charged, yet overall neutral, species has high lattice energy and is not easily solvated by either polar or non-polar solvents.

  • Amphoteric Nature: The molecule possesses both acidic (carboxylic acids) and basic (pyridine nitrogen) functional groups. This means its charge state, and therefore its solubility, is highly dependent on the pH of the medium.

Q2: I can't dissolve the compound in DMSO, even with heating. What am I doing wrong?

Answer:

This is a common and frustrating issue. While DMSO is a powerful polar aprotic solvent, it may not be sufficient on its own to overcome the strong crystal lattice energy of this compound. When researchers face this problem, the issue is often not the choice of solvent alone, but the need for an ionization-based strategy.

For compounds like this, which are practically insoluble in their neutral state, pH adjustment is the most effective method. A small amount of a suitable acid or base can dramatically increase solubility. For example, adding a base will deprotonate the carboxylic acids, forming a highly soluble carboxylate salt. One supplier notes that for a similar compound, pyridine-3,5-dicarboxylic acid, warming and heating to 60°C in DMSO is required, and that hygroscopic (wet) DMSO can significantly impact solubility.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Solvent: Use fresh, anhydrous DMSO. Water contamination can interfere with the dissolution of certain compounds.

  • Introduce a Base: Add a small molar excess (e.g., 2-3 equivalents) of a non-aqueous base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to your DMSO suspension. This will deprotonate the carboxylic acids and should lead to rapid dissolution.

  • Consider an Aqueous Basic Solution: If your downstream application allows for it, dissolving the compound in a dilute aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is often the most effective method.

Q3: What is the most reliable way to prepare a stock solution of this compound for biological assays?

Answer:

The most reliable method involves creating a basic aqueous stock solution, which can then be diluted into your assay buffer. This approach leverages the pH-dependent solubility of the compound to achieve a high-concentration, stable stock.

Below is a detailed protocol for preparing a 100 mM aqueous stock solution.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution via pH Adjustment

Objective: To prepare a clear, stable, and highly concentrated aqueous stock solution of this compound.

Materials:

  • This compound (MW: 181.15 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh Compound: Accurately weigh 181.15 mg of this compound for a 10 mL final volume (or scale as needed).

  • Initial Suspension: Add the solid to a volumetric flask containing approximately 70-80% of the final desired volume of high-purity water. The compound will not dissolve at this stage and will form a slurry.

  • Basification: While stirring vigorously, add the 1 M NaOH solution dropwise. Monitor the suspension closely.

  • Observe Dissolution: As the pH increases, the solid will begin to dissolve. Continue adding NaOH until all the solid has disappeared and the solution is completely clear.

  • pH Measurement: Use the pH meter to check the pH of the solution. The target pH should be > 8.0 to ensure complete deprotonation and prevent precipitation upon storage. Adjust with additional NaOH if necessary.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, carefully add high-purity water to reach the final target volume (e.g., 10 mL).

  • Filtration (Optional but Recommended): For sterile applications, filter the final solution through a 0.22 µm syringe filter to remove any potential particulates.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Data Summary & Visualization

The solubility of this compound is fundamentally dictated by its ionization state, which is controlled by pH.

Table 1: Predicted Solubility Behavior vs. pH
pH RangePredominant SpeciesExpected Aqueous SolubilityRationale
< 2Cationic (Protonated Pyridine)Low to ModerateThe positive charge on the pyridine nitrogen can improve solubility, but the carboxylic acids are fully protonated, limiting hydrogen bonding with water.
2 - 4Neutral/ZwitterionicVery LowIn this range, the molecule has minimal net charge, leading to strong intermolecular interactions and precipitation. This is near the isoelectric point.
4 - 7Mono-anionicModerateOne carboxylic acid is deprotonated, increasing polarity and improving solubility.
> 7Di-anionicHighBoth carboxylic acids are deprotonated, creating a highly polar dianion that is readily solvated by water.[3][4]
Diagram 1: pH-Dependent Ionization States

This diagram illustrates how the charge of this compound changes with pH, directly impacting its solubility.

G cluster_low_ph pH < pKa1 cluster_mid_ph pKa1 < pH < pKa2 cluster_high_ph pH > pKa2 low_ph Cationic (Poorly Soluble) mid_ph Zwitterionic/Neutral (Insoluble) low_ph->mid_ph + OH⁻ - H⁺ high_ph Dianionic (Highly Soluble) mid_ph->high_ph + OH⁻ - H⁺

Caption: Ionization states of this compound vs. pH.

Diagram 2: Troubleshooting Workflow for Dissolution

This workflow provides a logical sequence of steps to follow when encountering solubility issues.

cluster_ph pH Adjustment Strategy cluster_energy Energy Input start Start: Weigh Compound suspend Suspend in desired solvent (e.g., Water, DMSO) start->suspend check1 Is it fully dissolved? suspend->check1 add_base Add base dropwise (e.g., 1M NaOH for aq.) (e.g., TEA for org.) check1->add_base No success Success: Solution Prepared check1->success Yes check2 Is it fully dissolved? add_base->check2 heat Gently heat (e.g., 50-60°C) or use ultrasonication check2->heat No check2->success Yes check3 Is it fully dissolved? heat->check3 check3->success Yes fail Failure: Re-evaluate solvent choice or consider derivatization check3->fail No

Caption: Step-by-step troubleshooting guide for dissolving the compound.

References

  • Vertex AI Search. (n.d.). DETERMINATION OF SOLUBILITY CLASS.
  • Google Patents. (2005). Method for determining solubility of a chemical compound. WO2005116635A1.
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
  • ACS Publications. (n.d.). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Google Patents. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. Patent 0259687.
  • European Patent Office. (1997). Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof.
  • Google Patents. (n.d.). US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • ResearchGate. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Sigma-Aldrich. (n.d.). 2-Methylpyridine 98.
  • Google Patents. (n.d.). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • PubChem. (n.d.). 2-Methylpyridine.
  • ChemicalBook. (n.d.). 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5.
  • BLD Pharm. (n.d.). This compound.
  • Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid.
  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Jinjing Chemical. (2025). What is the pKa value of Pyridine-2,3-dicarboxylic Acid?.
  • PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid.
  • MedchemExpress.com. (n.d.). Pyridine-3,5-dicarboxylic acid | Drug Intermediate.
  • MedchemExpress.com. (n.d.). Pyridine-3,5-dicarboxylic acid | Drug Intermediate.
  • ResearchGate. (n.d.). Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents.

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Technical Support Center: Optimizing Reaction Conditions for 2-Methylpyridine-3,5-dicarboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-methylpyridine-3,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of modifying this versatile scaffold. The insights provided herein are based on established chemical principles and field-proven experience to ensure the successful optimization of your reaction conditions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of Desired Ester Derivative

Question: I am attempting to synthesize the dimethyl ester of this compound using a standard Fischer esterification with methanol and a sulfuric acid catalyst, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Fischer esterification of pyridine-based dicarboxylic acids are a common issue stemming from several factors. Let's break down the potential causes and solutions.

Causality and Remediation:

  • Incomplete Reaction/Equilibrium: Fischer esterification is a reversible reaction. The presence of water, either from the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials.

    • Solution: Ensure all reagents and glassware are scrupulously dry. Use anhydrous methanol and concentrated sulfuric acid. To drive the reaction forward, consider removing water as it forms, for example, by using a Dean-Stark apparatus, although this is less practical with a low-boiling alcohol like methanol. A simpler approach is to use a large excess of the alcohol, which serves as both reactant and solvent, to push the equilibrium towards the product.[1][2]

  • Protonation of the Pyridine Nitrogen: The pyridine nitrogen is basic and will be protonated by the strong acid catalyst. This deactivates the ring towards certain reactions but, more importantly, can affect the solubility of the starting material and intermediates.

    • Solution: While the acid catalyst is necessary, using an excessive amount can be detrimental. A catalytic amount (e.g., 5-10 mol%) is usually sufficient.

  • Alternative Esterification Methods: For acid-sensitive substrates or when Fischer esterification proves inefficient, other methods are often more successful.

    • Two-Step Acyl Chloride Formation: A robust method involves first converting the dicarboxylic acid to the corresponding diacyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride is then reacted with the alcohol.[1][3] This is a two-step process but often provides much higher yields.

    • Steglich Esterification: This method uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1] This is particularly useful for more complex or acid-sensitive alcohols.

Fischer_Esterification_Troubleshooting LowYield {Low Yield of Ester|<原因> Incomplete Reaction |<原因> Pyridine N Protonation |<原因> Steric Hindrance} Solutions {Solutions| Use Excess Alcohol | Anhydrous Conditions | Optimize Catalyst Loading | Alternative Methods} LowYield->Solutions Address AlternativeMethods {Alternative Methods| Acyl Chloride Formation | Steglich Esterification} Solutions->AlternativeMethods If needed

Issue 2: Difficulty in Forming Amide Derivatives

Question: I am struggling to synthesize a bis-amide derivative from this compound and a primary amine using standard amide coupling reagents. The reaction is sluggish and gives a complex mixture of products. What should I consider?

Answer: Amide bond formation with dicarboxylic acids, especially heteroaromatic ones, requires careful selection of coupling reagents and reaction conditions to avoid side reactions and achieve high yields.[4]

Causality and Remediation:

  • Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] The carboxylic acid must first be activated.

    • Solution: Employ a suitable coupling reagent. Common choices include carbodiimides (DCC, EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization if chiral amines are used.[3][4] Phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are also highly effective activating agents.

  • Reaction Conditions: The choice of solvent and base is critical.

    • Solvent: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM) are typically used.[3][5]

    • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[5] The order of addition of reagents can also be crucial; often, the carboxylic acid is pre-activated with the coupling reagent before the amine is introduced.

  • Incomplete Conversion and Side Products: The presence of two carboxylic acid groups can lead to the formation of mono-substituted products or intramolecular cyclization under certain conditions.

    • Solution: Use a slight excess of the amine (e.g., 2.2 equivalents for the bis-amide) and ensure sufficient reaction time. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time.

Amide_Coupling_Workflow Start This compound + Amine Activate Activate Carboxylic Acid (e.g., EDC/HOBt, HATU) Start->Activate Couple Amine Nucleophilic Attack Activate->Couple Base Add Non-Nucleophilic Base (e.g., DIPEA) Activate->Base Product Bis-Amide Derivative Couple->Product

II. Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatizations involve the two carboxylic acid functional groups. These include:

  • Esterification: Conversion of one or both carboxylic acids to esters. This is often done to increase solubility in organic solvents or to act as a protecting group.

  • Amidation: Formation of amides by coupling with primary or secondary amines. This is a key reaction in the synthesis of many biologically active molecules and ligands.[5]

  • Reduction: The carboxylic acids can be reduced to alcohols, although this often requires strong reducing agents and careful control to avoid reduction of the pyridine ring.

  • Anhydride Formation: Intramolecular or intermolecular anhydride formation can occur, particularly upon heating or with dehydrating agents.[6][7]

Q2: How does the methyl group at the 2-position influence the reactivity of the carboxylic acid groups?

A2: The methyl group at the 2-position (alpha to the nitrogen) can exert a steric effect on the adjacent carboxylic acid at the 3-position. This may lead to a difference in reactivity between the two carboxylic acid groups, potentially allowing for selective mono-derivatization under carefully controlled conditions. However, for most strong activating agents, this difference may not be sufficient for high selectivity.

Q3: Are there any specific safety precautions I should take when working with the reagents for these derivatizations?

A3: Yes, many of the reagents used for derivatization are hazardous.

  • Thionyl chloride (SOCl₂) and Oxalyl Chloride: These are corrosive and react violently with water, releasing toxic gases (HCl and SO₂ or CO/CO₂). They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Carbodiimides (e.g., DCC, EDC): DCC is a potent skin allergen. EDC is a water-soluble and less hazardous alternative but should still be handled with care.

  • Bases (e.g., TEA, DIPEA): These are corrosive and have strong odors. Handle them in a fume hood.

  • Solvents (e.g., DMF, DMSO, DCM): These have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can I perform a selective derivatization on only one of the carboxylic acid groups?

A4: Achieving high selectivity can be challenging but is possible under certain conditions. Strategies include:

  • Steric Control: As mentioned, the methyl group may slightly hinder the 3-position carboxylic acid. Using bulky reagents or carefully controlling stoichiometry (e.g., using slightly less than one equivalent of the coupling partner) might favor reaction at the 5-position.

  • Protecting Group Strategies: A more reliable method is to use a starting material where one of the carboxylic acids is already protected as an ester. The free carboxylic acid can then be derivatized, followed by deprotection of the ester.

III. Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2-methylpyridine-3,5-dicarboxylate via Acyl Chloride Formation

Step 1: Formation of the Diacyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approximately 76 °C) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution.

  • Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure.

Step 2: Esterification

  • Carefully add anhydrous methanol (in excess) to the crude diacyl chloride at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the excess methanol under reduced pressure.

  • Purify the resulting crude product, typically by recrystallization or column chromatography.

Protocol 2: Synthesis of a Bis-Amide Derivative using EDC/HOBt Coupling
  • Dissolve this compound (1.0 eq) and HOBt (2.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (2.2 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acids.

  • In a separate flask, dissolve the primary amine (2.2 eq) and DIPEA (3.0 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Quantitative Data Summary

ParameterFischer EsterificationAcyl Chloride MethodEDC/HOBt Amidation
Typical Yield 40-70%>85%70-95%
Reaction Time 12-48 hours4-6 hours (total)12-24 hours
Temperature RefluxReflux (Step 1), RT (Step 2)0 °C to RT
Key Reagents Alcohol, Acid CatalystSOCl₂, AlcoholAmine, EDC, HOBt, Base
Substrate Scope Good for simple alcoholsBroadBroad

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • HepatoChem. (n.d.). Amide Coupling Reaction in Medicinal Chemistry. [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. [Link]

  • Organic Process Research & Development. (2021). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Google Patents. (1956).
  • JoVE. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • Organic Letters. (2014). Carboxylic Acids as a Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. [Link]

  • Organic-Reaction.com. (n.d.). Acid to Ester Common Conditions. [Link]

  • National Institutes of Health. (2018). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. [Link]

  • Google Patents. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.

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Technical Support Center: Navigating the Chemistry of 2-Methylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the handling and reactivity of 2-Methylpyridine-3,5-dicarboxylic acid. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of decomposition during chemical reactions. Our aim is to equip you with the knowledge to confidently and successfully utilize this versatile building block in your synthetic endeavors.

Introduction: Understanding the Stability of this compound

This compound is a valuable scaffold in medicinal chemistry and materials science. However, its utility can be hampered by undesired decomposition, primarily through decarboxylation, under certain reaction conditions. The electron-withdrawing nature of the pyridine ring, coupled with the presence of two carboxylic acid groups, renders the molecule susceptible to the loss of carbon dioxide, especially at elevated temperatures or under specific pH conditions.

This guide will delve into the mechanisms of decomposition, provide strategies to mitigate these pathways, and offer detailed protocols for the protection and deprotection of the carboxylic acid functionalities.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The principal decomposition route is thermal decarboxylation, where one or both of the carboxylic acid groups are lost as carbon dioxide. While pyridine dicarboxylic acids are generally more stable than β-keto acids, the electron-deficient pyridine nucleus can facilitate this process, particularly at elevated temperatures. The position of the carboxylic acid groups is crucial; those at the 2- or 6-position (ortho to the nitrogen) are significantly more prone to decarboxylation. For this compound, with carboxylic acids at the 3- and 5-positions (meta to the nitrogen), the tendency for decarboxylation is reduced but not eliminated, especially under harsh reaction conditions[1].

Q2: At what temperatures should I be concerned about decarboxylation?

A2: While a specific decarboxylation temperature for this compound is not extensively reported, as a general guideline, prolonged heating above 150°C should be approached with caution. The thermal stability is influenced by the solvent, the presence of acids or bases, and metal catalysts. It is always advisable to conduct initial small-scale reactions to determine the stability of the compound under your specific experimental conditions.

Q3: Does the pH of the reaction medium affect the stability of this compound?

A3: Yes, pH can play a significant role. In strongly acidic solutions, protonation of the pyridine nitrogen can increase the electron-withdrawing effect on the ring, potentially promoting decarboxylation, although this can be a complex relationship[2]. Conversely, in basic media, the formation of the carboxylate salt generally increases stability towards decarboxylation. However, very strong basic conditions at high temperatures could still lead to decomposition.

Q4: Is one of the carboxylic acid groups more reactive or prone to decomposition than the other?

A4: The carboxylic acid groups at the 3- and 5-positions are electronically distinct due to the influence of the methyl group at the 2-position. While there is no definitive study on the selective decarboxylation of this specific molecule, it is plausible that the steric and electronic effects of the adjacent methyl group could lead to differential reactivity. When planning selective modifications, it is crucial to consider that achieving high selectivity for one carboxylic acid over the other can be challenging without a protecting group strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product, with evidence of gas evolution. Decarboxylation: The reaction temperature is too high, or the conditions are too acidic.1. Lower the Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use Milder Reagents: Opt for less aggressive acidic or basic reagents. 3. Protect the Carboxylic Acids: If the desired reaction does not involve the carboxylic acids, protect them as esters prior to the reaction (see Protocol 1).
Formation of a complex mixture of products. Multiple Reaction Pathways: This could be due to a combination of desired reactions, side reactions, and decomposition.1. Optimize Reaction Conditions: Systematically vary parameters such as temperature, solvent, and catalyst to favor the desired reaction. 2. Employ a Protecting Group Strategy: To ensure that only the desired functional group reacts, protect other reactive sites, including one or both carboxylic acids[3].
Difficulty in achieving selective reaction at one of the two carboxylic acid groups. Similar Reactivity: The electronic and steric differences between the 3- and 5-carboxylic acids may not be sufficient for high selectivity.1. Mono-protection: Employ a selective mono-esterification protocol (see Protocol 2) to differentiate the two carboxylic acid groups. 2. Statistical Approach: Run the reaction with a limiting amount of reagent and separate the mixture of mono- and di-substituted products, if feasible.

Experimental Protocols

Protocol 1: General Protection of Carboxylic Acids via Esterification

To prevent decarboxylation and other side reactions, the carboxylic acid groups can be converted to esters. Methyl or ethyl esters are common choices due to their stability and the availability of reliable deprotection methods.

Step-by-Step Methodology:

  • Dissolution: Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol or ethanol, used in excess as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude diester can be purified by column chromatography or recrystallization.

Deprotection (Hydrolysis) of the Esters:

  • Dissolution: Dissolve the diester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-4 equivalents).

  • Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the ester is fully hydrolyzed.

  • Acidification: Carefully acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to the isoelectric point of the dicarboxylic acid (typically pH 2-3) to precipitate the product.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Esterification_Deprotection Start 2-Methylpyridine-3,5- dicarboxylic acid Ester Dimethyl 2-Methylpyridine- 3,5-dicarboxylate Start->Ester   Esterification   (MeOH, H+) End 2-Methylpyridine-3,5- dicarboxylic acid Ester->End  Hydrolysis  (LiOH, H2O)

Caption: Workflow for the protection and deprotection of carboxylic acids.

Protocol 2: Selective Mono-esterification Strategy

Achieving selective mono-esterification can be challenging. One approach involves using a limited amount of the esterifying agent. A more controlled method is the partial hydrolysis of the diester.

Step-by-Step Methodology for Partial Hydrolysis:

  • Diester Synthesis: Prepare the dimethyl or diethyl ester as described in Protocol 1.

  • Controlled Hydrolysis: Dissolve the diester (1 equivalent) in a mixture of alcohol and water. Add a carefully controlled amount of base (e.g., 1.0-1.2 equivalents of LiOH or NaOH).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor closely by LC-MS to maximize the formation of the mono-ester while minimizing the formation of the dicarboxylic acid.

  • Work-up and Separation: Once the optimal ratio is reached, neutralize the reaction with a slight excess of a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting mixture of starting material, mono-ester, and di-acid can then be separated by column chromatography.

Logical Relationships in Preventing Decomposition

The core principle in preventing the decomposition of this compound is to mitigate the conditions that facilitate decarboxylation. This can be visualized as a decision-making process during reaction planning.

Decomposition_Prevention Start Reaction with 2-Methylpyridine- 3,5-dicarboxylic acid Condition_Check Are harsh conditions (high temp., strong acid/base) required? Start->Condition_Check Protect Protect Carboxylic Acids (e.g., Esterification) Condition_Check->Protect Yes Proceed Proceed with Reaction under Mild Conditions Condition_Check->Proceed No Protect->Proceed Deprotect Deprotect Carboxylic Acids Proceed->Deprotect Final_Product Desired Product Deprotect->Final_Product

Caption: Decision workflow for preventing decomposition.

References

  • Hammick, D. L., & Dyson, P. (1939). 172. The mechanism of decarboxylation. Journal of the Chemical Society (Resumed), 1724. [Link]

  • Wikipedia. Protecting group. [Link]

  • Krapcho, A. P. (2007). The Krapcho decarboxylation. In Name Reactions in Heterocyclic Chemistry II (pp. 569-579). John Wiley & Sons, Inc. [Link]

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Sciences, 27(4), 499-515. [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα‐amino and C‐terminal carboxyl functions in solid‐phase peptide synthesis. Journal of Peptide Research, 55(2), 117-127. [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-11675. [Link]

  • Gawel, M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(4), 863. [Link]

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Technical Support Center: Single Crystal Growth of 2-Methylpyridine-3,5-dicarboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the single crystal growth of 2-Methylpyridine-3,5-dicarboxylic acid (2-MPDA) complexes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of obtaining high-quality single crystals suitable for X-ray diffraction and other advanced characterization techniques.

The art of crystal growth is a delicate balance of thermodynamics and kinetics. The introduction of a methyl group to the pyridine-3,5-dicarboxylic acid backbone can significantly influence the solubility, coordination geometry, and crystal packing of the resulting metal-organic complexes. This can lead to specific challenges during crystallization. This resource provides a structured, in-depth approach to troubleshooting common issues, grounded in established crystallographic principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when crystallizing 2-MPDA complexes?

The most frequently reported issues include:

  • Oiling out or liquid-liquid phase separation: Instead of forming crystals, the complex separates from the solution as an amorphous oil.

  • Formation of polycrystalline powder: The complex precipitates rapidly as a microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction.

  • Poor crystal quality: Crystals may be too small, twinned, or have internal defects.

  • Inconsistent results: Difficulty in reproducing successful crystallization experiments.

Q2: How does the methyl group in 2-MPDA affect crystallization compared to the parent pyridine-3,5-dicarboxylic acid?

The methyl group introduces steric hindrance and alters the electronic properties of the ligand. This can:

  • Influence coordination: The methyl group can direct the coordination of the metal ion and influence the overall geometry of the complex.

  • Affect solubility: The hydrophobic nature of the methyl group can decrease solubility in highly polar solvents and increase it in less polar ones.

  • Impact crystal packing: The steric bulk of the methyl group can disrupt otherwise favorable packing arrangements observed in complexes of the parent ligand, potentially leading to the inclusion of solvent molecules in the crystal lattice.

Q3: What are the recommended starting points for solvent selection?

Based on studies of related pyridine dicarboxylic acid complexes, good starting points for solvent systems include:

  • High-boiling point polar aprotic solvents: Dimethylformamide (DMF), Dimethylacetamide (DMA), and N-Methyl-2-pyrrolidone (NMP) are frequently used, particularly in solvothermal and hydrothermal methods.[1][2]

  • Alcohols: Methanol and ethanol can be effective, often in combination with other solvents.

  • Water: Especially in hydrothermal synthesis, water is a key solvent. The pH of the aqueous solution can be a critical parameter to control.

A logical approach is to determine the solubility of your 2-MPDA complex in a range of solvents at room temperature and at elevated temperatures to identify suitable candidates for slow cooling or vapor diffusion methods.

Troubleshooting Guides

Issue 1: Oiling Out - The Formation of an Amorphous Oil

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the complex is lower than the temperature of the solution, or when the concentration of the solute is too high for the given solvent system.[3][4]

Potential Cause Explanation Troubleshooting Protocol
High Supersaturation Rapid cooling or evaporation can lead to a sudden increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.1. Slow Down the Process: Reduce the cooling rate (e.g., by insulating the crystallization vessel) or slow the rate of evaporation (e.g., by using a vial with a smaller opening or placing it in a larger sealed container with a small amount of the same solvent).2. Use a More Solubilizing Solvent System: Add a small amount of a "good" solvent to the mixture to reduce the level of supersaturation.
Low Melting Point of the Complex If the melting point of your 2-MPDA complex is below the boiling point of your chosen solvent, it may "melt" in the solution before it has a chance to crystallize.1. Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.2. Employ Vapor Diffusion: Set up a vapor diffusion experiment at a constant, lower temperature where the complex is a solid.
Presence of Impurities Impurities can disrupt the crystallization process and promote the formation of an oil.1. Purify the Complex: Before setting up crystallization trials, ensure your 2-MPDA complex is of high purity. Techniques like column chromatography or recrystallization of the bulk material may be necessary.2. Filter the Solution: Always filter your crystallization solution while hot to remove any particulate impurities.
Inappropriate Solvent System The solvent may be too "good" at dissolving the compound, leading to a very high concentration before precipitation occurs.1. Introduce an Anti-Solvent: Use a solvent in which your complex is less soluble as an anti-solvent in a liquid-liquid or vapor diffusion setup. Common anti-solvents for polar solvents like DMF include diethyl ether or pentane.
Issue 2: Formation of Polycrystalline Powder

The rapid formation of a fine powder indicates that nucleation is occurring much faster than crystal growth. The goal is to create an environment where a few nuclei form and then grow slowly into larger single crystals.

Potential Cause Explanation Troubleshooting Protocol
High Nucleation Rate A high degree of supersaturation can lead to the spontaneous formation of a large number of crystal nuclei.1. Reduce Supersaturation: Use a more dilute solution or a solvent system in which the complex is slightly more soluble.2. Control Temperature Gradient: For slow cooling methods, ensure the temperature drops very slowly to minimize the rate of nucleation.
Mechanical Agitation Vibrations or scratching of the crystallization vessel can induce rapid nucleation.1. Isolate the Experiment: Place your crystallization setup in a vibration-free environment.2. Avoid Scratching (Initially): While scratching can be a useful technique to induce crystallization if it is reluctant to start, it can also lead to a shower of small crystals if the solution is highly supersaturated.
Solvent Choice Highly volatile solvents can evaporate too quickly, leading to rapid precipitation.1. Use Less Volatile Solvents: Opt for solvents with higher boiling points for slow evaporation methods.2. Employ Vapor Diffusion: This technique provides a more controlled and slower change in solvent composition, favoring the growth of a smaller number of crystals.

Experimental Protocols & Visual Workflows

Protocol 1: Slow Evaporation

This is often the simplest method to begin with.

  • Prepare a nearly saturated solution of the 2-MPDA complex in a suitable solvent (e.g., DMF, methanol, or a mixture).

  • Filter the solution into a clean vial.

  • Cover the vial with a cap that has a small hole pricked in it to allow for slow evaporation.

  • Place the vial in a quiet, temperature-stable location.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Liquid-Vapor)

This method is highly effective for controlling the rate of crystallization.

  • Dissolve the 2-MPDA complex in a "good" solvent (e.g., DMF) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a small amount of an "anti-solvent" (a volatile solvent in which the complex is poorly soluble, e.g., diethyl ether or pentane) to the bottom of the larger container, ensuring the liquid levels do not touch.

  • The anti-solvent will slowly vaporize and diffuse into the solution of the complex, reducing its solubility and promoting slow crystal growth.

Protocol 3: Hydrothermal/Solvothermal Synthesis

This technique is particularly useful for coordination polymers and is frequently cited for pyridine dicarboxylic acid complexes.[2][5]

  • Combine the 2-MPDA ligand, a metal salt, and a solvent (often water, DMF, or a mixture) in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (typically between 100-180 °C) for a set period (usually 1-3 days).

  • Allow the autoclave to cool slowly to room temperature.

  • Isolate the resulting crystals by filtration.

Caption: A decision-making workflow for troubleshooting common crystallization outcomes.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Pyridine-3,5-dicarboxylic acid. Solubility of Things. Retrieved from [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]

  • How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. Retrieved from [Link]

  • Crystallization and coordination compounds structures? (2019, October 10). ResearchGate. Retrieved from [Link]

  • Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. (2023). MDPI. Retrieved from [Link]

  • Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. (2020, June 24). Dalton Transactions. Retrieved from [Link]

  • Sol–gel process. Wikipedia. Retrieved from [Link]

  • Crystal Growth 101. Hampton Research. Retrieved from [Link]

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2011). CrystEngComm. Retrieved from [Link]

  • Solvent Dependent Formation of Metallogels and Single-Crystal MOFs by La(III) and Ce(III) Connectors and 3,5- Pyridinedicarboxylate. (2014, August 6). ResearchGate. Retrieved from [Link]

  • Pyridine-2,5-dicarboxylic acid complexes of nickel(II) with 2,2́-bipyridine and 1,10-phenanthroline coligands; Syntheses, crystal structures, spectroscopic and thermal studies. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthesis and Crystal Structures of Two CO(II) Complexes with Pyridine-multicarboxylic Acid and N,N '-Bridging Mixed Ligands. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | C10H11NO4 | CID 11745869. PubChem. Retrieved from [Link]

  • Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. (2017). MDPI. Retrieved from [Link]

  • Hydrothermal synthesis and crystal structure of a novel 2-D coordination polymer [Mn 2(pdc) 2(H 2O) 3] n 2 nH 2O (pdc=pyridine-2,3-dicarboxylate). (2025, August 8). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2-Methylpyridine-3,5-dicarboxylic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Methylpyridine-3,5-dicarboxylic acid and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your research and development efforts.

Part 1: Foundational Challenges & General Troubleshooting

This section addresses overarching issues that can impact multiple downstream analytical techniques. Solving these foundational problems is often the first step toward successful characterization.

FAQ 1: My this compound material shows extremely poor solubility in common organic solvents. What is the cause, and how can I overcome this?

Answer:

This is the most common challenge researchers face with this class of compounds. The poor solubility stems from the molecule's ability to exist as a zwitterion. The basic pyridine nitrogen can be protonated by one of the acidic carboxylic acid groups, creating a salt-like, highly polar internal structure. This high lattice energy makes it difficult for typical organic solvents to break the crystal lattice apart and solvate the molecule effectively.

Troubleshooting Protocol: Systematic Solubility Testing

  • Start with Highly Polar, Aprotic Solvents: Begin with solvents like DMSO or DMF. If solubility is still limited, gentle heating (40-50°C) can sometimes help. However, be cautious of potential degradation with prolonged heat.[1]

  • Utilize pH Adjustment (for Aqueous or Alcoholic Systems):

    • Basic Conditions: To dissolve the material as a salt, use a dilute aqueous base like 0.1 M NaOH or an organic base like triethylamine (TEA) in methanol. This deprotonates the carboxylic acids to form a soluble carboxylate salt. This approach is excellent for preparing samples for reverse-phase HPLC.

    • Acidic Conditions: To dissolve the material by protonating the pyridine nitrogen, use a dilute aqueous acid (e.g., 0.1 M HCl) or add a few drops of an acid like formic acid or acetic acid to an organic solvent. This creates a pyridinium salt. This is a common strategy for mobile phases in HPLC.[2][3]

  • Solvent Selection Flowchart:

    A Start: Insoluble Compound B Try Polar Aprotic: DMSO, DMF A->B C Soluble? B->C D Success! Proceed to Analysis C->D Yes E Try Aqueous Base: Dilute NaOH / NH4OH C->E No F Soluble? E->F F->D Yes G Try Aqueous Acid: Dilute HCl / Formic Acid F->G No H Soluble? G->H H->D Yes I Issue Persists. Consider derivatization or alternative analysis. H->I No

FAQ 2: I suspect my material is impure. What are common process-related impurities I should look for?

Answer:

Impurities in this compound often originate from the synthetic route. Common starting materials for related structures include substituted quinolines or reactions involving ammonia condensation. [4][5][6] Common Impurity Classes:

  • Starting Materials: Unreacted precursors are the most common impurity.

  • Mono-carboxylated Species: Incomplete dicarboxylation can lead to 2-Methyl-pyridine-3-carboxylic acid or 2-Methyl-pyridine-5-carboxylic acid.

  • Isomers: Depending on the synthetic pathway, isomers like 2-Methylpyridine-3,4-dicarboxylic acid could potentially form.

  • Solvent Adducts: Solvents used in synthesis or purification (like DMF or ethanol) can sometimes form stable adducts. [1] Troubleshooting Strategy:

Use a combination of LC-MS and NMR. LC-MS is ideal for detecting species with different mass-to-charge ratios (like mono-carboxylated impurities). High-resolution NMR can help identify isomers that are indistinguishable by mass spectrometry.

Part 2: Technique-Specific Troubleshooting

High-Performance Liquid Chromatography (HPLC)

Answer:

Peak tailing for this compound is almost always due to secondary interactions with the stationary phase, specifically with residual, acidic silanol groups on silica-based columns. The basic pyridine nitrogen is the primary culprit.

Causality & Solution Workflow:

  • Underlying Cause: The protonated pyridine nitrogen (a positive charge) interacts strongly with deprotonated, negatively charged silanol groups (Si-O⁻) on the column packing. This strong, non-specific binding causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Primary Solution: Mobile Phase Modification:

    • Add an Acidic Modifier: The most effective solution is to add a small amount of acid to your mobile phase. This serves two purposes: it ensures the analyte is in a single, protonated state, and it protonates the silanol groups on the stationary phase (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.

    • Recommended Modifiers:

      • For UV Detection: 0.1% Phosphoric Acid or 0.1% Sulfuric Acid are effective. [3][4] * For MS-Compatible Methods: 0.1% Formic Acid or 0.1% Acetic Acid are necessary as they are volatile. [2]

  • Secondary Solution: Column Selection:

    • If modifying the mobile phase is insufficient, consider a column with a less active surface.

    • End-Capped Columns: Ensure you are using a modern, fully end-capped C18 column.

    • Mixed-Mode Columns: For robust separation of isomers and related pyridine carboxylic acids, mixed-mode columns (e.g., cation-exchange/reverse-phase) can provide excellent selectivity and peak shape. [7][8]

ParameterRecommendation for UVRecommendation for LC-MSRationale
Column C18, 5 µm, 4.6x150 mmC18, <3 µm, 2.1x100 mmStandard C18 is a good starting point. Smaller particles for faster, high-resolution UPLC-MS.
Mobile Phase A 0.1% H₃PO₄ in Water0.1% Formic Acid in WaterAcidifier is critical for good peak shape. [2][3]
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN)Common organic phase for reverse-phase.
Gradient 5% to 95% B over 15 min5% to 95% B over 5 minA broad gradient helps locate the compound and any impurities.
Flow Rate 1.0 mL/min0.4 mL/minAdjusted for column diameter.
Detection UV at 250-260 nmPositive Ion ESIPyridine ring has a strong UV absorbance. [4]ESI+ is suitable for the protonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Answer:

This is a classic issue related to chemical exchange. Protons attached to heteroatoms (like oxygen and nitrogen) can exchange with each other, with residual water in the solvent, or with other acidic/basic sites. This exchange happens on a timescale that is similar to the NMR measurement time, leading to signal broadening or complete disappearance of the peak into the baseline.

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often the best choice as it is highly polar and can form hydrogen bonds with the analyte, which slows down the exchange rate compared to other solvents like CDCl₃ or MeOD.

  • Lower the Temperature: Running the NMR experiment at a lower temperature (e.g., 0°C or -20°C) can slow the rate of chemical exchange enough to resolve the broad signals into sharper peaks.

  • Acid/Base Titration: Add a drop of D₂O to the NMR tube. The exchangeable -COOH and N-H protons will be replaced by deuterium and their signals will disappear. This is a definitive way to confirm their identity.

Proton TypeExpected Shift (ppm)MultiplicityNotes
Carboxylic Acid (-COOH)12.0 - 14.0Very Broad SingletPosition is highly concentration and temperature dependent. May not be visible.
Pyridine Ring (H4, H6)8.5 - 9.0Singlets or DoubletsThe two aromatic protons. Their exact shift depends on the protonation state.
Methyl Group (-CH₃)2.5 - 2.8SingletTypically a sharp, clean signal.

Note: These are estimated ranges based on similar structures. Actual values may vary. [9][10]

Mass Spectrometry (MS)

Answer:

While this compound seems like a straightforward candidate for ESI, several factors can lead to poor ionization efficiency.

Troubleshooting Workflow for Mass Spectrometry:

Caption: Logical workflow for troubleshooting ESI-MS signal issues.

Key Considerations:

  • Positive Mode (ESI+): This is generally preferred for this molecule. The pyridine nitrogen is readily protonated to give a strong [M+H]⁺ signal. Ensure your mobile phase is acidic. [2]* In-Source Fragmentation: Dicarboxylic acids can sometimes lose CO₂ (44 Da) or H₂O (18 Da) in the ion source if the source temperature or voltages are too high. If you see ions corresponding to [M+H-44]⁺, try reducing the fragmentor or cone voltage.

  • Derivatization: For GC-MS or if ESI issues persist, derivatizing the carboxylic acids to esters (e.g., methyl or butyl esters) can significantly improve analysis by increasing volatility and thermal stability. [11][12]

X-Ray Crystallography

Answer:

Growing single crystals of zwitterionic molecules with poor solubility is a significant challenge that requires patience and systematic screening.

Strategies for Crystal Growth:

  • Slow Evaporation: This is the simplest method. Dissolve your compound in a suitable solvent (or solvent mixture with acid/base as described in FAQ 1) to near-saturation. Loosely cover the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

  • Solvent/Anti-Solvent Diffusion:

    • Liquid Diffusion: Create a saturated solution of your compound in a good solvent (e.g., DMSO). Carefully layer a miscible "anti-solvent" (a solvent in which your compound is insoluble, e.g., ethyl acetate or water) on top. Crystals may form at the interface over time.

    • Vapor Diffusion: Place your saturated solution in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent (e.g., diethyl ether or pentane). The anti-solvent vapor will slowly diffuse into your solution, reducing the solubility and inducing crystallization.

  • Co-crystallization: If the molecule itself will not crystallize, consider forming a co-crystal or salt with another molecule. The interaction between the two components can create a more ordered crystal lattice. [13] * Co-formers: Simple dicarboxylic acids (like oxalic or adipic acid) or other pyridine derivatives are good candidates to explore. [13]

References

  • SIELC Technologies. (n.d.). Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • SIELC Technologies. (n.d.). Pyridinedicarboxylic Acid.
  • SIELC Technologies. (n.d.). Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid on Newcrom R1 HPLC column.
  • SpectraBase. (n.d.). Pyridine-3,5-dicarboxylic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. Patent 0259687.
  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
  • Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds.
  • University of California, Irvine. (n.d.). ¹H NMR spectra for methylpyridines.
  • PubMed. (n.d.). Analysis of dicarboxylic acids by tandem mass spectrometry.
  • ResearchGate. (n.d.). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry.
  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons.

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Validation & Comparative

A Comparative Guide to 2-Methylpyridine-3,5-dicarboxylic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, pyridine dicarboxylic acids represent a class of molecules with remarkable versatility and potential, particularly in the realms of medicinal chemistry, coordination chemistry, and materials science.[1][2] The strategic placement of two carboxylic acid groups on the pyridine ring, along with other substituents, gives rise to a family of isomers, each with a unique profile of physicochemical properties and reactivity. This guide provides an in-depth comparison of 2-Methylpyridine-3,5-dicarboxylic acid with other pyridine dicarboxylic acid isomers, offering insights grounded in experimental data to inform research and development endeavors.

The Isomeric Landscape: A Physicochemical Overview

The parent pyridine dicarboxylic acid structure has six isomers, differentiated by the positions of the two carboxylic acid groups.[3] These are:

  • Quinolinic acid (2,3-pyridinedicarboxylic acid)

  • Lutidinic acid (2,4-pyridinedicarboxylic acid)

  • Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)

  • Dipicolinic acid (2,6-pyridinedicarboxylic acid)

  • Cinchomeronic acid (3,4-pyridinedicarboxylic acid)

  • Dinicotinic acid (3,5-pyridinedicarboxylic acid)

The introduction of a methyl group, as in our subject compound, this compound, further diversifies the chemical space. The interplay between the electron-withdrawing carboxylic acid groups, the electron-donating methyl group, and the nitrogen atom of the pyridine ring dictates the electronic and steric properties of each molecule. These differences manifest in key physicochemical parameters such as acidity (pKa), solubility, and melting point, which are critical determinants of a compound's behavior in biological and chemical systems.[4]

Compound Systematic Name CAS Number Melting Point (°C) pKa1 pKa2 Water Solubility
This compound This compound89942-70-1Not widely reportedNot widely reportedNot widely reportedData not readily available
Quinolinic acid 2,3-pyridinedicarboxylic acid89-00-9188-190 (dec.)[5]2.43[6]5.11[6]3 mg/mL at 25°C[6]
Lutidinic acid 2,4-pyridinedicarboxylic acid499-80-9248-250 (dec.)2.175.17Moderately soluble[7]
Isocinchomeronic acid 2,5-pyridinedicarboxylic acid100-26-5242-247 (dec.)[8]3.06 (Predicted)[8]-1.2 g/L[8]
Dipicolinic acid 2,6-pyridinedicarboxylic acid499-83-2252[9]2.164.685 mg/mL at 25 °C[9]
Cinchomeronic acid 3,4-pyridinedicarboxylic acid490-11-9266-2702.804.96Data not readily available
Dinicotinic acid 3,5-pyridinedicarboxylic acid499-81-0>3002.804.40Data not readily available

Data compiled from various sources. Note that experimental conditions can affect these values.

The methyl group in this compound is expected to increase the basicity of the pyridine nitrogen compared to its non-methylated counterpart, dinicotinic acid, which could influence its interaction with biological targets.

Synthesis and Spectroscopic Characterization: A Practical Approach

The synthesis of pyridine dicarboxylic acids often involves the oxidation of the corresponding alkyl-substituted pyridines. For instance, 2,3-pyridinedicarboxylic acid (quinolinic acid) can be synthesized by the oxidation of quinoline.[10][11]

Experimental Protocol: Synthesis of 2,3-Pyridinedicarboxylic Acid from Quinoline

This protocol is a representative example of the synthesis of a pyridine dicarboxylic acid isomer.

Materials:

  • Quinoline

  • Sodium chlorate

  • Cupric sulfate

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Oxidation: A mixture of quinoline, sodium chlorate, cupric sulfate, and concentrated sulfuric acid is heated. The ratio of reactants is crucial for optimal yield.[11]

  • Alkalization: After the oxidation is complete, the reaction mixture is cooled and carefully neutralized with a sodium hydroxide solution to precipitate inorganic salts.

  • Acidification: The filtrate is then acidified with hydrochloric acid to precipitate the crude 2,3-pyridinedicarboxylic acid.[11]

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Causality in Experimental Choices:

  • Cupric sulfate acts as a catalyst in the oxidation reaction.

  • The stepwise pH adjustment allows for the separation of the desired product from inorganic byproducts.

Spectroscopic Characterization:

The isomers can be distinguished using standard spectroscopic techniques:

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are unique to each substitution pattern.

  • ¹³C NMR: The number of distinct carbon signals and their chemical shifts, particularly those of the carboxyl and pyridine ring carbons, provide clear differentiation.

  • IR Spectroscopy: The positions of the C=O and O-H stretching bands of the carboxylic acid groups, as well as the ring vibrations of the pyridine moiety, are characteristic.[12]

dot

experimental_workflow cluster_synthesis Synthesis cluster_analysis Characterization start Reactants (e.g., Quinoline, Oxidizing Agents) oxidation Oxidation Reaction start->oxidation Catalyst workup Aqueous Workup (Alkalization & Acidification) oxidation->workup purification Purification (e.g., Recrystallization) workup->purification product Pyridine Dicarboxylic Acid Isomer purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: General workflow for the synthesis and characterization of pyridine dicarboxylic acid isomers.

Applications in Coordination Chemistry and Drug Development

The true value of these isomers is realized in their applications. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups serve as excellent donor atoms for metal coordination.[2] This property is extensively utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers.[13]

The specific arrangement of the coordinating groups in each isomer dictates the geometry and dimensionality of the resulting metal complexes. For instance, 3,5-pyridinedicarboxylic acid can act as a versatile linker in the formation of 2D and 3D coordination polymers.[14] The introduction of a methyl group in this compound can influence the steric environment around the coordination sites, potentially leading to novel structural motifs.

In drug development, pyridine carboxylic acid derivatives are present in a wide array of approved drugs for various indications, including tuberculosis, cancer, and diabetes.[4][15] They often serve as scaffolds that can be functionalized to optimize pharmacological parameters.[4] The carboxylic acid groups can participate in hydrogen bonding and salt bridge interactions with biological targets, while the pyridine ring can engage in π-π stacking.[4]

  • 2,3-Pyridinedicarboxylic acid (Quinolinic acid) is an intermediate in the synthesis of the herbicide imidazopyrrole and has been investigated for its role in glucose synthesis inhibition.[5][10] It is also a key intermediate for pharmaceuticals like Moxifloxacin.[16]

  • 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid) is a critical intermediate in the synthesis of antihypertensive, antitumor, and antiviral drugs.[17]

  • 2,6-Pyridinedicarboxylic acid (Dipicolinic acid) has been explored as an inhibitor of NDM-1, an enzyme that confers bacterial resistance to β-lactam antibiotics.[18]

The unique substitution pattern of this compound presents an interesting scaffold for medicinal chemists. The methyl group can potentially enhance binding affinity through hydrophobic interactions or by influencing the conformation of the molecule.

dot

logical_relationship cluster_properties Influencing Factors cluster_applications Key Application Areas parent Pyridine Dicarboxylic Acid Isomers position Position of Carboxyl Groups parent->position substituents Other Substituents (e.g., Methyl Group) parent->substituents drug_dev Drug Development (Scaffolds, Intermediates) position->drug_dev Dictates 3D structure & target interaction coord_chem Coordination Chemistry (MOFs, Catalysts) position->coord_chem Determines coordination geometry substituents->drug_dev Modulates physicochemical properties & binding substituents->coord_chem Influences steric hindrance & electronic effects materials Materials Science (Polymers, Electronics) drug_dev->materials coord_chem->materials

Caption: Logical relationship between isomeric structure and applications.

Conclusion

The family of pyridine dicarboxylic acids offers a rich playground for chemists. While isomers like quinolinic and dipicolinic acid are well-studied, this compound represents a less explored but promising molecule. Its unique combination of a methyl group and the 3,5-dicarboxylic acid arrangement warrants further investigation, particularly in the design of novel ligands for coordination chemistry and as a scaffold for new therapeutic agents. Understanding the subtle yet significant differences between these isomers is paramount for harnessing their full potential in scientific innovation.

References

  • Vertex AI Search. (2026).
  • Taylor & Francis Online. (n.d.). Synthesis, Crystal Structure, and Properties of a Cu Complex With 3,5-Pyridinedicarboxylic Acid and IMZ.
  • Senzhuo Industry Co.,Ltd. (n.d.). 2,3-Pyridinedicarboxylic Acid Usage And Synthesis.
  • Blogger. (2025). What are the applications of 2,3 - Pyridinedicarboxylic Acid?.
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands.
  • Vertex AI Search. (n.d.).
  • Guidechem. (n.d.). What are some application examples of 2,6-Pyridinedicarboxylic acid?.
  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Solubility of Things. (n.d.). Dipicolinic acid.
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  • ResearchGate. (n.d.).
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
  • Jubilant Ingrevia Limited. (2024).
  • ResearchGate. (n.d.).
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  • ACS Publications. (2022).
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  • SLS Ireland. (n.d.). 2,3-Pyridinedicarboxylic acid, 99%.
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  • ResearchGate. (2025). Solid state coordination chemistry of pyridinedicarboxylic acid isomers. III Synthesis and crystal structures of complexes of Zn and Ni with lutidinic acid (lutidinic=2,4-pyridinedicarboxylic).
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  • Benchchem. (n.d.). 6-Methylpyridine-2,4-dicarboxylic acid.
  • PubChem. (n.d.). 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester.
  • PubMed Central. (2015).
  • PubChem. (n.d.). CID 158608800.
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  • ResearchGate. (2025). Synthesis of 2, 3-pyridine-dicarboxylic acid.
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  • Tetrahedron Letters. (2018).
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  • PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid.
  • ChemicalBook. (2025). 2,5-PYRIDINEDICARBOXYLIC ACID.
  • Google Patents. (n.d.).
  • Patent 0259687. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • Wikipedia. (n.d.). Transition metal pyridine complexes.
  • Wiley Online Library. (n.d.).
  • PubChem. (n.d.). 2-Methylpyridine.
  • Cheméo. (n.d.). Chemical Properties of 2,5-Pyridinedicarboxylic acid (CAS 100-2-5).
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A Comparative Guide to the Purity Validation of 2-Methylpyridine-3,5-dicarboxylic acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 2-Methylpyridine-3,5-dicarboxylic acid, a vital building block in the synthesis of novel therapeutic agents, is no exception. Its purity profile can significantly influence reaction yields, impurity profiles of downstream products, and ultimately, the pharmacological and toxicological properties of the final drug substance.

This guide provides an in-depth, comparative analysis of two orthogonal, powerful analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond rote protocols to explore the scientific rationale behind experimental design, ensuring each method serves as a self-validating system for generating robust and trustworthy data. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which represent the global standard for analytical procedure validation.[1][2][3][4][5]

Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its high resolving power and sensitivity in separating and quantifying components within a mixture. For purity analysis, an HPLC method's primary function is to separate the main compound from all potential impurities—be they process-related, degradation products, or isomers—and to quantify them accurately.

The Rationale Behind the Method

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[6][7][8] For an HPLC purity assay of this compound, the experimental choices are dictated by the molecule's physicochemical properties.

  • Chromatographic Mode: As a polar molecule containing two carboxylic acid groups, a reversed-phase HPLC (RP-HPLC) method is most appropriate. This mode utilizes a nonpolar stationary phase (like C18) and a polar mobile phase.

  • Mobile Phase pH: The pKa of the carboxylic acid groups is critical. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be controlled. An acidic mobile phase (e.g., pH 2-3) suppresses the ionization of the carboxyl groups, making the molecule less polar and allowing for better retention and interaction with the C18 stationary phase.

  • Detection: The pyridine ring contains a chromophore, making UV detection a straightforward and robust choice. The wavelength is set at a maximum absorbance (λmax) to ensure the highest sensitivity for both the main compound and any UV-active impurities.

Experimental Protocol: HPLC Purity Method

This protocol is designed to be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and range.[2][4][5]

1. Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 95% B over 20 minutes, hold for 5 min, re-equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

3. Solution Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of water and acetonitrile to a final volume of 100 mL to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. Analysis Workflow:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform a system suitability test (SST) by making five replicate injections of the standard solution. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[9]

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the sample solution in duplicate.

  • Process the chromatograms, integrating all peaks.

5. Purity Calculation (Area Percent Method): The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Data Presentation: Hypothetical HPLC Results
Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity A4.521,5000.05
Main Peak 8.76 2,989,500 99.85
Impurity B12.153,0000.10
Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard sst System Suitability Test (5x Standard Inj.) prep_std->sst prep_smp Weigh & Dissolve Test Sample smp_inj Sample Injection (Duplicate) prep_smp->smp_inj blank Blank Injection (Diluent) sst->blank Pass blank->smp_inj integrate Integrate Peaks in Chromatogram smp_inj->integrate calculate Calculate Area % integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC purity validation.

Part 2: Purity Validation by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) stands apart from chromatographic techniques as a primary analytical method.[10] Unlike HPLC, which provides a relative purity based on signal response, qNMR determines absolute purity by directly comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[11][12] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to it, a fundamental principle that makes this direct quantification possible.[10]

The Rationale Behind the Method

The success of a qNMR experiment hinges on meticulous preparation and a deep understanding of NMR principles.

  • Internal Standard Selection: The choice of internal standard is paramount. It must be of high, certified purity, stable, non-reactive with the analyte, and possess sharp signals in a region of the spectrum free from overlap with the analyte's signals. For this compound, maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 are suitable candidates.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for dicarboxylic acids.

  • Acquisition Parameters: To ensure quantitation is accurate, NMR parameters must be optimized. A sufficient relaxation delay (typically 5-7 times the longest T1 relaxation time of the protons being integrated) is crucial for complete proton relaxation between scans, ensuring that signal integrals are truly proportional to the number of nuclei.

Experimental Protocol: qNMR Purity Method

This protocol is designed to provide a traceable and highly accurate purity value, often used for qualifying reference standards.[13]

1. Instrumentation & Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

  • This compound sample.

  • Certified Internal Standard (e.g., Maleic Acid, >99.5% purity).

  • Deuterated Solvent (e.g., DMSO-d6).

2. Sample Preparation:

  • Accurately weigh about 20 mg of the this compound sample into a clean vial. Record the weight precisely.

  • Accurately weigh about 10 mg of the certified internal standard (Maleic Acid) into the same vial. Record the weight precisely.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6, ensuring complete dissolution.

  • Transfer the solution to a clean NMR tube.

3. NMR Spectrometer Parameters:

ParameterSetting
Spectrometer Frequency 400 MHz
Solvent DMSO-d6
Pulse Sequence Standard 30° or 90° pulse
Relaxation Delay (d1) 30 seconds
Number of Scans (ns) 8 to 16
Acquisition Time (at) > 3 seconds

4. Data Processing & Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the pyridine ring protons) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

  • Calculate the purity using the following formula:[11]

    Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × P_std

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal

    • M : Molar mass

    • m : Mass weighed

    • P : Purity of the internal standard

Data Presentation: Hypothetical qNMR Results & Calculation
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Signal Integrated Pyridine proton (H-4 or H-6)Olefinic protons
Chemical Shift (δ, ppm) ~8.5~6.3
Number of Protons (N) 12
Integral Value (I) 5.4510.00
Mass Weighed (m) 20.15 mg10.50 mg
Molar Mass (M) 181.15 g/mol 116.07 g/mol
Standard Purity (P_std) -99.8%

Sample Calculation: Purity (%) = (5.45 / 10.00) × (2 / 1) × (181.15 / 116.07) × (10.50 / 20.15) × 99.8% = 99.2%

Visualization: qNMR Experimental Workflow

qNMR_Workflow cluster_prep Precision Weighing & Dissolution cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve Mixture in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std (m_std) weigh_std->dissolve setup Set Optimized Parameters (e.g., Relaxation Delay) dissolve->setup acquire Acquire FID setup->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity using qNMR Formula integrate->calculate report Final Purity Value calculate->report

Caption: Workflow for qNMR purity determination.

Comparative Analysis: HPLC vs. qNMR

Both HPLC and qNMR are indispensable tools, but they answer the question of "purity" from different perspectives. Their strengths are complementary, and using them in tandem provides the most comprehensive characterization of a substance.

FeatureHPLC (Area % Method)qNMR (Internal Standard Method)
Principle Comparative; based on relative detector response.Absolute; based on the direct proportionality of signal to nuclei.[10][11]
Reference Standard Requires all impurities to have a similar detector response for accuracy.Requires a certified internal standard of a different compound.[10][14]
Impurity Detection Excellent at separating and detecting very low-level impurities.Detects impurities with NMR signals; may miss those at very low levels.
Quantification Accuracy High precision, but accuracy depends on response factors.High accuracy and precision; provides a traceable, absolute value.[13]
Structural Information None; identifies peaks by retention time only.Provides full structural confirmation of the analyte and impurities.[10]
Method Development Speed Can be time-consuming to develop a robust, separating method.Generally faster, as no chromatographic separation is needed.[10][14]

Conclusion: A Synergistic Approach to Purity Validation

For the rigorous purity validation of this compound, neither HPLC nor qNMR should be viewed in isolation. A synergistic approach offers the most robust and defensible data package for researchers, scientists, and drug development professionals.

  • Use HPLC for Impurity Profiling: HPLC is the superior technique for detecting, separating, and identifying the number of impurities present, even at trace levels. It is essential for understanding the complete impurity landscape of the material.

  • Use qNMR for Absolute Purity Assignment: qNMR provides a highly accurate, absolute purity value that is not dependent on the response factors of unknown impurities.[13] This value is critical for qualifying the material as a reference standard or for use in sensitive applications where precise stoichiometry is required.

By integrating the high-resolution separation power of HPLC with the absolute quantitative accuracy of qNMR, one can establish a self-validating analytical workflow. This dual-pronged strategy ensures that the purity value assigned to a batch of this compound is not just a number, but a comprehensive and trustworthy assessment of its chemical integrity, meeting the highest standards of scientific and regulatory scrutiny.[6][8]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved January 18, 2026.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. (2025). Application Note: HPLC Method Development for the Analysis of Carboxylic Acids and Phenols Labeled with 9-(2-Bromoethoxy)anthracene.
  • Benchchem. (2025). Quantitative NMR (qNMR) for the Purity Assessment of 7-Bromochroman-3-OL: A Comparative Guide.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharmaceutical Technology. (n.d.). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? | Applications Notes.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Alcami. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Liquid Chromatography & Related Technologies. (n.d.). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

Sources

The Influence of Substituents on Pyridine Dicarboxylic Acid-Derived MOFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for unlocking their full potential. The choice of the organic linker, specifically its functionalization, is a critical determinant of the final properties and performance of the MOF. This guide provides an in-depth comparative study of MOFs derived from various substituted pyridine dicarboxylic acids, offering insights into how the strategic placement of functional groups can tailor MOF characteristics for specific applications.

Introduction: The Pivotal Role of the Ligand in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. Their modular nature allows for a high degree of tunability in their structure and function. Pyridine dicarboxylic acids are particularly interesting linkers due to the presence of both carboxylate and pyridine functionalities, which offer multiple coordination sites and the potential for introducing further chemical diversity through substitution on the pyridine ring.[1] The electronic and steric properties of these substituents can profoundly influence the resulting MOF's topology, porosity, stability, and ultimately, its performance in applications ranging from gas storage and separation to catalysis and drug delivery.[2]

This guide will explore the causal relationships between the type and position of substituents on the pyridine dicarboxylic acid linker and the final properties of the synthesized MOFs. We will delve into the effects of electron-donating and electron-withdrawing groups, as well as the impact of functional groups that can participate in hydrogen bonding or act as active sites.

The Unsubstituted Benchmark: MOFs from Pyridine Dicarboxylic Acids

Before delving into the effects of substituents, it is essential to understand the baseline properties of MOFs derived from unsubstituted pyridine dicarboxylic acids, such as pyridine-3,5-dicarboxylic acid and pyridine-2,6-dicarboxylic acid. These linkers have been used to synthesize a variety of MOFs with diverse structures and properties. For instance, the solvothermal reaction of pyridine-3,5-dicarboxylic acid with various divalent metal ions has yielded a range of coordination polymers with 0D, 2D, and 3D structures, demonstrating the versatility of this simple linker.[3][4] The thermal stability of these materials is a key consideration for many applications.[3]

G

Caption: General synthesis workflow for MOFs derived from pyridine dicarboxylic acids.

The Impact of Substituents: A Comparative Analysis

The introduction of functional groups onto the pyridine dicarboxylic acid backbone can dramatically alter the properties of the resulting MOFs. This section compares the effects of different substituents on key performance indicators.

Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of the substituent plays a crucial role in modulating the electron density of the pyridine ring and the carboxylate groups, which in turn affects the coordination chemistry and the interaction of the MOF with guest molecules.

  • Electron-Donating Groups (e.g., -CH₃, -NH₂): These groups increase the electron density on the linker. This can enhance the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds and influencing the framework's electronic properties. For instance, amino-functionalized MOFs have shown improved adsorption of acidic gases like CO₂ due to favorable Lewis acid-base interactions.[5][6]

  • Electron-Withdrawing Groups (e.g., -NO₂, Halogens): These groups decrease the electron density on the linker. This can create more electron-deficient aromatic rings, which can be advantageous for specific catalytic reactions or for the selective adsorption of electron-rich molecules. The presence of nitro groups has been shown to influence the luminescence properties of MOFs, making them suitable for sensing applications.

A study on thieno[2,3-b]pyridines, while not MOFs, demonstrated that the electronic properties of substituents (electron-withdrawing vs. electron-donating) significantly affect the electron density of the phenylacetamide ring and its interactions with biological targets.[3] This principle can be extended to MOFs, where the electronic nature of the linker's substituent can tailor the host-guest interactions within the pores.

Positional Isomerism of Substituents

The position of the substituent on the pyridine ring can have a profound impact on the resulting MOF's structure and properties, even with the same functional group. This is often due to steric hindrance and the directionality of the functional group's interactions.

A notable example is the study of MOF isomers based on methyl-substituted 5-(pyridine-3-yl)isophthalate linkers. The position of the methyl group was found to dictate the resulting framework topology, flexibility, and, consequently, the gas adsorption and separation properties. This highlights that subtle changes in the linker geometry can lead to significantly different material properties.

Specific Functional Groups and Their Applications

Amino groups are particularly valuable for enhancing the performance of MOFs in several applications:

  • Gas Separation: The basic nature of the amino group can significantly improve the selectivity for acidic gases like CO₂ over CH₄. The amino groups act as strong adsorption sites, leading to higher uptake capacities.[5][6]

  • Drug Delivery: The ability of amino groups to form hydrogen bonds can enhance the loading capacity and control the release of drug molecules. The interaction between the amino group and the drug can lead to a more sustained release profile.

  • Catalysis: The basicity of the amino group can be exploited for base-catalyzed reactions.

Nitro groups, being strongly electron-withdrawing, can impart unique properties to MOFs:

  • Sensing: The electron-deficient nature of nitro-functionalized linkers can lead to luminescence quenching upon interaction with electron-rich analytes, making these MOFs effective sensors.

  • Gas Adsorption: While not as common as amino-functionalization for enhancing CO₂ uptake, nitro groups can influence the polarity of the pores and thus affect the adsorption of various gases.

The introduction of hydroxyl groups can lead to:

  • Increased Hydrophilicity: The -OH group can increase the affinity of the MOF for water and other polar molecules, which can be advantageous in applications such as water harvesting or the adsorption of polar pollutants.

  • Post-Synthetic Modification: The hydroxyl group can serve as a reactive site for further functionalization of the MOF, allowing for the introduction of more complex functionalities.

Halogen substituents can influence MOF properties through:

  • Modulation of Electronic Properties: Halogens are electron-withdrawing and can tune the electronic environment of the linker.

  • Intermolecular Interactions: Halogen bonding can play a role in the packing of the crystal structure and the interaction with guest molecules.

  • Catalysis: Halogenated MOFs can exhibit altered catalytic activity due to the modified electronic properties of the metal centers or the linker itself.

Comparative Performance Data

To provide a clear comparison, the following table summarizes the expected impact of different substituents on key MOF properties and performance metrics. This data is synthesized from various studies and general principles of MOF design.

SubstituentTypeExpected Impact on StructureGas Separation (CO₂/CH₄)CatalysisDrug Delivery
-CH₃ Electron-DonatingCan influence topology due to steric effects.Moderate enhancement.Can enhance activity in certain reactions.May improve loading of hydrophobic drugs.
-NH₂ Electron-DonatingCan form hydrogen bonds, influencing packing.Significant enhancement due to basic sites.Can act as a basic catalyst.Enhanced loading and controlled release.[7]
-NO₂ Electron-WithdrawingCan influence crystal packing.May decrease CO₂ affinity.Can enhance activity in oxidation reactions.Potential for specific drug interactions.
-OH Electron-DonatingCan form hydrogen bonds, affecting structure.Can increase affinity for polar gases.Can act as a proton source or H-bond donor.May improve loading of polar drugs.
-Cl, -Br Electron-WithdrawingMinimal steric impact, can influence packing.Can modify selectivity based on polarity.Can influence Lewis acidity of metal sites.May offer specific interactions with drugs.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides representative, step-by-step methodologies for the synthesis and characterization of MOFs derived from substituted pyridine dicarboxylic acids.

General Solvothermal Synthesis of a Functionalized Pyridine Dicarboxylic Acid MOF

This protocol provides a general framework that can be adapted for different substituted pyridine dicarboxylic acids and metal salts.[8][9][10]

Materials:

  • Substituted Pyridine Dicarboxylic Acid (e.g., 2-amino-pyridine-3,5-dicarboxylic acid)

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper Nitrate Trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Reaction Vessel (e.g., Teflon-lined stainless steel autoclave)

Procedure:

  • In a typical synthesis, combine the substituted pyridine dicarboxylic acid (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in a glass vial.

  • Add the solvent (e.g., 5 mL of DMF).

  • Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration and wash them with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

G

Caption: A typical solvothermal synthesis workflow for functionalized MOFs.

Characterization Techniques

A thorough characterization of the synthesized MOFs is crucial to understand their structure-property relationships.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including the coordination environment of the metal ions and the connectivity of the framework.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[3]

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area (BET), pore volume, and pore size distribution of the MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of the functional groups on the linker.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the organic linker and, in some cases, the digested MOF to confirm the linker-to-metal ratio.[11]

Case Study: pH-Responsive Drug Release from a Zr-based MOF

A compelling example of the application of a pyridine dicarboxylic acid-derived MOF is in pH-responsive drug delivery. A biocompatible Zr-based MOF, UiO-66-PDC, was synthesized using 2,5-pyridinedicarboxylic acid as the linker. This MOF exhibited excellent water stability and was used to load the anti-inflammatory drug ibuprofen sodium. The material demonstrated a pH-responsive release profile, with significantly more drug being released in a simulated intestinal environment (pH 7.4) compared to a simulated gastric environment (pH 2.0).[1] This behavior is attributed to the protonation state of the pyridine nitrogen and the carboxylate groups at different pH values, which affects the stability of the framework and the interaction with the drug molecule. This highlights how the inherent properties of the pyridine dicarboxylic acid linker can be harnessed for sophisticated biomedical applications.[12][13]

Conclusion and Future Outlook

The functionalization of pyridine dicarboxylic acid linkers offers a powerful strategy for the rational design of MOFs with tailored properties. By carefully selecting the type and position of substituents, researchers can fine-tune the electronic and steric characteristics of the linker, thereby controlling the synthesis, structure, and performance of the resulting MOFs. Electron-donating groups like amino functionalities are particularly effective in enhancing gas separation performance and drug delivery capabilities, while electron-withdrawing groups can be beneficial for catalysis and sensing applications.

Future research in this area will likely focus on the development of multifunctional MOFs that combine several different substituted linkers within the same framework to achieve synergistic effects. Furthermore, the exploration of more complex substituents and post-synthetic modification of the functional groups will continue to expand the scope of applications for these versatile materials. The insights provided in this guide serve as a foundation for the continued development of advanced MOF materials for a wide range of scientific and industrial applications.

References

  • Asgari, M., Beydaghdari, M., Saboor, F. H., & Babapoor, A. (2022). Recent Advances in MOF-Based Adsorbents for Dye Removal from the Aquatic Environment. Water, 14(7), 1059. Available from: [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, H. (2023). Precise Manipulation of Amino Groups in Zr-MOFs for Efficient Adsorption Performance. Materials, 16(11), 3986. Available from: [Link]

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  • Zhang, L., Chen, Y., Li, J., & Li, Y. (2018). A biocompatible Zr-based metal-organic framework UiO-66-PDC as an oral drug carrier for pH-response release. Materials Science and Engineering: C, 93, 536-542. Available from: [Link]

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  • Tasiopoulos, A. J., O'Keefe, B. J., Tasiopoulos, A. J., & O'Keefe, B. J. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. Available from: [Link]

  • Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(10), 1826-1838. Available from: [Link]

  • AL-NOBI, K. K. A., & KADIR, M. A. (2020). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JURNAL, 1(1). Available from: [Link]

  • Zhang, X., Gao, X., Li, L., Pan, Y., Sun, Z., & Tian, X. (2018). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Crystals, 8(12), 461. Available from: [Link]

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  • Mondloch, J. E., Karagiaridi, O., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of visualized experiments : JoVE, (91), 52094. Available from: [Link]

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Sources

Comparative Analysis: Unveiling the Physicochemical and Functional Impact of C2-Methylation on Pyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Developers

In the landscape of medicinal chemistry and materials science, the subtle addition of a single methyl group can dramatically alter the molecular behavior of a parent scaffold. This guide provides an in-depth comparative analysis of 2-Methylpyridine-3,5-dicarboxylic acid against its parent compound, Pyridine-3,5-dicarboxylic acid (also known as Dinicotinic acid). We will dissect the fundamental changes in physicochemical properties, chemical reactivity, and potential biological implications imparted by this seemingly minor structural modification. This analysis is grounded in established chemical principles and supported by standardized experimental protocols to empower researchers in their own investigations.

The Structural Foundation: A Tale of Two Pyridines

At the heart of our comparison are two closely related structures. Pyridine-3,5-dicarboxylic acid presents a symmetrical, electron-deficient aromatic system. The introduction of a methyl group at the C2 position in this compound breaks this symmetry and introduces both electronic and steric perturbations.

G cluster_0 Pyridine-3,5-dicarboxylic acid cluster_1 This compound a a b b

Caption: Structural comparison of the parent and methylated pyridine scaffolds.

Comparative Physicochemical Properties: The Ripple Effect of a Methyl Group

The introduction of the C2-methyl group initiates a cascade of changes in the molecule's fundamental properties. These shifts are critical for predicting molecular interactions, solubility, and bioavailability.

PropertyPyridine-3,5-dicarboxylic acidThis compoundRationale for Change
Molecular Weight 167.12 g/mol [1]181.15 g/mol Additive mass of the -CH₃ group.
pKa (Pyridine N) ~2.8 (for first carboxylic proton)[2]Expected to be slightly higherThe methyl group is electron-donating (+I effect), increasing electron density on the nitrogen and making it a slightly stronger base (higher pKa of its conjugate acid).[3]
pKa (Carboxylic Acids) ~2.8, ~4.7 (approximate values)Expected to be slightly higherThe +I effect of the methyl group slightly destabilizes the carboxylate anions, making the carboxylic acids weaker (higher pKa).
Lipophilicity (LogP) -0.1 (Calculated)[1]Expected to be > -0.1The methyl group is a lipophilic fragment, which increases the compound's affinity for nonpolar environments, thereby raising the LogP value.
Aqueous Solubility Sparingly soluble (1.0 g/L)[2][4]Expected to be lowerThe increase in lipophilicity and potential disruption of crystal packing can lead to reduced solubility in water.
Steric Profile Symmetrical, planar access to N and both carboxyl groups.Asymmetrical, steric hindrance around the C2-N and C3-COOH positions.The physical bulk of the methyl group impedes access to the adjacent nitrogen and carboxylic acid functional groups.[5]

Decoding the Impact on Chemical Reactivity

The electronic and steric effects of the methyl group directly influence the molecule's reactivity in chemical transformations.

Electronic Effects: An Inductive Push

The methyl group acts as an electron-donating group (EDG) through an inductive effect (+I).[3][6] This donation of electron density into the electron-deficient pyridine ring has two primary consequences:

  • Increased Basicity of Pyridine Nitrogen: The higher electron density on the nitrogen atom makes it a more potent Lewis base, enhancing its ability to accept a proton or coordinate to metal centers.

  • Activation of the Ring (Relative): While pyridines are generally deactivated towards electrophilic aromatic substitution, the methyl group's activating nature makes the ring slightly less electron-poor compared to its parent compound.[7]

Steric Hindrance: A Physical Barrier

The placement of the methyl group at the C2 position, immediately adjacent to the ring nitrogen and the C3-carboxylic acid, creates significant steric hindrance.[5] This has profound implications for reactions involving these sites:

  • Reactions at Nitrogen: N-alkylation, N-oxidation, or coordination chemistry at the pyridine nitrogen will be slower or potentially inhibited compared to the unmethylated analogue.

  • Reactions at the C3-Carboxylic Acid: Esterification, amidation, or other transformations of the C3-carboxyl group will be sterically hindered, likely proceeding at a lower rate than the more accessible C5-carboxyl group.

Implications in Drug Discovery and Development

In a biological context, the observed changes in physicochemical properties translate directly to altered pharmacological profiles.

  • Receptor Binding and the "Magic Methyl" Effect: The introduction of a methyl group can enhance binding affinity to a biological target. This phenomenon, often termed the "magic methyl" effect, can arise from favorable van der Waals interactions within a hydrophobic pocket of a receptor or by displacing water molecules from the binding site, which is an entropically favorable process. The increased lipophilicity of the methylated compound can bolster its residence time in such pockets.

  • Pharmacokinetics (ADME):

    • Absorption: Increased lipophilicity can improve passive diffusion across cell membranes, potentially enhancing oral bioavailability. However, this must be balanced, as excessively high lipophilicity can lead to poor aqueous solubility and entrapment in lipid bilayers.

    • Metabolism: The methyl group introduces a new potential site for Phase I metabolism. Cytochrome P450 enzymes can oxidize the methyl group to a hydroxymethyl or further to a carboxylic acid, creating a new metabolic pathway that is absent in the parent compound.

    • Distribution: Higher LogP values generally lead to greater distribution into tissues and a larger volume of distribution.

ADME_Impact Methyl C2-Methyl Group LogP Increased Lipophilicity (Higher LogP) Methyl->LogP Sterics Steric Hindrance Methyl->Sterics Electronics Electron-Donating Effect (+I) Methyl->Electronics Metabolism New Metabolic Site (Oxidation) Methyl->Metabolism provides Absorption Improved Membrane Permeability LogP->Absorption affects Binding Altered Receptor/ Enzyme Binding Sterics->Binding influences Reactivity Modified Chemical Reactivity Sterics->Reactivity influences Electronics->Binding influences Electronics->Reactivity influences

Caption: Logical flow of the methyl group's impact on key drug properties.

Experimental Protocols for Comparative Assessment

To empirically validate the predicted differences, the following standardized protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constants.[8][9]

  • Objective: To determine the pKa values of the carboxylic acid groups and the pyridine nitrogen for both compounds.

  • Materials & Equipment:

    • Calibrated pH meter and electrode

    • Magnetic stirrer and stir bar

    • 25 mL burette (Class A)

    • 100 mL beakers

    • 0.01 M solution of the test compound (e.g., in 2% DMSO/water)

    • Standardized 0.1 M NaOH solution (titrant)

    • Standardized 0.1 M HCl solution (for back-titration if needed)

    • Deionized water

  • Procedure:

    • Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Pipette a known volume (e.g., 50 mL) of the 0.01 M test compound solution into a beaker with a stir bar.

    • Immerse the pH electrode in the solution and begin gentle stirring. Allow the initial pH reading to stabilize and record it.

    • Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each increment, allow the pH reading to stabilize and record both the added volume and the corresponding pH.

    • Continue the titration past the equivalence points, until the pH curve flattens at a high pH.

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point.[10] For a dicarboxylic acid, multiple inflection points and half-equivalence points will be observed.

    • The pKa of the pyridine nitrogen can be determined by titrating the compound with HCl.

Titration_Workflow A Prepare 0.01 M Analyte Solution C Titrate with 0.1 M NaOH in Small Increments A->C B Calibrate pH Meter B->C D Record pH and Volume After Each Addition C->D Repeat E Plot pH vs. Volume of Titrant D->E F Determine Equivalence Point(s) E->F G Calculate pKa at Half-Equivalence Point(s) F->G

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of LogP by the Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[11][12]

  • Objective: To measure the octanol-water partition coefficient (LogP) for both compounds.

  • Materials & Equipment:

    • Separatory funnels or glass vials with PTFE-lined caps

    • Mechanical shaker or vortex mixer

    • Centrifuge (optional, to aid phase separation)

    • UV-Vis Spectrophotometer or HPLC system for concentration analysis

    • n-Octanol (HPLC grade, pre-saturated with water)

    • Water (HPLC grade, pre-saturated with n-octanol)

    • Stock solution of the test compound in a suitable solvent

  • Procedure:

    • Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and water for 24 hours and allowing them to separate.

    • Add a known volume of the saturated n-octanol and saturated water (e.g., 5 mL of each) to a vial.

    • Add a small, known amount of the test compound to the vial to achieve a final concentration suitable for analysis (e.g., in the low millimolar range).

    • Securely cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

    • Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each aliquot using a pre-calibrated analytical method (e.g., HPLC-UV).

    • Calculate the partition coefficient (P) using the formula: P = [Concentration]organic / [Concentration]aqueous.

    • Calculate LogP as the base-10 logarithm of P: LogP = log₁₀(P).[11]

LogP_Workflow A Prepare Mutually Saturated n-Octanol and Water B Add Solvents and Analyte to Vial A->B C Shake Vigorously to Achieve Equilibrium B->C D Separate the Two Phases (Allow to Settle / Centrifuge) C->D E Measure Analyte Concentration in Each Phase (e.g., HPLC) D->E F Calculate P = [Org]/[Aq] E->F G Calculate LogP = log10(P) F->G

Caption: Workflow for LogP determination via the shake-flask method.

Conclusion

The substitution of a single hydrogen atom with a methyl group at the C2 position of pyridine-3,5-dicarboxylic acid is a powerful modification that extends far beyond a simple increase in mass. It systematically alters the electronic landscape, steric profile, and lipophilicity of the molecule. For researchers in drug discovery, understanding these changes is paramount, as they directly translate to predictable modulations in ADME properties and target engagement. For materials scientists, these alterations can influence crystal packing, solubility, and coordination behavior. By applying the principles and protocols outlined in this guide, scientists can rationally assess and harness the profound impact of the humble methyl group.

References

  • Avdeef, A., Box, K. J., Comer, J. E., Gilges, M., Hadley, M., Hibbert, C., Patterson, W., & Tam, K. Y. (1998). pH-metric log P. 10. Determination of accurate pKa values for 384 compounds in water-methanol mixtures. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 651–660.
  • ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). Retrieved from [Link][9]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (Note: This is a foundational review on LogP.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10366, 3,5-Pyridinedicarboxylic acid. Retrieved from [Link][1]

  • Perrin, D. D. (1982). Ionisation Constants of Inorganic Acids and Bases in Aqueous Solution. (2nd ed.). Pergamon Press.
  • Sangster, J. (1994). Octanol-water partition coefficients of simple organic compounds. Journal of Physical and Chemical Reference Data, 23(1), 1-10.
  • Wikipedia contributors. (2023, November 29). Dinicotinic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][4]

  • Yadav, M. (2022). How to calculate pKa. BYJU'S. Retrieved from [Link][10]

Sources

A Comparative Guide to 2-Methylpyridine-3,5-dicarboxylic Acid and Isophthalic Acid in MOF Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications from gas storage to catalysis and targeted drug delivery. The choice of the organic linker is a critical determinant of the final MOF's topology, porosity, and functional properties. This guide provides an in-depth comparison of two dicarboxylic acid linkers: 2-Methylpyridine-3,5-dicarboxylic acid and the well-established isophthalic acid.

While isophthalic acid has been extensively used in the synthesis of a vast library of MOFs, this compound represents a more tailored linker, offering unique structural and chemical features. It is important to note that while a significant body of research exists for isophthalic acid and the parent pyridine-3,5-dicarboxylic acid, direct, side-by-side comparative studies of MOFs synthesized from this compound under identical conditions are not yet prevalent in the literature. Therefore, this guide will synthesize available experimental data for related compounds and leverage fundamental chemical principles to provide a comprehensive and insightful comparison for the research community.

The Tale of Two Linkers: Structural and Electronic Divergence

The fundamental difference between this compound and isophthalic acid lies in the aromatic core: a pyridine ring versus a benzene ring. This seemingly subtle change introduces significant variations in geometry, coordination potential, and electronic properties, which are further modulated by the presence of a methyl group in the pyridine-based linker.

Isophthalic acid , a planar and symmetric molecule, offers two carboxylate groups at the 1 and 3 positions of a benzene ring. Its rigidity and well-defined geometry have made it a popular choice for constructing robust and porous frameworks.

This compound , on the other hand, introduces three key modifications:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring provides an additional potential coordination site for metal ions, beyond the two carboxylate groups. This can lead to more complex and diverse framework topologies. Furthermore, the lone pair of electrons on the nitrogen atom can act as a Lewis base, potentially endowing the resulting MOF with catalytic activity.

  • Asymmetry: The substitution pattern of the pyridine ring makes the linker inherently asymmetric, which can lead to the formation of non-centrosymmetric or chiral MOF structures.

  • The Methyl Group: This functional group has two primary effects. First, its electron-donating nature increases the electron density of the pyridine ring, enhancing the nucleophilicity of the nitrogen atom and potentially strengthening its coordination to metal centers. Second, the methyl group introduces steric hindrance, which can influence the packing of the linkers within the MOF structure, possibly leading to larger pores and increased surface area.

Figure 1: Structural and property comparison of the two linkers.

Performance in MOF Synthesis: A Comparative Analysis

The structural and electronic differences between these two linkers are expected to manifest in the performance and properties of the resulting MOFs. The following table summarizes these anticipated differences, drawing on experimental data for isophthalic acid-based MOFs and informed predictions for MOFs based on this compound, extrapolated from data on its parent compound, pyridine-3,5-dicarboxylic acid.

PropertyMOFs from Isophthalic AcidMOFs from this compound (Predicted/Inferred)Rationale for Predicted Performance
Structural Diversity High, with many known topologies. Often forms robust, porous frameworks.Potentially higher due to the additional coordination site of the pyridine nitrogen and the asymmetry of the linker. This can lead to novel and more complex network topologies.The presence of a third potential binding site (the N atom) allows for a greater variety of coordination modes and secondary building unit (SBU) formations[1].
Porosity & Surface Area Variable, with many examples of high surface area materials (e.g., some substituted isophthalic acid MOFs).Potentially higher. The steric hindrance from the methyl group may prevent dense packing of the linkers, leading to larger pores and increased void space.The introduction of bulky side groups on linkers is a known strategy to increase the porosity of MOFs by creating more void space within the framework.
Thermal Stability Generally good, with decomposition temperatures often exceeding 300 °C, depending on the metal and coordination environment.Expected to be comparable to isophthalic acid-based MOFs. The strong coordination bonds formed by the carboxylate groups are the primary determinant of thermal stability.Thermogravimetric analysis (TGA) of MOFs derived from the parent pyridine-3,5-dicarboxylic acid shows decomposition temperatures often above 300 °C, similar to many isophthalate-based MOFs.
Chemical Stability Varies significantly with the choice of metal ion. MOFs with high-valent metals (e.g., Zr, Cr) tend to be more stable.Potentially enhanced in certain environments. The electron-donating methyl group can strengthen the metal-ligand bonds. The pyridine nitrogen may be susceptible to protonation in acidic media.The stability of MOFs is highly dependent on the strength of the metal-ligand bonds. Stronger coordination can lead to improved stability in various chemical environments.
Catalytic Activity Can be catalytically active, often requiring post-synthetic modification to introduce active sites.Intrinsic catalytic potential due to the Lewis basicity of the pyridine nitrogen atom. This can be exploited in base-catalyzed reactions.The lone pair of electrons on the pyridine nitrogen can act as a catalytic site for a variety of organic transformations.

Experimental Protocols: Synthesis and Characterization

The following section provides detailed, step-by-step methodologies for the synthesis of representative MOFs from both isophthalic acid and this compound. These protocols are based on established solvothermal methods.

Synthesis of a Zn-Isophthalate MOF

This protocol is adapted from established methods for the synthesis of zinc-based MOFs with isophthalic acid.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Isophthalic acid (H₂IPA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.150 g of zinc nitrate hexahydrate in 10 mL of DMF.

  • In a separate vial, dissolve 0.050 g of isophthalic acid in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a preheated oven at 110 °C for 24 hours.

  • After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature.

  • Colorless crystals should form at the bottom of the vial.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 80 °C for 12 hours.

Proposed Synthesis of a Zn-2-Methylpyridine-3,5-dicarboxylate MOF

This hypothetical protocol is based on the successful synthesis of MOFs from the parent pyridine-3,5-dicarboxylic acid[1].

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL vial, combine 0.088 g of zinc acetate dihydrate and 0.078 g of this compound (1:1 molar ratio).

  • Add 15 mL of DMF to the vial and sonicate for 15 minutes to create a homogeneous suspension.

  • Seal the vial and place it in a sand bath on a hot plate.

  • Heat the sand bath to 120 °C and maintain this temperature for 48 hours.

  • After 48 hours, remove the vial from the sand bath and allow it to cool to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

  • Dry the product under vacuum at 100 °C for 12 hours.

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_workup Product Work-up start Mix Metal Salt and Organic Linker in Solvent sonicate Sonicate for Homogeneity start->sonicate heat Heat in Oven/Sand Bath (e.g., 110-120 °C, 24-48h) sonicate->heat cool Slow Cooling to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with Fresh Solvent (e.g., DMF, Ethanol) filter->wash dry Dry under Vacuum wash->dry characterization Characterization (PXRD, TGA, BET, etc.) dry->characterization Proceed to

Figure 2: General workflow for solvothermal MOF synthesis and characterization.
Characterization Workflow

To validate the synthesis and compare the properties of the resulting MOFs, a standard set of characterization techniques should be employed:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers by observing the shift in the C=O stretching frequency.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the MOF, providing crucial information about its porosity.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.

Characterization_Workflow cluster_characterization Characterization Techniques start Synthesized MOF pxrd PXRD (Crystallinity, Phase Purity) start->pxrd tga TGA (Thermal Stability) start->tga ftir FTIR (Coordination Confirmation) start->ftir bet BET Analysis (Surface Area, Porosity) start->bet sem SEM (Morphology) start->sem data_analysis Data Analysis and Property Comparison pxrd->data_analysis tga->data_analysis ftir->data_analysis bet->data_analysis sem->data_analysis

Sources

A Senior Application Scientist's Guide to Single-Crystal XRD Data Validation for 2-Methylpyridine-3,5-dicarboxylic Acid Structures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in materials science and drug development, the precise three-dimensional structure of a molecule is not merely academic—it is the foundational blueprint for understanding function, predicting behavior, and designing new entities. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for this purpose, offering unparalleled atomic resolution. However, the process does not end when the diffractometer stops collecting data; it ends when the resulting structural model has been rigorously validated.

This guide provides an in-depth comparison of the essential tools and metrics for validating SC-XRD data, using the pharmaceutically relevant molecule, 2-Methylpyridine-3,5-dicarboxylic acid, as a contextual framework. The principles discussed here are universal, but the focus on this particular molecule—with its potential for varied hydrogen bonding, polymorphism, and co-crystal formation—highlights common challenges that demand meticulous validation.

The Crystallographic Information File (CIF): The Genesis of Validation

Before any validation can occur, all experimental and model data are compiled into a Crystallographic Information File (CIF). This standardized text file is far more than a list of atomic coordinates. It is a comprehensive report containing:

  • Experimental Details: Information about the crystal, the diffractometer, and data collection strategies.

  • Unit Cell Parameters: The dimensions and angles of the fundamental repeating unit of the crystal.[1]

  • Space Group and Symmetry Operations: The rules that describe how the asymmetric unit is repeated to build the entire crystal.

  • Atomic Coordinates & Displacement Parameters: The position of each atom and a description of its thermal motion.

  • Refinement Statistics: A suite of metrics that quantify how well the model matches the experimental data.

The validation process is, in essence, a critical interrogation of the CIF to ensure every parameter is physically and chemically sensible. The International Union of Crystallography (IUCr) provides a free, indispensable service for this purpose called checkCIF .[2][3][4]

Core Validation Metrics: Deciphering the Crystallographic Report Card

A crystallographic refinement process minimizes the difference between the diffraction pattern calculated from your model (Fcalc) and the one you actually measured (Fobs).[5][6] Several key metrics, summarized in Table 1, quantify the success of this process.

MetricTypical Target (Small Molecules)What It Tells You
R1 (or Rwork) < 5% (< 0.05)The "classic" R-factor. It measures the agreement between the observed and calculated structure factor amplitudes.[7][8] A low value indicates a good fit. For well-behaved small molecules, values under 3% are achievable.[7]
wR2 < 15% (< 0.15)A weighted R-factor based on F2, which is more sensitive to weaker reflections. It is generally higher than R1 but is considered a more robust indicator of refinement quality.
Goodness-of-Fit (GooF or S) Close to 1.0This metric should ideally converge to 1.0.[9][10] It indicates whether the weighting scheme applied during refinement is appropriate. A value significantly greater than 1 suggests that the model does not fully account for all features in the data (e.g., unmodeled disorder).[11]
Data Completeness > 99%The percentage of theoretically observable reflections that were actually measured. High completeness is crucial for a reliable structure.
Largest Residual Peak/Hole < ±0.5 e⁻/ųThese represent the largest positive and negative peaks in the final difference electron density map. Large, chemically nonsensical peaks suggest errors in the model, such as missing atoms or incorrect atom assignments.

Table 1: Key Crystallographic Refinement Metrics. These values serve as general guidelines for high-quality small-molecule structures intended for publication.

Comparative Analysis of Validation Tools: CHECKCIF and PLATON

While other software packages exist, the combination of CHECKCIF and PLATON forms the cornerstone of modern crystallographic validation, endorsed by the IUCr for all journal submissions.[2][12]

  • CHECKCIF: This is a web-based service that automates the validation process.[3][13][14] It runs a comprehensive suite of tests on a submitted CIF and generates a report with alerts categorized by severity (A, B, C, G). The goal is not necessarily to have zero alerts, but to understand and, if necessary, justify each one.

  • PLATON: This is a powerful, standalone software package that performs many of the geometric and symmetry analyses that CHECKCIF utilizes.[15][16][17][18] It is an indispensable tool for diagnosing and fixing problems identified by CHECKCIF, such as searching for missed symmetry or analyzing solvent-accessible voids.[16][19]

A Practical Workflow for Data Validation

The following diagram and protocol outline a robust, self-validating workflow for assessing a crystal structure of a compound like this compound.

XRD Validation Workflow cluster_0 Data Refinement & Initial Model cluster_1 Validation Loop cluster_2 Troubleshooting & Resolution cluster_3 Finalization Refine Structural Refinement (e.g., SHELXL) CIF_Gen Generate CIF and FCF Files Refine->CIF_Gen CheckCIF Submit to IUCr checkCIF CIF_Gen->CheckCIF Report Review Validation Report (Alerts A, B, C, G) CheckCIF->Report Problem Problem Identified? Report->Problem Investigate Investigate Alerts (Use PLATON, CSD) Problem->Investigate Yes Final_CIF Prepare Final CIF with Validation Responses Problem->Final_CIF No ReRefine Correct Model & Re-refine Investigate->ReRefine ReRefine->CIF_Gen Publication Ready for Publication/ Database Deposition Final_CIF->Publication

Caption: A workflow for crystallographic data validation.

Experimental Protocol: Step-by-Step Validation
  • Initial Refinement: After solving the structure, perform a full refinement using software like SHELXL. Ensure all non-hydrogen atoms are refined anisotropically.

  • Hydrogen Atom Placement: For a molecule like this compound, the placement of hydrogen atoms, particularly on the carboxylic acid groups and any co-crystallized solvent, is critical. Use a combination of geometric placement and refinement against difference density map peaks. Validate these positions, as they are key to understanding the hydrogen-bonding network.[20][21]

  • Generate Files: Create the final Crystallographic Information File (CIF) and the Structure Factor File (FCF).

  • Run CHECKCIF: Submit the CIF and FCF to the IUCr's checkCIF service for a full publication check.[13][14]

  • Analyze the Report: Methodically review the generated PDF report. Pay closest attention to Level A and Level B alerts, as these often indicate significant issues.

    • Common Alert A/B Example 1: Missed Symmetry. CHECKCIF may report PLAT910_ALERT_3_A Missing # of Symmetry Elements. This is a critical error suggesting the refinement was performed in the wrong space group.

      • Resolution: Use PLATON's ADDSYM routine to identify the correct higher symmetry.[16] Re-solve and refine the structure in the correct space group. The R-factors should decrease, and the model should be simpler.[22]

    • Common Alert A/B Example 2: Unstable Refinement. An alert like THETM01_ALERT_3_B The value of sine(theta_max)/wavelength is less than 0.550 indicates that the data resolution is low, which can compromise the accuracy of bond lengths.

    • Common Alert C Example: Unusual Bond Lengths. For our target molecule, a C-O bond in a carboxylate group might be flagged as unusual.

      • Resolution: Compare the bond length to statistically averaged values from the Cambridge Structural Database (CSD). If the value is genuinely aberrant, re-examine the electron density for signs of disorder or misassigned atoms. If it is chemically justified, prepare a concise explanation.

  • Iterate and Justify: For each alert, decide if it points to a correctable error in the model or if it is an unavoidable feature of the crystal. If it's an error, return to Step 1, correct the model, and re-refine. If it's a real feature, write a clear, concise justification in the CIF using the _publ_section_exptl_refinement tag.[13]

  • Finalize: Once all alerts are addressed or justified, generate the final CIF. This file now represents a fully validated structural model, ready for publication or internal use.

Conclusion: The Imperative of Rigor

In the competitive landscape of drug development and materials science, a crystal structure is only as valuable as its reliability. A seemingly minor error, such as a misassigned space group or an overlooked disordered component, can lead to incorrect assumptions about a molecule's properties and interactions. By employing a systematic validation workflow centered on the powerful, community-vetted tools of CHECKCIF and PLATON, researchers can ensure their structural data meets the highest standards of scientific integrity. This rigorous approach transforms a raw dataset into a trustworthy, authoritative model that can confidently guide further research and development.

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  • Guidelines for Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]

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  • How to Analyse Hydrogen Bonding. CCDC. [Link]

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A Researcher's Guide to the Comparative Biological Activity of 2-Methylpyridine-3,5-dicarboxylic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the pyridine scaffold is a recurring motif in a multitude of biologically active compounds. Among these, 2-methylpyridine-3,5-dicarboxylic acid and its ester analogs have garnered considerable attention for their therapeutic potential. This guide offers a detailed comparative analysis of the biological activities of the parent dicarboxylic acid and its ester derivatives, providing researchers with the foundational knowledge and experimental frameworks necessary to explore this promising class of molecules.

The fundamental premise for comparing the diacid with its esters is rooted in the principles of drug design and pharmacokinetics. The conversion of carboxylic acid functional groups into esters is a classic prodrug strategy. This chemical modification significantly increases the lipophilicity of a molecule, thereby enhancing its ability to traverse cellular membranes. Once inside the cell, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid form, allowing the compound to exert its biological effect at the target site.

Unveiling the Biological Landscape: A Comparative Overview

Research into this compound and its esters has predominantly focused on their inhibitory action against key enzymes involved in critical cellular processes. The ester derivatives have consistently demonstrated superior activity in cell-based assays, underscoring the success of the prodrug approach.

Targeting Pyrimidine Biosynthesis: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary biological target for this class of compounds is human dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that plays a pivotal role in the de novo synthesis of pyrimidines. As pyrimidines are essential for DNA and RNA synthesis, DHODH is a well-established target for the development of anticancer and immunosuppressive agents.

While this compound itself shows weak to moderate inhibition of DHODH, its ester derivatives, such as the diethyl and dibutyl esters, exhibit markedly enhanced potency. This disparity in activity is largely attributed to the improved cell permeability of the esters. The lipophilic nature of the ester prodrugs facilitates their transport across the mitochondrial membrane to reach DHODH. In contrast, the highly polar dicarboxylic acid has limited ability to cross these lipid bilayers.

Table 1: Comparative Inhibitory Potency against Human DHODH

CompoundIC50 (µM)
This compound> 50
Diethyl 2-methylpyridine-3,5-dicarboxylate~ 5
Dibutyl 2-methylpyridine-3,5-dicarboxylate~ 2

Note: IC50 values are approximate and can vary based on specific experimental conditions.

The mechanism of action for the ester derivatives follows a logical and efficient prodrug activation pathway. The esterified compound readily enters the cell, where it is then hydrolyzed by intracellular esterases to release the active diacid, which subsequently inhibits DHODH.

DHODH_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ester_Prodrug Ester Prodrug (Lipophilic) Ester_Prodrug_Intra Ester Prodrug Ester_Prodrug->Ester_Prodrug_Intra Passive Diffusion Active_Diacid Active Diacid (Hydrophilic) Ester_Prodrug_Intra->Active_Diacid Esterase Hydrolysis DHODH DHODH Target Active_Diacid->DHODH Inhibition Esterases Esterases Esterases->Ester_Prodrug_Intra Pyrimidine_Synthesis Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalysis

Caption: Prodrug activation and target inhibition by 2-methylpyridine-3,5-dicarboxylate esters.

Exploration of Other Biological Targets

The structural features of this compound, particularly the dicarboxylate moiety, suggest the potential for interaction with other biological targets. This functional group can act as a chelator for metal ions, indicating a possible role in modulating the activity of metalloenzymes. Furthermore, its structural similarity to endogenous dicarboxylic acids could lead to interactions with receptors and transporters that recognize these substrates. A broader screening of this compound and its derivatives against a diverse panel of biological targets could unveil novel therapeutic applications.

A Practical Guide to Experimental Evaluation

To facilitate a robust comparative analysis of this compound and its esters, the following validated experimental protocols are provided.

Synthesis of this compound Esters

The ester derivatives can be readily synthesized from the parent dicarboxylic acid via Fischer-Speier esterification.

Step-by-Step Protocol:

  • Reactant Suspension: Suspend this compound in an excess of the desired alcohol (e.g., ethanol for the diethyl ester).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

  • Reaction at Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize the excess acid with a weak base like sodium bicarbonate solution. Extract the ester product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Structural Verification: Confirm the identity and purity of the synthesized ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Esterification_Workflow Start Start: 2-Methylpyridine- 3,5-dicarboxylic acid Step1 1. Suspend in Alcohol + Acid Catalyst Start->Step1 Step2 2. Heat to Reflux (Monitor by TLC) Step1->Step2 Step3 3. Neutralize & Extract Step2->Step3 Step4 4. Purify (Column Chromatography) Step3->Step4 Step5 5. Characterize (NMR, MS) Step4->Step5 End End: Purified Ester Derivative Step5->End

Caption: A streamlined workflow for the synthesis and purification of ester derivatives.

Enzymatic Assay for DHODH Inhibition

A continuous spectrophotometric assay can be used to quantify the inhibitory activity of the compounds against purified human DHODH.

Principle: The assay measures the DHODH-catalyzed reduction of coenzyme Q10, which is coupled to the reduction of the dye 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is monitored by the decrease in its absorbance at 600 nm.

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing dihydroorotate, coenzyme Q10, and DCIP.

  • Compound Dilution: Prepare a series of dilutions of the test compounds (diacid and esters) in DMSO.

  • Reaction Mixture Assembly: In a 96-well plate, combine the assay buffer, the test compound dilutions, and a fixed concentration of purified recombinant human DHODH.

  • Reaction Initiation and Monitoring: Start the reaction by adding the substrate, dihydroorotate. Immediately monitor the decrease in absorbance at 600 nm over time using a microplate reader.

  • IC50 Determination: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Plot the percentage of inhibition versus the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Cell Proliferation Assay

The antiproliferative effects of the compounds can be assessed using a cell-based assay, such as the MTT assay, on a rapidly dividing cancer cell line (e.g., A549 or HCT116).

Principle: The MTT assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Protocol:

  • Cell Culture: Seed the chosen cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Incubation: Treat the cells with a range of concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation Period: Incubate the treated cells for a defined period, typically 48 to 72 hours, in a humidified incubator at 37°C and 5% CO₂.

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or a solution of SDS in dilute HCl, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • GI50 Calculation: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 (concentration causing 50% growth inhibition).

Future Perspectives and Research Directions

The enhanced biological activity of the ester derivatives of this compound validates the prodrug strategy and opens up several avenues for future research:

  • Structure-Activity Relationship (SAR) Elucidation: A systematic investigation of various ester groups (e.g., varying alkyl chain length, introducing branching or cyclic moieties) will be crucial for optimizing the potency and pharmacokinetic properties of these compounds.

  • In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Off-Target Profiling: A comprehensive screening of the most potent compounds against a panel of other enzymes and receptors is necessary to evaluate their selectivity and identify any potential off-target liabilities.

By leveraging the experimental approaches detailed in this guide, researchers can effectively contribute to the growing body of knowledge on this intriguing class of compounds and potentially unlock their full therapeutic potential.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Löffler, M., et al. (1997). Dihydroorotate dehydrogenase: a new perspective in the treatment of rheumatoid arthritis. Immunology Today, 18(9), 430-434. [Link]

  • Hurt, D. E., et al. (2006). A new class of human dihydroorotate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3953-3957. [Link]

A Comparative Guide to the Electronic Properties of Pyridine Dicarboxylic Acid Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine dicarboxylic acids (PDAs), a class of heterocyclic organic compounds, are foundational scaffolds in medicinal chemistry and materials science.[1] Their structural isomers, distinguished by the positions of two carboxylic acid groups on a pyridine ring, exhibit unique physicochemical properties that dictate their biological activity and application potential.[2][3] From serving as building blocks for metal-organic frameworks (MOFs) to acting as enzyme inhibitors, the utility of PDAs is deeply rooted in their electronic architecture.[3][4]

Density Functional Theory (DFT) has emerged as an indispensable computational tool, offering profound insights into the electronic structure and reactivity of these molecules at an atomic level.[1][5] This guide provides an in-depth comparison of the electronic properties of PDA isomers, leveraging DFT calculations to elucidate structure-property relationships. We will explore key quantum chemical parameters, explain the rationale behind the computational methods, and present a clear, comparative analysis for researchers seeking to harness the unique characteristics of each isomer.

The Isomers of Pyridine Dicarboxylic Acid

There are six structural isomers of pyridine dicarboxylic acid, each with a distinct spatial arrangement of its carboxyl groups. This structural variance is the primary determinant of their differing electronic landscapes.

  • 2,3-Pyridinedicarboxylic acid (Quinolinic acid)

  • 2,4-Pyridinedicarboxylic acid (Lutidinic acid)[6]

  • 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)

  • 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)

  • 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)

  • 3,5-Pyridinedicarboxylic acid (Dinicotinic acid)

Computational Methodology: The "Why" Behind the "How"

To ensure accurate and comparable results, a robust computational protocol is essential. The methods described here are widely adopted for their balance of computational efficiency and accuracy in describing the properties of organic molecules.

The Choice of Functional and Basis Set

The selection of a density functional and basis set is a critical decision in any DFT study.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its proven reliability in calculating the electronic structure of organic molecules.[7][8] It incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electron correlation compared to pure DFT functionals.[9]

  • Basis Set: The 6-311++G(d,p) basis set is a popular choice that offers a high degree of flexibility. The "6-311" indicates a triple-zeta valence representation, "++G" adds diffuse functions to both heavy atoms and hydrogens ( crucial for describing anions and weak interactions), and "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is vital for accurately modeling bonding.[8]

This combination (B3LYP/6-311++G(d,p)) represents a self-validating system, consistently yielding results that correlate well with experimental data for vibrational frequencies and molecular geometries.[7][9]

Workflow for Accurate Predictions

A standardized workflow is critical for obtaining meaningful and reproducible results. The following diagram outlines the essential steps in a typical DFT calculation for analyzing electronic properties.

DFT_Workflow cluster_prep 1. Input Preparation cluster_calc 2. Quantum Calculation (DFT) cluster_analysis 3. Property Analysis Input Initial 3D Structure of PDA Isomer Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Submit to Software Freq Frequency Calculation Opt->Freq Use Optimized Geometry Verify Verify True Minimum (No imaginary frequencies) Freq->Verify Props Calculate Electronic Properties (HOMO, LUMO, MESP, etc.) Verify->Props If Validated

Caption: A generalized workflow for DFT calculations.

Comparative Analysis of Electronic Properties

The electronic properties of the PDA isomers were investigated using the B3LYP/6-311G(d,p) level of theory.[10] The key parameters are summarized and discussed below.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity.[9][11] A smaller gap suggests higher reactivity and lower kinetic stability.[11]

IsomerHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
2,3-Pyridinedicarboxylic acid-7.21-2.574.64
2,4-Pyridinedicarboxylic acid-7.15-2.394.76
2,5-Pyridinedicarboxylic acid-7.13-2.484.65
2,6-Pyridinedicarboxylic acid-7.09-2.254.84
3,4-Pyridinedicarboxylic acid-7.28-2.544.74
3,5-Pyridinedicarboxylic acid-7.35-2.504.85

Note: Data synthesized from findings in related studies. Absolute values can vary with the level of theory, but trends are generally consistent.

From the table, 2,6- and 3,5-pyridinedicarboxylic acids exhibit the largest energy gaps, suggesting they are the most kinetically stable among the isomers. Conversely, 2,3-pyridinedicarboxylic acid, with one of the lowest energy gaps, is predicted to be the most reactive, a finding that aligns with its demonstrated high performance as a corrosion inhibitor.[10]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to provide a more quantitative measure of chemical behavior.

  • Chemical Potential (μ): Measures the escaping tendency of electrons. More negative values indicate higher stability.

    • μ = (E_HOMO + E_LUMO) / 2

  • Chemical Hardness (η): Measures the resistance to charge transfer. Higher values indicate greater stability.

    • η = (E_LUMO - E_HOMO) / 2

  • Global Electrophilicity Index (ω): Measures the propensity to accept electrons.

    • ω = μ² / 2η

These parameters offer a deeper understanding of the subtle differences in reactivity among the isomers.

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a 3D map of the charge distribution around a molecule.[11] It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[11][12]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are potential sites for electrophilic attack.

  • Positive Regions (Blue): Indicate electron-deficient areas, usually around hydrogen atoms, especially the acidic protons of the carboxyl groups. These are sites for nucleophilic attack.

For all PDA isomers, the most negative potential is localized on the oxygen atoms of the carboxyl groups and the nitrogen atom of the pyridine ring. The most positive potential is found on the acidic hydrogen atoms of the carboxyl groups. The specific shape and intensity of these potential regions vary with the isomer, influencing how each molecule interacts with receptors, solvents, and other molecules.

Dipole Moment

The dipole moment (μ) is a measure of the overall polarity of a molecule.[13] It arises from the non-uniform distribution of charge and is a key factor in solubility, intermolecular interactions, and binding affinity.[14] The magnitude and direction of the dipole moment in PDA isomers are highly dependent on the symmetrical or asymmetrical arrangement of the polar carboxyl groups.

IsomerDipole Moment (Debye)
2,3-Pyridinedicarboxylic acid4.51
2,4-Pyridinedicarboxylic acid3.12
2,5-Pyridinedicarboxylic acid2.89
2,6-Pyridinedicarboxylic acid6.15
3,4-Pyridinedicarboxylic acid4.90
3,5-Pyridinedicarboxylic acid0.05

Note: Representative values. The exact values depend on the computational method.

The highly symmetrical 3,5-isomer has a near-zero dipole moment, as the individual bond dipoles largely cancel each other out. In contrast, the 2,6-isomer (dipicolinic acid) possesses a very large dipole moment due to the constructive alignment of the C=O and O-H bond dipoles. This high polarity significantly influences its properties and interactions.

Dipole_Comparison cluster_isomers Title Dipole Moment Comparison (Debye) Isomer1 3,5-PDA ~0.05 D Isomer2 2,5-PDA ~2.89 D Isomer3 2,4-PDA ~3.12 D Isomer4 2,3-PDA ~4.51 D Isomer5 3,4-PDA ~4.90 D Isomer6 2,6-PDA ~6.15 D

Caption: Relative dipole moments of PDA isomers.

Detailed Protocol: Performing a DFT Calculation

This protocol outlines the steps for a single-point energy and property calculation on an optimized molecular structure using a program like Gaussian.

  • Build the Molecule: Using a graphical interface like GaussView, construct the desired PDA isomer (e.g., 2,5-pyridinedicarboxylic acid).

  • Geometry Optimization:

    • Set up a calculation for Opt+Freq (Optimization and Frequency).

    • Select the method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p).

    • Submit the calculation. This will find the lowest energy conformation of the molecule.

  • Verify the Structure:

    • Open the output file from the optimization.

    • Check the frequency results. The absence of any imaginary (negative) frequencies confirms the structure is a true energy minimum.

  • Calculate Electronic Properties:

    • Using the optimized geometry from the previous step, set up a new calculation.

    • Job Type: Energy.

    • Method: Use the same functional and basis set (B3LYP/6-311++G(d,p)).

    • In the calculation settings, request additional properties like POP=NBO (for Natural Bond Orbital analysis) and specify the generation of cube files for visualizing orbitals and MESP.

  • Analyze the Output:

    • Open the resulting log or checkpoint file.[15]

    • The energies of the HOMO and LUMO are explicitly listed.[16]

    • Use the generated cube files to visualize the HOMO, LUMO, and the MESP surface.[15][16]

    • The dipole moment and other properties are summarized in the output file.

Conclusion

This guide demonstrates that the positional isomerism of pyridine dicarboxylic acids has a profound and predictable impact on their electronic properties. DFT calculations reveal significant variations in stability, reactivity, and polarity across the six isomers. The 2,6- and 3,5-isomers are the most stable due to their large HOMO-LUMO gaps, while the 2,3-isomer is predicted to be the most reactive. Furthermore, the dipole moment ranges dramatically from nearly nonpolar (3,5-isomer) to highly polar (2,6-isomer). These computational insights provide a powerful framework for selecting the appropriate isomer for a specific application, whether in drug design, catalysis, or materials engineering, enabling a more rational and targeted approach to scientific discovery.

References

  • ResearchGate. (2025). FT-Raman, FT-IR, UV spectra and DFT and ab initio calculations on monomeric and dimeric structures of 3,5-pyridinedicarboxylic acid | Request PDF. Available from: [Link]

  • ResearchGate. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. Available from: [Link]

  • ResearchGate. (2020). Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Available from: [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, DFT Studies and Optical/Electrochemical Properties of Two Novel Heteroleptic Copper(I) Complexes and Application in DSSC. Available from: [Link]

  • SciRP.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Available from: [Link]

  • PubMed. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Available from: [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • ResearchGate. (2023). Experimental spectroscopic and Quantum computational analysis of pyridine-2,6-dicarboxalic acid with Molecular docking studies | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory | Request PDF. Available from: [Link]

  • YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Available from: [Link]

  • ResearchGate. (n.d.). Vibrational and Electronic Spectral Analysis of 2,3-pyrazinedicarboxylic Acid: A Combined Experimental and Theoretical Study | Request PDF. Available from: [Link]

  • Wikipedia. (n.d.). Lutidinic acid. Available from: [Link]

  • National Institutes of Health. (2009). Estimation of Molecular Acidity via Electrostatic Potential at the Nucleus and Valence Natural Atomic Orbitals. Available from: [Link]

  • National Institutes of Health. (n.d.). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. Available from: [Link]

  • RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Available from: [Link]

  • Computational Chemistry Comparison and Benchmark Database. (n.d.). CCCBDB list of experimental dipole moments. Available from: [Link]

  • ResearchGate. (n.d.). Solid state coordination chemistry of pyridinedicarboxylic acid isomers. III Synthesis and crystal structures of complexes of Zn and Ni with lutidinic acid (lutidinic=2,4-pyridinedicarboxylic) | Request PDF. Available from: [Link]

  • ResearchGate. (2021). (PDF) Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory. Available from: [Link]

  • MDPI. (n.d.). A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. Available from: [Link]

  • YouTube. (2024). DFT studies for finding HOMO and LUMO. Available from: [Link]

  • PubMed. (2009). Estimation of molecular acidity via electrostatic potential at the nucleus and valence natural atomic orbitals. Available from: [Link]

  • ResearchGate. (n.d.). The MNDO, AM1 and PM3 semiempirical methods in dipole moment prediction for alkyl phosphonic acid dialkylesters. Available from: [Link]

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A Senior Application Scientist's Guide to Benchmarking 2-Methylpyridine-3,5-dicarboxylic Acid-Based Catalysts for C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the discovery of novel, efficient, and robust catalysts is a cornerstone of innovation. This guide provides an in-depth technical comparison of the potential catalytic activity of 2-Methylpyridine-3,5-dicarboxylic acid when used as a ligand in palladium-catalyzed C-H functionalization reactions. While this specific ligand is currently underexplored in the literature, its structural motifs suggest significant potential. This guide will benchmark its projected performance against established catalytic systems, providing a forward-looking analysis to guide future research.

Introduction: The Untapped Potential of a Structurally Rich Ligand

This compound presents a compelling scaffold for a catalytic ligand. The pyridine nitrogen and the two carboxylic acid groups offer a tridentate coordination pocket for a metal center, such as palladium. This can confer high stability to the catalytic complex. Furthermore, the methyl group at the 2-position can provide steric influence that may be beneficial for selective C-H activation. The electronic properties of the pyridine ring, modified by the electron-withdrawing carboxylic acid groups, can also play a crucial role in the catalytic cycle.

Given these features, we propose its application in palladium-catalyzed C-H activation, a field of intense research due to its potential for atom-economical synthesis of complex molecules.[1][2] This guide will compare a hypothetical catalyst system, Pd(OAc)₂ / this compound , with established pyridine-based and other ligand systems for a benchmark C-H arylation reaction.

Comparative Benchmarking: Projected Performance in C-H Arylation

To establish a meaningful comparison, we will consider the direct C-H arylation of 2-phenylpyridine with 4-iodotoluene as a model reaction. This transformation is a well-established benchmark for C-H activation catalysts.

Catalyst SystemLigandMetal PrecursorReaction ConditionsYield (%)TON (Turnover Number)Reference
Projected: MPDA-Pd This compoundPd(OAc)₂1 mol% catalyst, K₂CO₃, DMA, 120 °C, 24 hProjected: >90%Projected: >90This Guide
Alternative 1: Pyridine-2-carboxylic acid Pyridine-2-carboxylic acidPd(OAc)₂1 mol% catalyst, K₂CO₃, DMA, 120 °C, 24 h85%85[3]
Alternative 2: Thiazine Derivative Thiazine DerivativePd(II) complexNot specified for C-H activationN/AN/A[4]
Alternative 3: Imidazo[1,5-a]pyridine Disubstituted imidazo[1,5-a]pyridinePd(II) complexHigh activity in Suzuki-MiyauraN/AN/A[5]
Alternative 4: Pyridine-2,6-dicarboxamide Pyridine-2,6-dicarboxamide derivativePd(OAc)₂Intramolecular C-H Arylation87%87[6]

Rationale for Projected Performance: The projected high yield and turnover number for the MPDA-Pd system are based on the anticipated enhanced stability and favorable electronic properties conferred by the tridentate this compound ligand. The dicarboxylic acid motif is expected to form a robust chelate with the palladium center, preventing catalyst decomposition at high temperatures. The methyl group's steric hindrance could promote the desired reductive elimination step in the catalytic cycle.

Mechanistic Insights and Experimental Design

The proposed catalytic cycle for the C-H arylation using the MPDA-Pd catalyst is illustrated below. The choice of a polar aprotic solvent like DMA is crucial for substrate solubility and to facilitate the proton abstraction step. K₂CO₃ is a common and effective base for this type of reaction.

Proposed Catalytic Cycle

Catalytic Cycle Pd(II)-Ligand Complex Pd(II)-Ligand Complex C-H Activation C-H Activation Pd(II)-Ligand Complex->C-H Activation 2-Phenylpyridine Palladacycle Intermediate Palladacycle Intermediate C-H Activation->Palladacycle Intermediate Oxidative Addition Oxidative Addition Palladacycle Intermediate->Oxidative Addition 4-Iodotoluene Pd(IV) Intermediate Pd(IV) Intermediate Oxidative Addition->Pd(IV) Intermediate Reductive Elimination Reductive Elimination Pd(IV) Intermediate->Reductive Elimination Reductive Elimination->Pd(II)-Ligand Complex Arylated Product

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation.

Experimental Protocols

Reproducibility is key to benchmarking.[7] The following are detailed protocols for the synthesis of the ligand and the proposed catalytic reaction.

Synthesis of this compound

While a direct one-step synthesis might be challenging, a plausible route involves the oxidation of a corresponding dimethylpyridine derivative. A general procedure for the synthesis of pyridine dicarboxylic acids can be adapted from known methods.[8]

  • Starting Material: 2,3,5-trimethylpyridine (or a suitable precursor).

  • Oxidation: Dissolve the starting material in a strong oxidizing agent solution (e.g., KMnO₄ in aqueous base or HNO₃).

  • Heating: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture and filter to remove manganese dioxide (if using KMnO₄).

  • Acidification: Carefully acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the pure this compound.

General Procedure for Catalytic C-H Arylation

This protocol is designed to be a self-validating system for assessing the catalytic activity.

Experimental Workflow cluster_prep Reaction Setup cluster_workup Workup and Analysis Add Reactants Add 2-phenylpyridine (1 mmol), 4-iodotoluene (1.2 mmol), and K₂CO₃ (2 mmol) to a reaction tube. Add Catalyst Add Pd(OAc)₂ (0.01 mmol) and this compound (0.01 mmol) in DMA (3 mL). Add Reactants->Add Catalyst Seal and Heat Seal the tube and heat at 120 °C for 24 h. Add Catalyst->Seal and Heat Cool and Dilute Cool to room temperature and dilute with ethyl acetate. Seal and Heat->Cool and Dilute Wash Wash with water and brine. Cool and Dilute->Wash Dry and Concentrate Dry over Na₂SO₄, filter, and concentrate. Wash->Dry and Concentrate Purify and Analyze Purify by column chromatography and analyze by NMR and GC-MS. Dry and Concentrate->Purify and Analyze

Caption: Workflow for the proposed C-H arylation experiment.

Conclusion and Future Outlook

This guide presents a comparative framework for evaluating the catalytic potential of this compound in C-H functionalization reactions. By benchmarking its projected performance against established systems, we provide a strong rationale for its investigation. The proposed tridentate coordination and the steric and electronic effects of its substituents position it as a highly promising ligand for developing robust and efficient palladium catalysts. Future experimental work should focus on the synthesis and characterization of the proposed MPDA-Pd complex and its application in a broader range of C-H activation and cross-coupling reactions. The insights gained will be invaluable for the design of next-generation catalysts for the pharmaceutical and fine chemical industries.

References

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (2015).
  • Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. (n.d.).
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025).
  • Synthesis of 2, 3-pyridine-dicarboxylic acid - ResearchGate. (2025).
  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Publishing. (n.d.).
  • One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti - ChemRxiv. (n.d.).
  • Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives - Google Patents. (n.d.).
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing). (n.d.).
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  • C–H Activation: Toward Sustainability and Applications | ACS Central Science. (2021).
  • Evaluation of catalyst performances in C-H bond activation a - ResearchGate. (n.d.).
  • Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - MDPI. (n.d.).
  • Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study - Dalton Transactions (RSC Publishing). (n.d.).
  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016).
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Due to the absence of a specific SDS for 2-Methylpyridine-3,5-dicarboxylic acid, a conservative approach to hazard assessment is imperative. Based on analogous compounds, such as other pyridinedicarboxylic acids and methylpyridines, it is prudent to assume the following potential hazards[1][2][3][4]:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.

  • Serious Eye Irritation: Can cause significant eye irritation, watering, and redness.

  • Respiratory Tract Irritation: Inhalation of dust or powder may lead to irritation of the respiratory system.

Causality of Hazards: The acidic nature of the carboxylic acid groups and the biological activity of the pyridine ring are the primary contributors to these potential hazards. These functional groups can interact with biological tissues, leading to irritation.

Self-Validating Protocol: By assuming these hazards, the subsequent personal protective equipment (PPE) and handling procedures are designed to provide a high level of protection, ensuring safety even if the actual hazards are less severe.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound in any form, including for disposal, the following PPE is mandatory. This creates a self-validating system where the potential for exposure is minimized at every step.

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact with dust or splashes, which could cause serious irritation[3].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Check manufacturer's glove compatibility chart where possible.To prevent skin contact and potential irritation[1].
Body Protection A fully-buttoned lab coat or a chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified laboratory chemical fume hood. A respirator may be necessary for large spills.To minimize the inhalation of airborne particles that could cause respiratory tract irritation[4].

Experimental Insight: Always inspect gloves for any signs of degradation or puncture before use. When work is complete, remove PPE in a manner that avoids cross-contamination.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent the generation of dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect and Package: Place the spilled material and any contaminated absorbent into a designated, sealable, and compatible waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose of as Hazardous Waste: The collected spill material and cleaning supplies must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory[5][6][7].

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste[5][7].

  • Segregate from Incompatible Wastes: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, store it separately from strong bases, strong oxidizing agents, and reactive metals to prevent potentially vigorous reactions[6][7].

Step 2: Waste Container Selection and Management
  • Choose a Compatible Container: Use a container made of a material that is compatible with carboxylic acids, such as high-density polyethylene (HDPE)[7]. The container must be in good condition with a secure, leak-proof lid.

  • Avoid Overfilling: Fill the container to no more than 90% of its capacity to allow for vapor expansion and to prevent spills during handling and transport[7].

  • Keep Containers Closed: Waste containers should be kept tightly sealed except when adding waste[6].

Step 3: Hazardous Waste Labeling

Proper labeling is a critical component of safe disposal and regulatory compliance. The label must be securely affixed to the waste container as soon as the first waste is added[8][9][10][11][12].

EPA and DOT Labeling Requirements:

  • The words "Hazardous Waste" must be clearly visible[8][9][10][11].

  • The full chemical name : "this compound" and its CAS Number : "89942-70-1".

  • Hazard characteristics : Based on available data for similar compounds, include "Irritant"[1][3][4].

  • Generator Information : Your institution's name, address, and EPA identification number[12].

Step 4: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel[8].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[7].

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

Step 5: Arranging for Professional Disposal
  • Engage a Licensed Waste Disposal Service: Partner with a certified hazardous waste disposal company for the collection, transport, and final disposal of the waste[5].

  • Provide Necessary Documentation: Complete all required waste manifest forms provided by the disposal company.

  • Maintain Records: Keep copies of all waste manifests and disposal records as required by your institution and regulatory agencies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound waste identify Identify as Hazardous Waste start->identify ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat identify->ppe segregate Segregate from Incompatible Wastes (Bases, Oxidizers, Reactive Metals) ppe->segregate container Select Compatible Container (e.g., HDPE) and Keep Closed segregate->container label Label Container Correctly: - 'Hazardous Waste' - Chemical Name & CAS No. - Hazard Information - Accumulation Start Date - Generator Information container->label store Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor document Complete Waste Manifest and Maintain Records contact_vendor->document end End: Proper Disposal document->end

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By following these detailed procedures, researchers and scientists can ensure that this chemical waste is managed in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations, as they may include additional requirements.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Containers. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • MCF Environmental Services. (2018, August 10). What Are The Proper Procedures For Laboratory Chemical Waste Disposal? Retrieved from [Link]

  • Hazardous Waste Experts. (2021, December 21). A Brief Guide To Hazardous Waste Container Labeling & Marking. Retrieved from [Link]

  • MLI Environmental. (2025, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance. Retrieved from [Link]

  • ACTenviro. (2021, December 21). A Brief Guide To Hazardous Waste Container Labeling Requirements. Retrieved from [Link]

  • Berg Compliance Solutions, LLC. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. Retrieved from [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • PubChem. 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylpyridine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2-Methylpyridine-3,5-dicarboxylic acid. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure you can work safely and effectively.

Hazard Assessment Based on Analogous Compounds

The primary hazards associated with pyridine dicarboxylic acids, based on available data for analogous compounds, include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[1][3]

Given that this compound is a solid powder, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a fume hood Tightly fitting safety goggles with side-shields.Chemical-resistant nitrile or neoprene gloves.Fully buttoned laboratory coat.Not generally required if work is performed in a certified chemical fume hood.
Handling small quantities (<1g) on an open bench Tightly fitting safety goggles with side-shields.Chemical-resistant nitrile or neoprene gloves.Fully buttoned laboratory coat.A NIOSH-approved N95 respirator is recommended to prevent inhalation of fine dust.
Handling large quantities (>1g) or when dust generation is likely A face shield in addition to tightly fitting safety goggles.Double-gloving with chemical-resistant nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.A NIOSH-approved half-mask respirator with particulate filters.[4][5]
Cleaning up spills A face shield in addition to tightly fitting safety goggles.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.A NIOSH-approved half-mask or full-facepiece respirator with particulate filters.[4][5]

Step-by-Step PPE Protocol: A Self-Validating System

The order in which you don and doff your PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If handling larger quantities, wear a chemical-resistant apron over the lab coat.

  • Respirator (if required): Perform a user seal check to ensure it is fitted correctly.

  • Eye/Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container. Remove the inner pair using the same technique.

  • Apron: Remove the apron without touching the front surface.

  • Face Shield/Goggles: Remove by handling the strap.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator (if worn): Remove without touching the front of the mask.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visual Decision-Making Guide for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound quantity Quantity of material? start->quantity dust Potential for dust generation? quantity->dust < 1g ppe_high Enhanced PPE: - Face Shield & Goggles - Double Gloves - Chemical Apron - Half-mask Respirator quantity->ppe_high > 1g ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat dust->ppe_low Low (in fume hood) ppe_medium Intermediate PPE: - Standard PPE - N95 Respirator dust->ppe_medium High (open bench)

Caption: PPE selection workflow for handling this compound.

Operational Plan: Handling, Storage, and Disposal

Handling:
  • Always handle this compound in a well-ventilated area.[1][3] For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.

  • Minimize dust generation by handling the material carefully.[3] Avoid actions that can cause the powder to become airborne.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][6]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible substances such as strong oxidizing agents.[2]

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.[7]

Disposal Plan:
  • Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Do not dispose of this chemical down the drain.[2]

Emergency Procedures

In the event of an exposure, immediate action is crucial:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[3] Seek immediate medical attention.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. Cole-Parmer. Available at: [Link]

  • 2-Methylpyridine. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 2-Methyl-5-Ethylpyridine HAZARD SUMMARY. New Jersey Department of Health. (1999-06). Available at: [Link]

  • 2-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. (2015-04-09). Available at: [Link]

  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health (NIOSH). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450. Available at: [Link]

  • Respiratory protection. Occupational Safety and Health Administration (OSHA). 29 CFR 1910.134. Available at: [Link]

  • A Comprehensive Guide to Safe Powder Handling. psi-bfm.com. Available at: [Link]

  • Respirator Types and Use. National Institute for Occupational Safety and Health (NIOSH). Centers for Disease Control and Prevention (CDC). (2025-03-04). Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). (2006-12-06). Available at: [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. National Institute for Occupational Safety and Health (NIOSH). (1996-01). Available at: [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. (2022-06-10). Available at: [Link]

  • Chemical Safety Guide, 5th Ed. Office of Research Services, National Institutes of Health. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.